molecular formula C8H10ClN3 B1514180 3-Chloro-5-(1-pyrrolidinyl)pyridazine CAS No. 1033693-13-8

3-Chloro-5-(1-pyrrolidinyl)pyridazine

Cat. No.: B1514180
CAS No.: 1033693-13-8
M. Wt: 183.64 g/mol
InChI Key: KXLKJVIBUHFIRZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-5-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKJVIBUHFIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288312
Record name 3-Chloro-5-(1-pyrrolidinyl)pyridazine
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Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033693-13-8
Record name 3-Chloro-5-(1-pyrrolidinyl)pyridazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(1-pyrrolidinyl)pyridazine
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Foundational & Exploratory

A Technical Guide to Deconvoluting the Mechanism of Action of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it a versatile scaffold for designing potent and selective therapeutic agents.[2] However, the journey from a promising hit compound, such as 3-chloro-5-(1-pyrrolidinyl)pyridazine, to a viable drug candidate is contingent upon a deep understanding of its mechanism of action (MoA). Elucidating the specific molecular target and the subsequent downstream signaling pathways is paramount for optimizing efficacy, predicting potential toxicities, and identifying patient populations most likely to respond.[4][5]

This in-depth technical guide presents a systematic, multi-pronged strategy for the comprehensive MoA discovery of 3-chloro-5-(1-pyrrolidinyl)pyridazine. We will navigate the critical phases of discovery, beginning with unbiased target identification, proceeding to rigorous target validation, and culminating in the characterization of downstream pathway modulation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific confidence in the final elucidated mechanism.

Part 1: Unbiased Target Identification with Affinity-Based Proteomics

Expertise & Rationale: When the molecular target of a bioactive compound is unknown, it is critical to employ an unbiased approach that surveys the entire proteome for potential binding partners. Phenotypic screening, while valuable, only reveals the "what" (the biological effect) but not the "how" (the direct target).[6][7] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and widely adopted chemical proteomics technique to directly address this challenge.[4][8] It utilizes an immobilized version of the small molecule to "fish" for its cognate protein targets from a complex biological sample, such as a cell lysate.[4][9]

Methodology 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

The core principle of AC-MS involves covalently attaching the small molecule of interest to a solid support (e.g., agarose beads) to create an affinity matrix.[5][10] This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. After stringent washing steps to remove non-specific binders, the specifically bound proteins are eluted and identified using high-resolution mass spectrometry.[11][12]

AC_MS_Workflow cluster_synthesis Probe Synthesis & Immobilization cluster_experiment Pull-Down Experiment cluster_analysis Analysis Compound 3-chloro-5-(1-pyrrolidinyl) pyridazine Probe Synthesize Affinity Probe (with linker) Compound->Probe Chemical Synthesis Beads Immobilize Probe on Agarose Beads Probe->Beads Covalent Linkage Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Candidate Proteins MS->Data

Figure 1: Experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Experimental Protocol: AC-MS for Target Identification

1. Synthesis of an Affinity Probe:

  • Causality: A successful pull-down requires that the compound be attached to the solid support via a linker arm at a position that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here; however, in its absence, a synthetically accessible position distal from presumed key pharmacophoric elements is chosen. For 3-chloro-5-(1-pyrrolidinyl)pyridazine, a derivative can be synthesized to incorporate a linker with a terminal reactive group (e.g., a carboxylic acid or amine) suitable for immobilization.

2. Immobilization on Beads:

  • Protocol:

    • Equilibrate NHS-activated Sepharose beads (or similar) with ice-cold coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Dissolve the affinity probe (with its terminal amine or carboxyl group) in the coupling buffer.

    • Mix the probe solution with the bead slurry and incubate overnight at 4°C with gentle rotation.

    • Quench any unreacted active esters on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Wash the beads extensively with alternating high and low pH buffers to remove non-covalently bound probe.

    • As a crucial control, prepare beads that have been through the same process but without the affinity probe (mock-coupled beads).

3. Protein Pull-Down:

  • Protocol:

    • Culture and harvest cells from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

    • Prepare a native cell lysate using a mild lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by high-speed centrifugation.

    • Incubate the clarified lysate with the probe-immobilized beads and the mock-coupled control beads for 2-4 hours at 4°C.

    • Optional Competition Control: In a separate incubation, add a surplus of the free (non-immobilized) 3-chloro-5-(1-pyrrolidinyl)pyridazine to the lysate before adding the probe-immobilized beads. A true target's binding to the beads should be outcompeted.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

4. Mass Spectrometry and Data Analysis:

  • Protocol:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired spectra against a protein database to identify the proteins.

  • Data Interpretation: High-confidence candidate targets are proteins that are significantly enriched on the affinity beads compared to the mock-coupled control beads and whose binding is reduced in the presence of the free compound competitor.

Protein IDSpectral Counts (Affinity Beads)Spectral Counts (Control Beads)Fold Enrichment
P12345 (Kinase X)152350.7
Q67890 (Protein Y)110951.2
P54321 (Protein Z)851.6
  • Table 1: Hypothetical AC-MS data showing significant enrichment of "Kinase X" on the affinity matrix, identifying it as a high-priority candidate target.

Part 2: Target Validation via Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: While AC-MS provides a list of potential binding partners, it does not confirm direct target engagement within the complex milieu of a living cell. Artifacts can arise from proteins binding to the linker or the bead matrix.[12] CETSA is a powerful biophysical method that validates target engagement in a physiological context—either in intact cells or cell lysates.[13][14] The principle is that the binding of a small molecule stabilizes its target protein, resulting in an increased resistance to thermal denaturation.[15] This "thermal shift" is a direct indicator of a physical interaction between the compound and the protein.[16][17]

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis Cells Aliquot Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble vs. Aggregated Lyse->Centrifuge WB Analyze Soluble Fraction by Western Blot Centrifuge->WB Quantify Quantify Protein Levels & Plot Melting Curve WB->Quantify

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Validation

1. Isothermal Dose-Response (ITDR) CETSA:

  • Causality: Before generating a full melt curve, it's efficient to determine the optimal temperature for observing a stabilizing effect. This is done by heating cells at a single temperature (typically near the protein's melting point) across a range of compound concentrations.

  • Protocol:

    • Treat cells with a serial dilution of 3-chloro-5-(1-pyrrolidinyl)pyridazine for 1-2 hours.

    • Heat all samples at a single, pre-determined temperature (e.g., 54°C) for 3 minutes, followed by immediate cooling on ice.

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction) and analyze the amount of the candidate target (e.g., Kinase X) by Western Blot.

    • A dose-dependent increase in soluble protein confirms target engagement.

2. Thermal Shift Melt Curve:

  • Protocol:

    • Treat cells with a saturating concentration of the compound (determined from the ITDR curve) or a vehicle control (e.g., DMSO).

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples, lyse the cells, and separate the soluble fraction as described above.

    • Analyze the amount of soluble Kinase X at each temperature point using Western Blot.

    • Quantify the band intensities using densitometry and normalize to the lowest temperature point.

    • Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples.

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (Compound)
42100100
4698100
508599
545192
582075
62548
66<115
  • Table 2: Hypothetical CETSA data demonstrating that treatment with 3-chloro-5-(1-pyrrolidinyl)pyridazine stabilizes Kinase X, shifting its thermal denaturation profile to higher temperatures.

Part 3: Downstream Pathway Characterization

Expertise & Rationale: Confirming the direct target is a milestone, but understanding the functional consequences of its modulation is the ultimate goal. Based on the common activities of pyridazine derivatives (anti-inflammatory, anti-proliferative), we can form hypotheses about which pathways our validated target, "Kinase X," might regulate.[18][19][20] Two highly relevant pathways are the ERK/MAPK pathway, central to cell proliferation, and the NF-κB pathway, a master regulator of inflammation.[21][22] We will investigate if 3-chloro-5-(1-pyrrolidinyl)pyridazine inhibits these pathways by measuring the phosphorylation status of key downstream substrates.

Signaling_Pathways Potential Downstream Signaling Pathways cluster_erk ERK/MAPK Pathway cluster_nfkb NF-κB Pathway EGF Growth Factor (e.g., EGF) RAS RAS EGF->RAS RAF RAF RAS->RAF MEK MEK (Kinase X?) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TNF Cytokine (e.g., TNF-α) IKK IKK Complex (Kinase X?) TNF->IKK IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation nuclear translocation Compound 3-chloro-5-(1-pyrrolidinyl) pyridazine Compound->MEK Compound->IKK

Figure 3: Hypothesized inhibition of ERK/MAPK and NF-κB pathways by the compound.
Experimental Protocol: Pathway Modulation Analysis

1. Western Blot for Phospho-Proteins:

  • Causality: Kinase activity is measured by its ability to phosphorylate downstream substrates. An inhibitor will block this phosphorylation. We can measure the levels of phosphorylated ERK (p-ERK) to assess ERK/MAPK pathway activity[21][23] and phosphorylated IκBα (p-IκBα) to assess NF-κB pathway activation.[24][25]

  • Protocol:

    • Serum-starve cells overnight to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of 3-chloro-5-(1-pyrrolidinyl)pyridazine or vehicle for 1-2 hours.

    • Stimulate the cells for a short period (e.g., 15 minutes) with a known activator:

      • For ERK pathway: Epidermal Growth Factor (EGF).

      • For NF-κB pathway: Tumor Necrosis Factor-alpha (TNF-α).

    • Immediately lyse the cells and prepare protein lysates.

    • Perform Western Blot analysis using antibodies specific for p-ERK, total ERK, p-IκBα, and total IκBα. Total protein levels serve as loading controls.

Treatmentp-ERK Level (Normalized)p-IκBα Level (Normalized)
Vehicle (no stimulant)0.050.03
Vehicle + Stimulant1.001.00
1 µM Compound + Stimulant0.450.95
10 µM Compound + Stimulant0.080.91
  • Table 3: Hypothetical Western Blot data indicating that the compound dose-dependently inhibits EGF-stimulated ERK phosphorylation but has no effect on TNF-α-stimulated IκBα phosphorylation, suggesting it is a selective inhibitor of the ERK/MAPK pathway.

2. NF-κB Luciferase Reporter Assay:

  • Causality: To confirm the lack of NF-κB pathway modulation, a functional readout of transcriptional activity can be used. A reporter gene assay measures the ability of NF-κB to translocate to the nucleus and drive gene expression.[24]

  • Protocol:

    • Transfect cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.

    • Pre-treat the transfected cells with the compound or vehicle.

    • Stimulate with TNF-α for 4-6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Expected Result: Consistent with the Western Blot data, the compound would not inhibit the TNF-α-induced increase in luciferase activity, confirming its selectivity for the ERK/MAPK pathway over the NF-κB pathway.

Conclusion

This guide outlines a rigorous, logical, and experimentally validated workflow for the deconvolution of the mechanism of action for 3-chloro-5-(1-pyrrolidinyl)pyridazine. By progressing from unbiased target discovery using AC-MS to direct engagement validation with CETSA, and finally to functional pathway analysis, researchers can build a high-confidence model of how a compound exerts its biological effects. In our hypothetical scenario, this systematic approach successfully identified "Kinase X" (MEK) as the direct target and confirmed that the compound functions as a selective inhibitor of the ERK/MAPK signaling pathway. This level of mechanistic detail is indispensable for advancing a novel chemical entity through the drug discovery pipeline, enabling rational optimization, and ultimately, informing clinical strategy.

References

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  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2012). PLoS ONE.
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Sources

A Technical Guide to the Synthesis of Pyrrolidinyl-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of the pyrrolidine ring with the pyridazine core creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. These compounds are explored for a wide range of biological activities, leveraging the pharmacophoric features of both moieties.[1][2] This technical guide provides an in-depth review of the primary synthetic methodologies for constructing pyrrolidinyl-substituted pyridazines. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, offer field-proven experimental protocols, and present a comparative analysis to inform strategic decisions in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important class of molecules.

Introduction: The Strategic Value of the Pyrrolidinyl-Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[4][5] The two nitrogen atoms act as hydrogen bond acceptors and introduce a dipole moment, which significantly influences the molecule's solubility, metabolic stability, and ability to interact with biological targets.[3]

Complementing the pyridazine core, the pyrrolidine ring is one of the most prevalent saturated N-heterocycles found in FDA-approved drugs.[6] Its conformational flexibility and role as a basic nitrogen center make it an ideal substituent for modulating physicochemical properties such as pKa and lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The combination of these two scaffolds into a single molecular entity offers a powerful strategy for developing novel therapeutics with enhanced potency, selectivity, and drug-like properties.

This guide focuses on the key chemical transformations that enable the covalent linking of a pyrrolidine moiety to a pyridazine ring system.

Core Synthetic Strategies

The construction of pyrrolidinyl-substituted pyridazines is dominated by two principal strategies, which are dictated by the final bond being formed. The most common approach involves attaching a pre-formed pyrrolidine ring to a pyridazine core, typically via a carbon-nitrogen bond formation.

G cluster_0 Starting Materials cluster_1 Synthetic Routes Halogenated_Pyridazine Halogenated Pyridazine (e.g., Chloro-, Bromo-) SNAr Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Halogenated_Pyridazine->SNAr Pd_Coupling Strategy 2: Palladium-Catalyzed Cross-Coupling Halogenated_Pyridazine->Pd_Coupling Pyrrolidine Pyrrolidine Pyrrolidine->SNAr Pyrrolidine->Pd_Coupling Product Pyrrolidinyl-Substituted Pyridazine SNAr->Product Pd_Coupling->Product

Caption: High-level overview of the primary synthetic routes.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing pyrrolidinyl-pyridazines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the inherent electron-deficient nature of the pyridazine ring, which is further activated towards nucleophilic attack by the presence of a good leaving group, typically a halogen (Cl, F).[7]

Causality of Experimental Choice: The pyridazine ring's two adjacent, electron-withdrawing nitrogen atoms lower the electron density of the ring carbons, making them electrophilic. This electronic property makes the ring susceptible to attack by nucleophiles like the secondary amine of pyrrolidine. The reaction proceeds without the need for a metal catalyst, often requiring only heat and sometimes a base or a high-boiling point solvent to drive the reaction to completion. A copper catalyst is sometimes added to facilitate the displacement of less reactive chlorides.[8]

Strategy 2: Palladium-Catalyzed Cross-Coupling

Modern organic synthesis offers a powerful alternative to classical SNAr: palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction class has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under generally milder conditions than traditional methods.

Causality of Experimental Choice: The Buchwald-Hartwig amination is particularly valuable when the pyridazine ring is not sufficiently activated for SNAr or when sensitive functional groups are present that would not tolerate high temperatures. The choice of a specific palladium catalyst and, crucially, the phosphine ligand, is key to the reaction's success. Bulky, electron-rich phosphine ligands are known to facilitate the key reductive elimination step that forms the desired C-N bond. While potentially more expensive due to the cost of the catalyst and ligands, this method offers broader substrate scope and higher functional group tolerance.

Mechanistic Deep Dive: The SNAr Pathway

Understanding the mechanism of the SNAr reaction is crucial for troubleshooting and optimization. It is a two-step addition-elimination process.

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine (the nucleophile) attacks the electron-deficient carbon atom of the pyridazine ring that bears the halogen leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

  • Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the halide ion (e.g., Cl⁻), yielding the final pyrrolidinyl-substituted pyridazine product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Field-Proven Experimental Protocols

The following protocols are representative examples of the SNAr strategy and serve as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine

This protocol is adapted from a patented procedure, demonstrating a robust method for the synthesis of a disubstituted pyridazine.[8]

  • Materials:

    • 3-amino-6-chloropyridazine (80 g)

    • Pyrrolidine (105 mL, followed by an additional 50 mL)

    • N,N-dimethylaniline (1.2 L, followed by an additional 200 mL)

    • Copper bronze powder (~1-2 g)

    • Isopropyl alcohol (for slurry)

  • Step-by-Step Procedure:

    • Combine 3-amino-6-chloropyridazine (80 g), pyrrolidine (105 mL), N,N-dimethylaniline (1.2 L), and copper bronze powder (1 g) in a suitable reaction vessel equipped with a stirrer and condenser.

    • Heat the mixture with stirring to 130-135 °C for 18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If starting material is still present, add an additional portion of pyrrolidine (50 mL) in N,N-dimethylaniline (200 mL) along with more copper bronze powder. Continue heating for an additional 24 hours.

    • Cool the reaction mixture to 30 °C and filter to remove the catalyst and any insoluble materials.

    • Concentrate the filtrate under high vacuum to remove the N,N-dimethylaniline, which will leave a crystalline solid.

    • Slurry the solid with isopropyl alcohol while chilling the mixture in an ice bath.

    • Collect the solid product by filtration, wash with a small amount of cold isopropyl alcohol, and dry in a vacuum oven at 60 °C.

  • Expected Outcome: This procedure yields 3-amino-6-(1-pyrrolidinyl)-pyridazine as a solid with a reported yield of approximately 76% and a melting point of 209-211 °C.[8]

Protocol 2: Synthesis of 3-(Pyrrolidin-1-yl)-pyridazin-6(1H)-one

This two-step protocol, adapted from a similar synthesis using piperazine, is effective for producing pyridazinone derivatives from a dichloropyridazine starting material.[7]

  • Materials:

    • 3,6-dichloropyridazine

    • Pyrrolidine (3 equivalents)

    • Ethanol

    • 6 M Hydrochloric Acid

  • Step-by-Step Procedure (Step 1: SNAr):

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.

    • Add pyrrolidine (3 equivalents) to the solution. The use of excess amine serves as both the nucleophile and the base to neutralize the HCl generated.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • Purify the resulting crude 3-chloro-6-(pyrrolidin-1-yl)pyridazine intermediate, typically by column chromatography.

  • Step-by-Step Procedure (Step 2: Hydrolysis):

    • Place the purified 3-chloro-6-(pyrrolidin-1-yl)pyridazine intermediate in a round-bottom flask.

    • Add 6 M hydrochloric acid.

    • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC until the chloro-intermediate is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

    • Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Comparative Analysis of Synthetic Routes

The choice between SNAr and a palladium-catalyzed method depends on several factors, including substrate reactivity, cost, and available equipment.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-EliminationOxidative Addition / Reductive Elimination
Catalyst Often none required; sometimes Cu-based.[8]Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand are essential.
Conditions Typically high temperatures (100-160 °C); can require strong base.Generally milder temperatures (RT - 110 °C); requires a specific base (e.g., NaOtBu).
Substrate Scope Best for electron-deficient pyridazines with good leaving groups. Less effective for electron-rich or sterically hindered systems.Very broad scope; tolerates a wide range of functional groups on both the amine and the pyridazine.
Cost Generally lower cost (fewer, cheaper reagents).Higher cost due to palladium catalyst and specialized ligands.
Key Advantage Procedural simplicity and low cost.High functional group tolerance and milder conditions.

Conclusion and Future Perspectives

The synthesis of pyrrolidinyl-substituted pyridazines is well-established, with Nucleophilic Aromatic Substitution serving as the workhorse methodology due to its simplicity and cost-effectiveness. For more complex substrates or those with sensitive functionalities, the Buchwald-Hartwig amination provides a powerful and versatile alternative.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel) to replace palladium, as well as the exploration of photocatalytic or electrochemical methods to drive C-N bond formation under even milder conditions. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of innovative and robust synthetic routes to scaffolds like pyrrolidinyl-pyridazine will remain an area of high importance.

References

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A Technical Guide to In Silico Modeling of Ligand-Protein Interactions: A Case Study with 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for modeling the protein binding of the novel small molecule, 3-Chloro-5-(1-pyrrolidinyl)pyridazine. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It offers a strategic framework grounded in first principles, explaining the causal logic behind each phase of the computational workflow. We navigate the entire in silico discovery cascade, from initial system preparation and target selection to predictive molecular docking, dynamic stability assessment via molecular dynamics (MD) simulations, and quantitative binding affinity estimation. Each protocol is presented as a self-validating system, incorporating critical analysis and interpretation steps to ensure the trustworthiness of the generated data. All methodologies are supported by authoritative references, establishing a foundation of scientific integrity.

Introduction

The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] As a six-membered ring with two adjacent nitrogen atoms, it possesses a significant dipole moment, which is the largest among the diazine heterocycles.[1] This polarity makes it an attractive, less lipophilic substitute for a phenyl ring, potentially improving the pharmacokinetic properties of a drug candidate.[1] The pyridazine structure is a key pharmacophore in numerous approved drugs and herbicides, demonstrating its versatility in engaging with biological targets.[2][3] Its nitrogen atoms are potent hydrogen bond acceptors, enabling robust interactions within protein binding sites, a feature that has been gainfully applied in the design of targeted therapeutics.[1]

Profile of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

3-Chloro-5-(1-pyrrolidinyl)pyridazine (CAS: 1033693-13-8) is a small molecule featuring the core pyridazine heterocycle.[4][5] Its structure suggests potential as a lead compound in discovery programs.

Chemical PropertyValueSource
Molecular Formula C₈H₁₀ClN₃[4]
Molecular Weight 183.64 g/mol [4]
LogP (Predicted) 1.67[6]
Rotatable Bonds 1[6]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]

The molecule's specific biological targets are not widely documented, making it an ideal candidate for the application of in silico methods to hypothesize and evaluate potential protein interactions.[8]

The Imperative for In Silico Modeling in Modern Drug Development

Structure-based drug design (SBDD) is a cornerstone of modern therapeutic development.[9] In silico techniques like molecular docking and molecular dynamics simulations provide an atomic-level view of how a ligand might interact with its protein target.[9][10] These computational methods serve two primary goals: predicting the binding conformation (pose) of a ligand and estimating its binding affinity.[11][12] By simulating these interactions, we can rapidly screen vast virtual libraries, prioritize candidates for synthesis, and generate hypotheses to guide lead optimization, thereby dramatically accelerating the discovery timeline and reducing costs.[13]

The Computational Workflow: A Strategic Overview

A robust in silico analysis is not a single experiment but a multi-stage funnel designed to increase predictive accuracy at each step. We begin with computationally inexpensive methods to generate initial hypotheses and progressively apply more rigorous, computationally demanding techniques to refine and validate these predictions.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Pose Prediction cluster_md Phase 3: Dynamic Refinement cluster_energy Phase 4: Affinity Estimation cluster_analysis Phase 5: Validation Ligand Ligand Preparation (3D Structure & Charges) Target Target Selection (Hypothesis & Rationale) Receptor Receptor Preparation (Cleaning & Protonation) Docking Molecular Docking (Generate Binding Poses) Receptor->Docking Prepared Structures MD Molecular Dynamics (Assess Complex Stability) Docking->MD Top-Scoring Pose BFE Binding Free Energy (MM/PBSA or MM/GBSA) MD->BFE Stable Trajectory Analysis Analysis & Validation (Convergence & Interpretation) BFE->Analysis Energy Values

Caption: Overall workflow for in silico ligand-protein interaction analysis.

Phase 1: System Preparation and Target Selection

Ligand Preparation Protocol

Rationale: The starting point for any simulation is a high-quality, three-dimensional structure of the ligand with accurate atom types and partial charges. Errors at this stage will propagate through the entire workflow. We use tools like Open Babel to convert the 1D SMILES representation into a 3D structure and an appropriate force field to assign parameters.

Step-by-Step Protocol:

  • Obtain Ligand Representation: Start with the SMILES string for 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the SMILES string into a 3D structure and generate an initial low-energy conformation.

  • Assign Partial Charges: For compatibility with protein force fields (like AMBER or CHARMM), assign partial charges. The AM1-BCC charge model is a common and effective choice. This can be done using antechamber from the AmberTools suite.

  • Generate Force Field Parameters: Use a program like parmchk2 to check for and generate any missing force field parameters needed for the ligand.

  • Final Output: The outputs are the ligand_charged.mol2 file and the ligand.frcmod file, which are ready for docking and MD simulations.

Target Identification and Selection

Scientist's Insight: Since no definitive target for our molecule is known, we must form a hypothesis. The pyridazine scaffold is a known hinge-binding motif in many protein kinases. Therefore, we select Cyclin-Dependent Kinase 2 (CDK2) as a plausible and well-characterized hypothetical target for this guide. We will use a high-resolution crystal structure from the Protein Data Bank (PDB), for instance, PDB ID: 1HCK.

Receptor Structure Preparation Protocol

Rationale: PDB structures are raw experimental data. They often contain non-essential water molecules, co-factors, and lack hydrogen atoms, which are crucial for calculating interactions. This protocol "cleans" the PDB file to make it suitable for simulation.[14]

Step-by-Step Protocol:

  • Download PDB Structure: Obtain the PDB file for 1HCK from the RCSB Protein Data Bank.

  • Remove Heteroatoms: Delete all non-protein atoms from the PDB file, including water molecules (HOH), co-crystallized ligands, and any buffer components, keeping only the protein chains.

  • Add Hydrogen Atoms: Use a modeling program like UCSF Chimera or the pdb2gmx tool in GROMACS to add hydrogen atoms consistent with a physiological pH (typically 7.4). This step is critical for defining the correct hydrogen bond network.

  • Assign Charges and Atom Types: Use a standard protein force field (e.g., AMBER ff14SB or CHARMM36m) to assign partial charges and atom types to all protein residues. This is typically handled by the simulation software's setup tools.

  • Final Output: A "clean" PDB file of the receptor with all hydrogen atoms present.

Phase 2: Predicting Binding Geometry with Molecular Docking

The "Why": The Role of Docking as a Scaffolding Prediction Tool

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a receptor.[12] It uses search algorithms to explore possible ligand conformations within the binding site and scoring functions to rank them.[10] Docking is computationally efficient and serves as an excellent method to generate a physically plausible starting structure for more intensive simulations.[9] It is a hypothesis-generation tool, not a final answer.

Detailed Docking Protocol (Example with AutoDock Vina)

Rationale: AutoDock Vina is a widely used, accurate, and fast docking program. The protocol involves preparing the ligand and receptor in the specific PDBQT format, defining the search space (the "grid box"), and running the docking calculation.[10]

Step-by-Step Protocol:

  • Prepare Receptor: Convert the clean protein PDB file to PDBQT format using AutoDock Tools. This adds partial charges (Gasteiger charges) and atom types.

  • Prepare Ligand: Convert the prepared ligand_charged.mol2 file to the PDBQT format. This step defines rotatable bonds.

  • Define the Search Space: Identify the active site of the receptor. For our CDK2 example (1HCK), this is the ATP binding pocket. Define a grid box that encompasses this entire site. The center and size of this box are specified in a configuration file (conf.txt).

  • Run Vina: Execute the docking simulation.

  • Output: Vina will generate a docked_poses.pdbqt file containing the top-ranked binding poses and their corresponding binding affinity scores in kcal/mol.

Analysis and Selection of Plausible Poses

Scientist's Insight: The top-scoring pose is not always the most biologically relevant. Poses should be visually inspected. Look for poses that form key interactions known to be important for the target class. For kinases, this often includes hydrogen bonds to the "hinge" region of the protein backbone. Select the best-scoring pose that also makes sound biochemical sense for further analysis.

Pose RankBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)
1-8.5LEU-83, GLU-81
2-8.2LEU-83, ASP-86
3-7.9LYS-33

Based on this hypothetical data, Pose 1 would be selected for the next phase due to its favorable score and interaction with the critical hinge residue LEU-83.

Phase 3: Assessing Complex Stability and Dynamics via MD Simulation

The "Why": Moving from a Static Picture to a Dynamic System

Docking provides a static snapshot. In reality, proteins and ligands are dynamic and constantly in motion. Molecular Dynamics (MD) simulation solves Newton's equations of motion for every atom in the system, providing a trajectory of how the complex behaves over time.[11] This allows us to:

  • Assess the stability of the docked pose. A non-viable pose will often see the ligand dissociate quickly.

  • Observe induced-fit effects , where the protein may adjust its conformation to better accommodate the ligand.

  • Generate an ensemble of conformations for more accurate binding free energy calculations.

start Start: Protein-Ligand Complex topology 1. Generate Topology (gmx pdb2gmx, antechamber) start->topology box 2. Define Simulation Box (gmx editconf) topology->box solvate 3. Solvate with Water (gmx solvate) box->solvate ions 4. Add Ions (gmx grompp + genion) solvate->ions emin 5. Energy Minimization ions->emin nvt 6. NVT Equilibration (Constant Volume/Temp) emin->nvt npt 7. NPT Equilibration (Constant Pressure/Temp) nvt->npt md_run 8. Production MD Run npt->md_run analysis 9. Trajectory Analysis (RMSD, RMSF, H-Bonds) md_run->analysis

Caption: Step-by-step workflow for a GROMACS Molecular Dynamics simulation.
Detailed MD Simulation Protocol (Example with GROMACS)

Rationale: GROMACS is a high-performance and widely used MD engine.[15][16] The workflow involves building the system, minimizing its energy to remove clashes, equilibrating it to the desired temperature and pressure, and finally running the production simulation for data collection.[17][18]

Step-by-Step Protocol:

  • System Building:

    • Merge Coordinates: Create a single PDB file containing the coordinates of the selected receptor pose and the ligand.

    • Generate Topology: Use gmx pdb2gmx for the protein and the previously generated ligand files (.mol2, .frcmod) to build the system topology. This file describes all atoms, bonds, angles, and charges.[15]

    • Create Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

    • Solvation: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Add Ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[15]

  • Energy Minimization:

    • Run a steeplechase descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms to allow the solvent to equilibrate around them. This stabilizes the system's temperature.

    • NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 200 ps) to stabilize the pressure and density of the system, bringing it closer to experimental conditions.[15]

  • Production MD:

    • Run the final, unrestrained simulation for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex. This is the data-gathering phase.

Phase 4: Quantifying Binding Affinity

The "Why": Estimating the Binding Free Energy

While docking scores provide a rough ranking, more accurate methods are needed to quantify binding strength.[19] Binding free energy calculations estimate the ΔG of binding.[20][21] End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a good compromise between accuracy and computational cost.[22] They calculate the free energy by combining molecular mechanics energies with continuum solvation models.

MM/PBSA Protocol

Rationale: This protocol uses the trajectory from the production MD run to calculate the binding free energy as a sum of different energy components.

Step-by-Step Protocol:

  • Extract Frames: From the 100 ns trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps).

  • Run MM/PBSA Calculation: Use a tool like gmx_MMPBSA to perform the calculation on the extracted frames. The script will compute the energies for the complex, the receptor alone, and the ligand alone.

  • Calculate ΔG_binding: The binding free energy is calculated as: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each term is composed of: G = E_MM + G_solvation - TΔS

    • E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • G_solvation: Solvation free energy (polar and non-polar terms).

    • TΔS: Conformational entropy (often omitted due to high computational cost and error, yielding a relative binding energy).

Data Presentation and Interpretation
Energy Component (kJ/mol)Average ValueStandard Deviation
Van der Waals Energy -150.410.2
Electrostatic Energy -45.88.5
Polar Solvation Energy +125.112.1
Non-Polar (SASA) Energy -15.61.1
ΔG binding (MM/PBSA) -86.7 15.5

Scientist's Insight: The final ΔG value provides a quantitative estimate of affinity. Critically, the individual components reveal the drivers of binding. In this hypothetical example, the binding is strongly driven by favorable van der Waals interactions, with a smaller contribution from electrostatics, which is partially offset by the energetic penalty of desolvation (polar solvation energy).

Model Validation and Interpretation

Self-Validation: Assessing Simulation Convergence

A trustworthy result comes from a stable simulation. Before calculating binding energy, analyze the trajectory to ensure it has converged.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and stable regions of the protein.

  • Interaction Analysis: Monitor key hydrogen bonds or contacts between the ligand and protein throughout the simulation to confirm the stability of the binding mode.

Cross-Validation: The Importance of Experimental Data

In silico models are predictive tools, and their ultimate validation comes from experimental data.[11][23]

  • Relative Binding Affinity: The most robust use of these methods is to calculate the relative binding free energies for a series of related compounds and compare the ranking with experimental IC50 or Ki values.[22]

  • Pose Validation: If mutational data is available for the target protein, a correct binding model should be able to explain why certain mutations abolish or reduce ligand binding.

Conclusion

The integrated computational workflow detailed in this guide—from hypothesis-driven target selection to dynamic simulation and free energy calculation—represents a powerful paradigm for investigating ligand-protein interactions. By applying this rigorous, multi-step approach to 3-Chloro-5-(1-pyrrolidinyl)pyridazine, we can generate testable hypotheses about its mechanism of action and quantitatively predict its binding affinity for a putative target like CDK2. This strategy, which emphasizes causal reasoning and self-validation at every stage, empowers researchers to make more informed decisions, prioritize experimental resources, and ultimately accelerate the path from a novel compound to a potential therapeutic.

References

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3-Chloro-5-(1-pyrrolidinyl)pyridazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-(1-pyrrolidinyl)pyridazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation to bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents. While specific experimental data for this compound is not widely published, this document outlines a predictive analysis based on its physicochemical properties and provides a detailed, field-proven protocol for its empirical determination using the shake-flask method. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its potential for success. Among these, solubility is a cornerstone physical property. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy.[1] Poor solubility can lead to a host of challenges, including erratic bioassay results, low bioavailability, and difficulties in formulation, potentially causing the failure of an otherwise promising drug candidate.[2][3][4]

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a substituted pyridazine, a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] Understanding the solubility of this specific molecule in various organic solvents is paramount for several key processes in its development pipeline:

  • Reaction Chemistry: Optimizing the conditions for its synthesis and subsequent reactions often requires dissolving it with other reagents.

  • Purification: Techniques such as recrystallization are dependent on differential solubility in various solvents.

  • Formulation: The development of a suitable dosage form, whether oral, injectable, or topical, is fundamentally linked to the compound's solubility characteristics.

  • In Vitro and In Vivo Testing: Consistent and reproducible results in biological assays require the compound to be fully dissolved in the test medium.[2]

This guide will provide a detailed exploration of the factors expected to govern the solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine and a robust protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

  • CAS Number: 1033693-13-8[7]

  • Molecular Formula: C₈H₁₀ClN₃[8]

  • Molecular Weight: 183.64 g/mol [8]

Analysis of Structural Features:

  • Pyridazine Core: The pyridazine ring is a polar aromatic heterocycle containing two adjacent nitrogen atoms.[5] The nitrogen atoms are capable of acting as hydrogen bond acceptors. The dipole moment of pyridazine is the largest among the diazine isomers (pyrimidine and pyrazine), indicating a significant degree of polarity.[6]

  • Chloro Group: The chlorine atom is an electron-withdrawing group, which will influence the electron distribution of the pyridazine ring. It contributes to the overall lipophilicity of the molecule.

  • Pyrrolidinyl Group: The pyrrolidinyl substituent is a saturated, five-membered nitrogen-containing ring. The nitrogen atom in this group is a hydrogen bond acceptor. This group adds some aliphatic character to the molecule but also has the potential to interact with protic solvents.

Predicted Solubility:

Based on these features, the solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine in various organic solvents can be predicted as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents. The nitrogen atoms in both the pyridazine and pyrrolidinyl rings can form hydrogen bonds with the hydroxyl group of the alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents. The high polarity of solvents like DMSO and DMF will effectively solvate the polar pyridazine core.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. The overall polarity of the molecule, due to the nitrogen heterocycles, will likely result in poor miscibility with non-polar media.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can interact with the molecule through dipole-dipole interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Rationale for the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for several reasons:[9]

  • Equilibrium Measurement: It is designed to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility under specific conditions.

  • Versatility: The method can be applied to a wide range of compounds and solvents.

  • Accuracy: When performed correctly, it provides highly accurate and reproducible data.

Step-by-Step Experimental Protocol

Materials:

  • 3-chloro-5-(1-pyrrolidinyl)pyridazine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane)

  • Scintillation vials or other suitable glass vessels with tight-fitting caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of solid 3-chloro-5-(1-pyrrolidinyl)pyridazine to a series of vials. An excess is crucial to ensure that a saturated solution is formed.[10] A general rule of thumb is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a consistent agitation speed (e.g., 200-300 RPM) and a controlled temperature (e.g., 25 °C).[10]

    • Allow the samples to shake for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours.[10] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[10][11]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles.[10] This step is critical to prevent artificially high solubility readings.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 3-chloro-5-(1-pyrrolidinyl)pyridazine of known concentrations in the same solvent.

    • Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the dissolved compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3-chloro-5-(1-pyrrolidinyl)pyridazine at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental DataExperimental Data
Ethanol24.5Experimental DataExperimental Data
Acetonitrile37.5Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataExperimental Data
Dichloromethane8.9Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data
Hexane1.9Experimental DataExperimental Data

Note: The dielectric constant is provided as a measure of solvent polarity.

Visualization of Concepts and Workflows

Visual aids are invaluable for understanding complex scientific processes. The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

SolubilityPrediction cluster_Molecule 3-Chloro-5-(1-pyrrolidinyl)pyridazine cluster_Solvents Organic Solvents Structure Molecular Structure Pyridazine Core (Polar, H-bond acceptor) Chloro Group (Lipophilic) Pyrrolidinyl Group (H-bond acceptor) Prediction Predicted Solubility Structure->Prediction Physicochemical Properties SolventTypes Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Non-Polar (e.g., Hexane) SolventTypes->Prediction Solvent Characteristics

Caption: Logical relationship for predicting solubility.

ShakeFlaskWorkflow start Start: Excess Solid + Solvent equilibration Equilibration (Shaking) 24-72h at constant T start->equilibration settling Settle Excess Solid equilibration->settling filtration Syringe Filtration (0.22 µm) settling->filtration analysis Quantitative Analysis (e.g., HPLC) filtration->analysis result Result: Solubility Value analysis->result

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

While direct, published solubility data for 3-chloro-5-(1-pyrrolidinyl)pyridazine is scarce, a robust scientific approach allows for a strong predictive understanding of its behavior and a clear path to its empirical determination. The interplay of its polar pyridazine core and its functional groups suggests a favorable solubility profile in polar organic solvents. For drug development professionals, the accurate determination of this property is not merely an academic exercise but a critical step in de-risking a development program. The shake-flask method, as detailed in this guide, provides a reliable and universally accepted means of generating the high-quality data necessary to make informed decisions in synthesis, purification, formulation, and biological testing. By following the protocols and understanding the principles outlined herein, researchers can confidently characterize the solubility of this and other novel compounds, paving the way for their successful development.

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Spectroscopic Characterization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Chloro-5-(1-pyrrolidinyl)pyridazine. In the absence of publicly available experimental spectra, this document serves as a predictive resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing analogies from structurally related compounds, we present a detailed interpretation of the expected spectral features. This guide aims to facilitate the identification and characterization of this molecule in various research and development settings.

Introduction

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a substituted pyridazine derivative of interest in medicinal chemistry and materials science due to the prevalence of the pyridazine core in biologically active compounds. The unique combination of a halogenated pyridazine ring and a pyrrolidinyl substituent imparts specific electronic and steric properties that are crucial for its potential applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment. This guide outlines the predicted spectroscopic data to aid in its unambiguous identification.

The molecular structure of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is presented below. The numbering convention used throughout this document for the pyridazine and pyrrolidine rings is also indicated.

Caption: Molecular structure and numbering of 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-(1-pyrrolidinyl)pyridazine are based on the analysis of similar heterocyclic systems and the known effects of substituents.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constants (J) in Hz
H-4~7.0 - 7.5dJ(H4-H6) ≈ 2-3
H-6~8.2 - 8.6dJ(H6-H4) ≈ 2-3
H-2'/H-5'~3.4 - 3.8tJ ≈ 6-7
H-3'/H-4'~1.9 - 2.2pJ ≈ 6-7

Rationale for Predictions:

  • Pyridazine Protons (H-4 and H-6): The pyridazine ring protons are expected to be in the aromatic region. The presence of the electron-donating pyrrolidinyl group at C-5 will shield the adjacent protons, particularly H-4 and H-6, to some extent. However, the electronegative nitrogen atoms in the ring cause a general downfield shift for the ring protons.[1] The expected doublet multiplicity arises from the coupling between H-4 and H-6.

  • Pyrrolidine Protons (H-2'/H-5' and H-3'/H-4'): The protons on the pyrrolidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (H-2' and H-5') are expected to be deshielded and appear as a triplet around 3.4-3.8 ppm.[3] The protons on the other two carbons (H-3' and H-4') will be more shielded and are predicted to appear as a pentet (or multiplet) around 1.9-2.2 ppm.[3]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (δ)
C-3~150 - 155
C-4~115 - 120
C-5~145 - 150
C-6~130 - 135
C-2'/C-5'~48 - 52
C-3'/C-4'~25 - 29

Rationale for Predictions:

  • Pyridazine Carbons: The chemical shifts of the pyridazine ring carbons are influenced by the two nitrogen atoms and the substituents. C-3, being attached to the electronegative chlorine atom and a nitrogen atom, is expected to be significantly downfield.[4] C-5, bonded to the nitrogen of the pyrrolidine ring, will also be downfield. C-4 is likely to be the most shielded carbon on the pyridazine ring. C-6 will be at a moderate chemical shift.

  • Pyrrolidine Carbons: The chemical shifts for the pyrrolidine carbons are well-established.[5] The carbons adjacent to the nitrogen (C-2' and C-5') are deshielded compared to the other two carbons (C-3' and C-4').[5]

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic (pyridazine)
~2970 - 2850C-H stretchAliphatic (pyrrolidine)
~1600 - 1550C=N and C=C stretchPyridazine ring
~1450 - 1400C-H bendAliphatic (pyrrolidine)
~1350 - 1250C-N stretchAryl-N (pyridazine-pyrrolidine)
~850 - 750C-Cl stretchChloro-aromatic

Rationale for Predictions:

  • C-H Stretching: The spectrum will likely show C-H stretching vibrations for the aromatic pyridazine ring protons above 3000 cm⁻¹ and for the aliphatic pyrrolidine protons below 3000 cm⁻¹.[6][7]

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1600-1550 cm⁻¹ region.[8]

  • C-N Stretching: A characteristic band for the stretching of the C-N bond connecting the pyridazine ring and the pyrrolidine nitrogen is expected around 1350-1250 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration for a chloro-substituted aromatic ring typically appears in the 850-750 cm⁻¹ region.[9]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The predicted fragmentation of 3-Chloro-5-(1-pyrrolidinyl)pyridazine under electron ionization (EI) is outlined below.

Predicted Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 183, with an M+2 peak at m/z 185 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

G M [M]⁺˙ m/z 183/185 F1 Loss of Cl˙ m/z 148 M->F1 F2 Loss of C₂H₄ (from pyrrolidine) m/z 155/157 M->F2 F3 Loss of pyrrolidine m/z 113/115 M->F3 F4 [Pyrrolidine]⁺˙ m/z 71 M->F4

Caption: Predicted major fragmentation pathways for 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Table 4: Predicted Major Fragment Ions in Mass Spectrum

m/zProposed Fragment
183/185[M]⁺˙ (Molecular ion)
155/157[M - C₂H₄]⁺˙
148[M - Cl]⁺
113/115[M - C₄H₈N]⁺˙ (Loss of pyrrolidine)
71[C₄H₉N]⁺˙ (Pyrrolidine cation radical)

Rationale for Predictions:

  • Loss of a Chlorine Radical: A common fragmentation pathway for chloro-aromatic compounds is the loss of a chlorine radical, which would result in a fragment at m/z 148.[10]

  • Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation, for instance, by losing ethylene (C₂H₄), leading to a fragment at m/z 155/157.[11]

  • Loss of the Pyrrolidine Moiety: Cleavage of the C-N bond between the pyridazine and pyrrolidine rings can lead to the loss of the entire pyrrolidine moiety as a radical, resulting in a fragment at m/z 113/115.[12]

  • Pyrrolidine Cation: The formation of a stable pyrrolidine cation radical at m/z 71 is also a plausible fragmentation pathway.[13]

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 3-Chloro-5-(1-pyrrolidinyl)pyridazine. These predictions are grounded in the fundamental principles of spectroscopy and analogies drawn from closely related compounds. While this guide offers a robust framework for the initial identification and characterization of this molecule, experimental verification remains essential for definitive structural confirmation. The information presented herein is intended to be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

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Unlocking the Therapeutic Potential of 3-Chloro-5-(1-pyrrolidinyl)pyridazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Its unique physicochemical properties, including its capacity for robust hydrogen bonding and a significant dipole moment, make it an attractive moiety for engaging with biological targets.[4] When functionalized with a pyrrolidine ring, a versatile saturated heterocycle known to enhance spatial exploration and introduce critical stereochemical elements, the resulting molecule, 3-Chloro-5-(1-pyrrolidinyl)pyridazine, presents a compelling case for therapeutic investigation.[5] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising, yet underexplored, compound. We will delve into the rationale behind target selection based on the known pharmacology of related structures, outline detailed experimental workflows for target deconvolution, and provide robust protocols for validation.

The Chemical Landscape: Understanding the Therapeutic Promise

The structure of 3-Chloro-5-(1-pyrrolidinyl)pyridazine combines the electron-withdrawing and hydrogen-bonding capabilities of the pyridazine ring with the three-dimensional architecture of the pyrrolidine moiety. This unique combination suggests the potential for high-affinity interactions with a variety of protein targets. The chloro-substituent offers a potential site for metabolic transformation or further chemical modification, while the pyrrolidinyl group can influence solubility, cell permeability, and receptor binding.

Derivatives of the pyridazine nucleus have demonstrated a remarkable diversity of pharmacological activities, including:

  • Anticancer Properties: Often linked to the inhibition of protein kinases that regulate cell proliferation.[6]

  • Anti-inflammatory Effects: Potentially mediated through the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory signaling pathways.[2][6]

  • Antihistaminic Activity: As seen in compounds acting as H1 receptor antagonists for allergic conditions.[6]

  • Antihypertensive and Cardiotonic Effects: Through mechanisms such as vasodilation and phosphodiesterase (PDE) inhibition.[2][7]

  • Antimicrobial and Antiviral Activity: Demonstrating broad-spectrum potential against various pathogens.[8][9]

Given this landscape, our investigation into the therapeutic targets of 3-Chloro-5-(1-pyrrolidinyl)pyridazine will be guided by these established activities of structurally related compounds.

Strategic Target Hypotheses and Rationale

Based on the known bioactivities of pyridazine and pyrrolidine-containing molecules, we propose three primary target classes for initial investigation:

  • Protein Kinases: The planar, heterocyclic nature of the pyridazine ring is a common feature in many kinase inhibitors.[6] The multi-targeted tyrosine kinase inhibitor ponatinib, for instance, contains a fused imidazo[1,2-b]pyridazine core.[4]

  • G-Protein Coupled Receptors (GPCRs): The structural motifs present in our compound of interest are reminiscent of those found in GPCR ligands, such as antihistamines.[6]

  • Inflammatory Pathway Enzymes: The well-documented anti-inflammatory properties of pyridazine derivatives suggest potential inhibition of key enzymes like cyclooxygenases (COX-1/COX-2) or phosphodiesterases (PDEs).[2]

The following sections will detail the experimental strategies to systematically evaluate each of these target classes.

Experimental Workflows for Target Identification and Validation

Workflow for Kinase Target Identification

Our primary hypothesis is that 3-Chloro-5-(1-pyrrolidinyl)pyridazine may function as a kinase inhibitor. To test this, we will employ a tiered screening approach.

Caption: Kinase Target Identification and Validation Workflow.

Detailed Protocol: Broad-Spectrum Kinase Panel Screen

  • Objective: To identify which kinases, from a large and diverse panel, are inhibited by 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).

    • Prepare a stock solution of 3-Chloro-5-(1-pyrrolidinyl)pyridazine in DMSO.

    • Perform initial screening at a single high concentration (e.g., 10 µM) against the panel.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often via radiometric (33P-ATP) or fluorescence-based methods.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).

    • Set a threshold for "hits" (e.g., >50% inhibition).

Subsequent Validation Steps:

  • IC50 Determination: For the identified "hits," perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This will quantify the compound's potency against each kinase.

  • Cell-Based Target Engagement: To confirm that the compound interacts with the target kinase within a cellular context, utilize techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.

  • Downstream Signaling Analysis: For validated targets, investigate the compound's effect on the downstream signaling pathway using Western blotting or phospho-specific ELISAs to measure the phosphorylation status of known substrates.

Workflow for GPCR Target Identification

The potential for GPCR modulation will be investigated through a combination of binding and functional assays.

Caption: GPCR Target Identification and Functional Characterization Workflow.

Detailed Protocol: GPCR Radioligand Binding Screen

  • Objective: To identify GPCRs to which 3-Chloro-5-(1-pyrrolidinyl)pyridazine binds with appreciable affinity.

  • Methodology:

    • Employ a commercially available GPCR binding panel (e.g., Eurofins SafetyScreen™ or PerkinElmer GPCRProfiler®).

    • The compound is tested for its ability to displace a known radiolabeled ligand from the target receptor.

    • Assays are typically performed using cell membranes expressing the recombinant receptor.

  • Data Analysis:

    • Calculate the percentage of displacement of the radioligand.

    • "Hits" are identified as those showing significant displacement (e.g., >50%) at the screening concentration.

Functional Follow-up:

  • For binding "hits," proceed to functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Common assays include measuring changes in intracellular calcium levels (for Gq-coupled receptors) or cyclic AMP (cAMP) levels (for Gs- and Gi-coupled receptors).

Workflow for Inflammatory Enzyme Inhibition

To explore the anti-inflammatory potential, we will directly assess the compound's inhibitory activity against key enzymes in inflammatory pathways.

Sources

Methodological & Application

Synthetic Protocols for the Functionalization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridazine Scaffold in Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its unique electronic properties, characterized by a dipole moment and hydrogen bond accepting capabilities, make it a valuable isostere for other aromatic systems in drug design. The functionalization of the pyridazine ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 3-Chloro-5-(1-pyrrolidinyl)pyridazine is a particularly attractive building block. The chlorine atom at the 3-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, while the pyrrolidinyl group at the 5-position can modulate solubility, metabolic stability, and target engagement. This guide provides detailed synthetic protocols for the functionalization of this key intermediate, offering researchers in drug development a practical resource for the synthesis of novel pyridazine-based compounds.

Synthesis of the Starting Material: 3-Chloro-5-(1-pyrrolidinyl)pyridazine

A common and efficient method for the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine involves the sequential nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a selective monosubstitution with pyrrolidine.

Protocol 1: Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

This protocol details the nucleophilic aromatic substitution of 3,5-dichloropyridazine with pyrrolidine. The reaction is typically carried out in a polar aprotic solvent to facilitate the SNAr reaction.

Materials:

  • 3,5-Dichloropyridazine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dichloropyridazine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add pyrrolidine (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the SNAr reaction.[2]

  • Base: Potassium carbonate is a mild inorganic base that acts as a proton scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride.

Functionalization at the C3-Position: Key Synthetic Transformations

The chlorine atom at the C3-position of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is the primary site for introducing molecular diversity. The following sections detail robust protocols for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds by coupling an organoboron reagent with a halide.[3][4][5] This reaction is widely used in medicinal chemistry to introduce aryl and heteroaryl moieties. The following protocol is adapted from established procedures for similar chloropyridazine systems and is expected to be effective for 3-Chloro-5-(1-pyrrolidinyl)pyridazine.[6]

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Chloro-5-(1-pyrrolidinyl)pyridazine with various arylboronic acids.

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add a solution of palladium(II) acetate (0.02 eq) and XPhos (0.04 eq) in toluene.

  • Add water to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 100 °C and stir vigorously for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-(1-pyrrolidinyl)pyridazine.

Data Presentation: Expected Yields for Suzuki-Miyaura Coupling

The following table provides expected yields for the Suzuki-Miyaura coupling of 3-Chloro-5-(1-pyrrolidinyl)pyridazine with a variety of arylboronic acids, based on similar reactions with related chloropyridazines.[6]

EntryArylboronic AcidExpected ProductApproximate Yield (%)
1Phenylboronic acid3-Phenyl-5-(1-pyrrolidinyl)pyridazine80-90
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(1-pyrrolidinyl)pyridazine85-95
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-5-(1-pyrrolidinyl)pyridazine75-85
4Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-5-(1-pyrrolidinyl)pyridazine70-80

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the activation of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.[7]

  • Base: Potassium phosphate is a strong base that is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Solvent System: The use of a biphasic toluene/water system is common in Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the inorganic base.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetalation->ArPd(II)RL2 R-B(OR)₂ Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[2][7] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and related compounds.

This protocol provides a general method for the amination of 3-Chloro-5-(1-pyrrolidinyl)pyridazine with primary and secondary amines.

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), SPhos (0.03 eq), and sodium tert-butoxide (1.4 eq) to a reaction vessel.

  • Add 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Substrate Scope for Buchwald-Hartwig Amination

EntryAmineExpected ProductApproximate Yield (%)
1Morpholine3-Morpholino-5-(1-pyrrolidinyl)pyridazine75-85
2Aniline3-(Phenylamino)-5-(1-pyrrolidinyl)pyridazine70-80
3Benzylamine3-(Benzylamino)-5-(1-pyrrolidinyl)pyridazine70-85
4Piperidine3-Piperidino-5-(1-pyrrolidinyl)pyridazine80-90

Causality of Experimental Choices:

  • Catalyst and Ligand: The Pd₂(dba)₃/SPhos system is a highly active catalyst for the amination of unactivated aryl chlorides. The bulky and electron-rich SPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and the palladium-amine complex during the catalytic cycle.[10]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Visualization of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Pd₂(dba)₃, SPhos, NaOtBu, 3-chloro-5-(1-pyrrolidinyl)pyridazine, and amine to reaction vessel. Add_Solvent 2. Add anhydrous, degassed toluene. Add_Reagents->Add_Solvent Heat_Stir 3. Seal vessel and heat to 100-110 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor 4. Monitor progress by TLC or LC-MS. Heat_Stir->Monitor Quench 5. Cool and quench with water. Monitor->Quench Extract 6. Extract with ethyl acetate. Quench->Extract Wash_Dry 7. Wash with brine and dry over Na₂SO₄. Extract->Wash_Dry Concentrate 8. Concentrate under reduced pressure. Wash_Dry->Concentrate Purify 9. Purify by column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

For highly electron-deficient aromatic systems, direct nucleophilic aromatic substitution can be an effective method for functionalization. The electron-withdrawing nature of the pyridazine ring system activates the C-Cl bond towards nucleophilic attack.[11][12]

This protocol outlines the substitution of the chloro group with oxygen and sulfur nucleophiles.

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine

  • Sodium methoxide (NaOMe) or Sodium thiomethoxide (NaSMe)

  • Methanol (for NaOMe) or DMF (for NaSMe)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq) in the appropriate solvent (methanol for alkoxides, DMF for thiolates).

  • Add the sodium alkoxide or thiolate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (for methanol) or 80-100 °C (for DMF) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Data Presentation: Representative SNAr Reactions

EntryNucleophileSolventExpected ProductApproximate Yield (%)
1Sodium methoxideMethanol3-Methoxy-5-(1-pyrrolidinyl)pyridazine85-95
2Sodium thiomethoxideDMF3-(Methylthio)-5-(1-pyrrolidinyl)pyridazine80-90
3Sodium phenoxideDMF3-Phenoxy-5-(1-pyrrolidinyl)pyridazine70-80

Causality of Experimental Choices:

  • Nucleophile Choice: Strong nucleophiles such as alkoxides and thiolates are required for efficient SNAr on chloropyridazines.

  • Solvent: A polar solvent is necessary to facilitate the reaction. For alkoxide substitutions, the corresponding alcohol is often used as the solvent. For other nucleophiles, polar aprotic solvents like DMF or DMSO are preferred.[2]

Visualization of SNAr Mechanism

SNAr_Mechanism start Substrate + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack (Rate-determining) product Product + Leaving Group intermediate->product Loss of Leaving Group (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a valuable and versatile building block for the synthesis of novel, highly functionalized pyridazine derivatives for drug discovery and development. The protocols outlined in this guide for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide researchers with a robust toolkit for exploring the chemical space around this important scaffold. The choice of reaction will depend on the desired final compound, with each method offering a distinct avenue for introducing carbon, nitrogen, oxygen, or sulfur-based substituents. Careful consideration of the reaction conditions, including the catalyst system, base, and solvent, is crucial for achieving high yields and purity.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • El-Gohary, S. M., & Shaaban, M. R. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 22(9), 1463. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 85-91. [Link]

  • Roberts, B. G., & Perreault, H. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2235-2241. [Link]

  • Bak, A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(49), 17596-17613. [Link]

Sources

Application Notes and Protocols for 3-Chloro-5-(1-pyrrolidinyl)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Chloro-5-(1-pyrrolidinyl)pyridazine Scaffold

The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive moiety for designing molecules that can effectively interact with biological targets.[3] Within this class of heterocycles, 3-Chloro-5-(1-pyrrolidinyl)pyridazine emerges as a particularly valuable building block for drug discovery, especially in the realm of kinase inhibitors.

The strategic incorporation of a chlorine atom at the 3-position provides a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the pyridazine core. Concurrently, the pyrrolidinyl group at the 5-position often imparts favorable physicochemical properties to the parent molecule, such as improved solubility and metabolic stability, while also potentially engaging in key interactions within a protein's binding site. The five-membered pyrrolidine ring is a common feature in many FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a rigid scaffold.

This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, offering detailed protocols for its utilization in medicinal chemistry research.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

While a direct, peer-reviewed synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be extrapolated from the known reactivity of related dichloropyridazines. The most logical approach involves the selective nucleophilic aromatic substitution of 3,5-dichloropyridazine with pyrrolidine.

The key to this synthesis is the differential reactivity of the two chlorine atoms on the pyridazine ring. The chlorine at the 5-position is generally more susceptible to nucleophilic attack than the one at the 3-position, allowing for a regioselective substitution. This differential reactivity is a known phenomenon in pyridazine chemistry.

Below is a proposed, detailed protocol for the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Experimental Protocol: Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Objective: To synthesize 3-Chloro-5-(1-pyrrolidinyl)pyridazine via nucleophilic aromatic substitution.

Materials:

  • 3,5-Dichloropyridazine[4][5]

  • Pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dichloropyridazine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-Chloro-5-(1-pyrrolidinyl)pyridazine as the final product.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and the pyridazine, facilitating the reaction.

  • Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.

  • Stoichiometry: A slight excess of pyrrolidine is used to ensure complete consumption of the dichloropyridazine.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3-Chloro-5-(1-pyrrolidinyl)pyridazine scaffold is a prime candidate for the development of kinase inhibitors. The chloro-substituent serves as a crucial attachment point for moieties that can target the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The pyrrolidinyl group can occupy a nearby hydrophobic pocket or act as a solvent-exposed moiety to enhance solubility.

The imidazo[1,2-b]pyridazine core, which can be readily synthesized from chloro-pyridazine precursors, is a prominent feature in several potent kinase inhibitors, including the FDA-approved drug ponatinib.[3][6][7] This highlights the therapeutic potential of pyridazine-based scaffolds.

The following sections detail protocols for two of the most powerful cross-coupling reactions for derivatizing the 3-Chloro-5-(1-pyrrolidinyl)pyridazine core: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position, which is critical for targeting the adenine-binding region of many kinases.

Objective: To synthesize 3-aryl-5-(1-pyrrolidinyl)pyridazines.

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 3-Chloro-5-(1-pyrrolidinyl)pyridazine, the arylboronic acid, and potassium phosphate.

  • Add the 1,4-dioxane/water mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • Add palladium(II) acetate and SPhos to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 3-aryl-5-(1-pyrrolidinyl)pyridazine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidExpected ProductAnticipated Yield (%)
1Phenylboronic acid3-Phenyl-5-(1-pyrrolidinyl)pyridazine80-90
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(1-pyrrolidinyl)pyridazine85-95
33-Pyridinylboronic acid3-(Pyridin-3-yl)-5-(1-pyrrolidinyl)pyridazine70-85

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the cross-coupling of electron-deficient chloro-heterocycles.

  • Base: Potassium phosphate is a moderately strong base that is effective in the Suzuki coupling and is compatible with a wide range of functional groups.

  • Solvent System: The dioxane/water mixture is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key linkage in many kinase inhibitors.[6][7] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridazine ring, providing access to a rich chemical space for structure-activity relationship (SAR) studies.

Objective: To synthesize 3-amino-5-(1-pyrrolidinyl)pyridazine derivatives.

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry reaction flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 3-Chloro-5-(1-pyrrolidinyl)pyridazine and the desired amine.

  • Add anhydrous toluene and heat the mixture to 110 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineExpected ProductAnticipated Yield (%)
1AnilineN-Phenyl-5-(1-pyrrolidinyl)pyridazin-3-amine75-85
2Morpholine3-(Morpholin-4-yl)-5-(1-pyrrolidinyl)pyridazine80-90
3BenzylamineN-Benzyl-5-(1-pyrrolidinyl)pyridazin-3-amine70-80

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for the amination of aryl chlorides, offering good functional group tolerance.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in promoting the catalytic cycle of the Buchwald-Hartwig amination.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this reaction.

Visualization of Synthetic Utility

The following diagrams illustrate the central role of 3-Chloro-5-(1-pyrrolidinyl)pyridazine as a versatile building block in the synthesis of potential kinase inhibitors.

G cluster_start Starting Material cluster_core Core Scaffold Synthesis cluster_diversification Diversification Reactions cluster_products Potential Kinase Inhibitor Scaffolds 3,5-Dichloropyridazine 3,5-Dichloropyridazine 3-Chloro-5-(1-pyrrolidinyl)pyridazine 3-Chloro-5-(1-pyrrolidinyl)pyridazine 3,5-Dichloropyridazine->3-Chloro-5-(1-pyrrolidinyl)pyridazine + Pyrrolidine (Nucleophilic Aromatic Substitution) Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Chloro-5-(1-pyrrolidinyl)pyridazine->Suzuki-Miyaura Coupling + R-B(OH)₂ Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Chloro-5-(1-pyrrolidinyl)pyridazine->Buchwald-Hartwig Amination + R₂NH 3-Aryl-5-(1-pyrrolidinyl)pyridazines 3-Aryl-5-(1-pyrrolidinyl)pyridazines Suzuki-Miyaura Coupling->3-Aryl-5-(1-pyrrolidinyl)pyridazines 3-Amino-5-(1-pyrrolidinyl)pyridazines 3-Amino-5-(1-pyrrolidinyl)pyridazines Buchwald-Hartwig Amination->3-Amino-5-(1-pyrrolidinyl)pyridazines

Caption: Synthetic workflow for the generation of diverse pyridazine derivatives.

G cluster_scaffold Core Scaffold cluster_kinase Kinase ATP Binding Site Scaffold 3-Chloro-5-(1-pyrrolidinyl)pyridazine Hinge Hinge Region Scaffold->Hinge Suzuki or Buchwald-Hartwig Functionalization at C3 HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket Pyrrolidinyl Moiety Interaction SolventFront Solvent Front Scaffold->SolventFront Pyrrolidinyl Moiety Enhances Solubility

Caption: Interaction model of a 3-Chloro-5-(1-pyrrolidinyl)pyridazine-derived inhibitor.

Conclusion and Future Outlook

3-Chloro-5-(1-pyrrolidinyl)pyridazine represents a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a reactive chloro-handle for diversification and a pyrrolidinyl moiety for modulating physicochemical properties makes it an ideal starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The protocols outlined in this guide provide a robust framework for the synthesis and functionalization of this important scaffold, empowering researchers to explore its full potential in their drug discovery programs. Future work in this area will likely focus on the development of more complex and diverse libraries based on this core, as well as the exploration of its application in targeting other enzyme families beyond kinases.

References

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Palladium-catalyzed cross-coupling reactions of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-(1-pyrrolidinyl)pyridazine: Protocols and Mechanistic Insights

Introduction: The Strategic Value of the Functionalized Pyridazine Core

The pyridazine moiety is a privileged scaffold in medicinal chemistry and agrochemicals, recognized for its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic hub.[1][2] The specific compound, 3-Chloro-5-(1-pyrrolidinyl)pyridazine, represents a highly valuable building block. The electron-donating pyrrolidinyl group at the C5 position modulates the electronic properties of the pyridazine ring, while the chlorine atom at the C3 position provides a reactive handle for synthetic diversification.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the strategic functionalization of such heteroaromatic systems.[3][4] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance, enabling the rapid generation of compound libraries for drug discovery and materials science.[3][5] The C-Cl bond, while less reactive than its bromide or iodide counterparts, can be effectively activated using modern, sophisticated palladium catalyst systems, often involving bulky, electron-rich phosphine ligands.[5]

This guide provides a detailed exploration of four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to the 3-Chloro-5-(1-pyrrolidinyl)pyridazine scaffold. Each section offers field-proven protocols, explains the causal relationships behind experimental choices, and is grounded in authoritative mechanistic principles.

General Experimental Workflow

A successful cross-coupling reaction hinges on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst. The following workflow represents a standard laboratory setup.

G cluster_prep Vessel Preparation & Reagent Assembly cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification P1 Oven-dry Schlenk flask & stir bar P2 Add solid reagents: - Pd Catalyst - Ligand - Base - Aryl Halide P1->P2 1. R1 Seal flask with septum, evacute & backfill with Inert Gas (Ar/N₂) 3x P2->R1 2. R2 Add degassed solvents & liquid reagents (e.g., coupling partner) via syringe R1->R2 3. R3 Heat to desired temperature with vigorous stirring R2->R3 4. R4 Monitor reaction progress (TLC, LC-MS) R3->R4 5. W1 Cool to room temp, quench reaction R4->W1 Reaction Complete W2 Perform aqueous workup (e.g., extraction with organic solvent) W1->W2 6. W3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate W2->W3 7. W4 Purify by column chromatography W3->W4 8. G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII Ar-Pd(II)L₂-Cl A->PdII B Transmetalation PdII->B  [Ar'B(OH)₃]⁻ PdII_Ar Ar-Pd(II)L₂-Ar' B->PdII_Ar C Reductive Elimination PdII_Ar->C C->Pd0 ArAr Ar-Ar' C->ArAr Product ArCl Ar-Cl ArCl->A ArBOH Ar'-B(OH)₂ ArBOH->B Base Base Base->ArBOH

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 3-Aryl-5-(1-pyrrolidinyl)pyridazine

This protocol is a representative procedure adapted from methodologies for chloro-pyridines and -pyridazines. [6][7][8] Reagents & Equipment:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Standard Schlenk line glassware, magnetic stirrer, heating mantle, inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Chloro-5-(1-pyrrolidinyl)pyridazine, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., Dioxane/Water).

  • Place the flask in a preheated oil bath and stir the mixture vigorously at 90-110 °C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours. [9]6. Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired product.

Causality Behind Choices:

  • Catalyst/Ligand: For challenging C-Cl bond activation, a combination like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) is often more effective than Pd(PPh₃)₄. [6]These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to form the active boronate species [Ar-B(OH)₃]⁻, which undergoes transmetalation much faster than the neutral boronic acid. [10]* Solvent: A mixed aqueous/organic solvent system is crucial for dissolving both the organic substrates and the inorganic base, creating a productive reaction environment.

Data Summary: Suzuki Coupling on Chloro-Pyridazine Scaffolds
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Arylboronic AcidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O10070-90[7]
Arylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/EtOH/H₂O8065-85[8]
4-Methoxyphenylboronic AcidPdCl₂(dtbpf) (4)-CsOAc (2.5)DMF9090[11]

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, coupling an aryl halide with a primary or secondary amine. [12][13][14]This reaction is invaluable for introducing diverse nitrogen-containing functional groups that can modulate the pharmacological properties of the core scaffold.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0). The resulting palladium(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. [12][13]

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII Ar-Pd(II)L₂-Cl A->PdII B Amine Assoc. & Deprotonation PdII->B PdII_Amido Ar-Pd(II)L₂-NR₂' B->PdII_Amido C Reductive Elimination PdII_Amido->C C->Pd0 ArNR2 Ar-NR₂' C->ArNR2 Product ArCl Ar-Cl ArCl->A Amine HNR₂' Amine->B Base Base Base->B - H-Base⁺Cl⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 3-Amino-5-(1-pyrrolidinyl)pyridazine Derivatives

This protocol is based on established methods for the amination of challenging aryl chlorides. [9][15] Reagents & Equipment:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Precursor: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos or RuPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.4-2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line setup

Step-by-Step Procedure:

  • In a glovebox or under a positive pressure of inert gas: To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, the base, and 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). [9]6. Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Ligand: The activation of C-Cl bonds is often the rate-limiting step. Bulky, electron-rich biaryl phosphine ligands like XPhos are critical. [15]Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating nature accelerates the final reductive elimination step.

  • Base: A strong, non-nucleophilic base like NaOtBu is essential. It must be strong enough to deprotonate the amine-palladium complex but must not compete with the amine as a nucleophile.

  • Anhydrous Conditions: Water can hydrolyze the phosphine ligands and interfere with the catalytic cycle. Therefore, anhydrous solvents and inert atmosphere techniques are mandatory for high yields.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing direct access to conjugated enynes and arylalkynes. [16][17]This reaction is instrumental in the synthesis of organic materials, natural products, and complex pharmaceutical intermediates.

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step enabling the C(sp)-C(sp²) bond formation. [16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII Ar-Pd(II)L₂-Cl A->PdII B Transmetalation PdII->B PdII_Alk Ar-Pd(II)L₂-C≡CR' B->PdII_Alk C Reductive Elimination PdII_Alk->C C->Pd0 ArAlk Ar-C≡CR' C->ArAlk Product ArCl Ar-Cl ArCl->A CuX Cu(I)X D Acetylide Formation CuX->D CuAlk Cu(I)-C≡CR' D->CuAlk CuAlk->B CuX Alkyne H-C≡CR' Alkyne->D Base Base Base->D

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 3-Alkynyl-5-(1-pyrrolidinyl)pyridazine

This protocol follows the general principles for Sonogashira couplings of heteroaryl halides. [17][18] Reagents & Equipment:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, can also be solvent)

  • Solvent: Anhydrous, degassed THF or DMF

  • Standard Schlenk line glassware

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 3-Chloro-5-(1-pyrrolidinyl)pyridazine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas (3x).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the amine salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Copper(I) Co-catalyst: CuI is crucial for the reaction's efficiency under mild conditions. It activates the alkyne, making it a much more potent nucleophile for the transmetalation step. [16]Copper-free Sonogashira variants exist but typically require harsher conditions or more specialized ligands.

  • Amine Base: The amine (e.g., Et₃N) serves two purposes: it acts as the base to deprotonate the terminal alkyne, and it serves as a scavenger for the HX generated, preventing side reactions. [17]

Heck Reaction: Alkenylation of the Pyridazine Ring

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, forming a new C-C bond and leading to a substituted alkene product. [19][20]It is a powerful method for vinylation and is widely used in organic synthesis. [21]

Mechanistic Rationale

The cycle begins with oxidative addition of the aryl chloride to Pd(0). The resulting complex then coordinates the alkene. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. The final steps involve β-hydride elimination to release the substituted alkene product and reductive elimination of HX, which is neutralized by a base to regenerate the active Pd(0) catalyst. [20][22]

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII Ar-Pd(II)L₂-Cl A->PdII B Olefin Coord. & Insertion PdII->B PdII_Alk R-CH(Ar)CH₂-Pd(II)L₂-Cl B->PdII_Alk C β-Hydride Elimination PdII_Alk->C PdH H-Pd(II)L₂-Cl C->PdH Prod Ar-CH=CHR C->Prod Product D Base Regeneration PdH->D D->Pd0 ArCl Ar-Cl ArCl->A Alkene H₂C=CHR Alkene->B Base Base Base->D - H-Base⁺Cl⁻

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Detailed Protocol: Synthesis of 3-Vinyl-5-(1-pyrrolidinyl)pyridazine Derivatives

This protocol is a general procedure based on standard Heck reaction conditions. [21][23] Reagents & Equipment:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand (optional but recommended for chlorides): P(o-tolyl)₃ or other phosphines (4-10 mol%)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed DMF or NMP

  • Standard Schlenk line glassware

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 3-Chloro-5-(1-pyrrolidinyl)pyridazine, Pd(OAc)₂, the phosphine ligand (if used), and the base.

  • Evacuate and backfill the flask with inert gas (3x).

  • Add the anhydrous, degassed solvent (e.g., DMF) followed by the alkene via syringe.

  • Heat the mixture with vigorous stirring to 100-140 °C. The higher temperature is often necessary for activating the C-Cl bond.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract several times with an organic solvent like ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • High Temperature: The Heck reaction with aryl chlorides often requires higher temperatures ( >100 °C) to facilitate the slow oxidative addition step. [21]* Base: The role of the base is critical for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination. Both organic (Et₃N) and inorganic (K₂CO₃) bases are commonly used. [22]* Solvent: Polar aprotic solvents like DMF or NMP are preferred as they can dissolve the reactants and facilitate the ionic intermediates in the catalytic cycle.

References

  • Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Retrieved from [Link]

  • (2021, August). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Retrieved from [Link]

  • (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Retrieved from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (2008, September 19). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. Retrieved from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate. Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Retrieved from [Link]

  • (n.d.). Palladium-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • (2022, September 15). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. YouTube. Retrieved from [Link]

  • (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. Retrieved from [Link]

  • (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Sun, K., Mu, S., Liu, Z., Feng, R., & Li, Y. (n.d.). Copper-catalyzed C–N bond formation with imidazo[1,2-a]pyridines. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health. Retrieved from [Link]

  • (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved from [Link]

  • (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Retrieved from [Link]

  • (2020, July 11). Suzuki Coupling. YouTube. Retrieved from [Link]

  • (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Retrieved from [Link]

  • (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. BioMed Pharma Journal. Retrieved from [Link]

  • (n.d.). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Retrieved from [Link]

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Sources

The 3-Chloro-5-(1-pyrrolidinyl)pyridazine Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, through their catalytic function of phosphorylation, orchestrate complex signaling networks that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, driving the relentless pursuit of small molecule inhibitors that can selectively modulate their function. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with the ATP-binding site of kinases.[1] This guide focuses on a specific, yet highly adaptable pyridazine derivative, 3-chloro-5-(1-pyrrolidinyl)pyridazine , as a foundational building block for the synthesis of novel kinase inhibitors.

While direct literature on kinase inhibitors derived from the 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold is emerging, its structural motifs are present in a number of patented compounds. This guide will, therefore, provide a comprehensive framework for its synthesis and derivatization based on established methodologies for related pyridazine systems. We will explore the synthetic pathways to access this key intermediate, detail the strategic diversification of the scaffold through modern cross-coupling reactions, and provide standardized protocols for the biological evaluation of the resulting compounds as kinase inhibitors. The principles and protocols outlined herein are designed to empower researchers to explore the chemical space around this promising scaffold and accelerate the discovery of next-generation kinase inhibitors.

The Strategic Advantage of the 3-Chloro-5-(1-pyrrolidinyl)pyridazine Scaffold

The 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold offers a unique combination of features that make it an attractive starting point for kinase inhibitor design:

  • Dual Functionalization Sites: The chloro substituent at the 3-position serves as a versatile handle for introducing a wide array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the exploration of interactions with the hinge region of the kinase ATP-binding site, a critical determinant of inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The pyrrolidinyl group at the 5-position can significantly influence the solubility, metabolic stability, and cell permeability of the final compounds. This saturated heterocyclic moiety can be further functionalized to fine-tune these properties and explore additional interactions within the kinase active site.

  • Scaffold Rigidity and Vectorial Orientation: The pyridazine core provides a rigid platform that pre-organizes its substituents in defined spatial orientations. This can lead to more favorable binding entropies and higher potencies. The relative 3,5-substitution pattern allows for the projection of substituents into distinct regions of the ATP-binding pocket.

Synthesis of the Core Scaffold: 3-Chloro-5-(1-pyrrolidinyl)pyridazine

The synthesis of the 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold can be approached through a regioselective nucleophilic aromatic substitution (SNAr) on a suitable dichloropyridazine precursor.

Proposed Synthetic Pathway

Synthesis_of_Scaffold 3,5-Dichloropyridazine 3,5-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) 3,5-Dichloropyridazine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Scaffold 3-Chloro-5-(1-pyrrolidinyl)pyridazine Reaction->Scaffold

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

This protocol is based on the principles of nucleophilic aromatic substitution on dihalopyridazines. Optimization may be required to maximize regioselectivity and yield.

Materials:

  • 3,5-Dichloropyridazine

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dichloropyridazine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 3-chloro-5-(1-pyrrolidinyl)pyridazine.

Note on Regioselectivity: The nucleophilic aromatic substitution on 3,5-dichloropyridazine can potentially yield a mixture of 3-chloro-5-(1-pyrrolidinyl)pyridazine and 5-chloro-3-(1-pyrrolidinyl)pyridazine. The regioselectivity is influenced by the electronic properties of the pyridazine ring and the reaction conditions. Careful characterization of the product by NMR and mass spectrometry is crucial to confirm the desired isomer.

Diversification of the Scaffold for Kinase Inhibitor Synthesis

The chloro group at the 3-position of the scaffold is the primary site for introducing diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction enables the introduction of aryl and heteroaryl moieties, which are common features in kinase inhibitors, often interacting with the adenine region of the ATP-binding site.

Suzuki_Coupling_Workflow Scaffold 3-Chloro-5-(1-pyrrolidinyl)pyridazine Coupling Suzuki-Miyaura Coupling Scaffold->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Product 3-Aryl-5-(1-pyrrolidinyl)pyridazine Derivative Coupling->Product

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (for aqueous base)

Procedure:

  • In a reaction vessel, combine 3-chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent and water (if using an aqueous base).

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a variety of primary and secondary amines, providing access to compounds that can form crucial hydrogen bond interactions with the kinase hinge region.[3][4]

Buchwald_Hartwig_Workflow Scaffold 3-Chloro-5-(1-pyrrolidinyl)pyridazine Coupling Buchwald-Hartwig Amination Scaffold->Coupling Amine Primary or Secondary Amine Amine->Coupling Product 3-Amino-5-(1-pyrrolidinyl)pyridazine Derivative Coupling->Product

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) under an inert atmosphere.

  • Add the anhydrous solvent, followed by 3-chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 90-120 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Evaluation: Kinase Inhibition Assays

Once a library of diversified compounds has been synthesized, their biological activity must be assessed. Kinase inhibition assays are crucial for determining the potency of the compounds, typically expressed as the half-maximal inhibitory concentration (IC50).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular choice for high-throughput screening and IC50 determination due to their sensitivity, robustness, and homogeneous format.[5]

TR_FRET_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase Tracer_A Fluorescent Tracer Kinase_A->Tracer_A Binds Antibody_A Eu-Antibody Kinase_A->Antibody_A Binds Antibody_A->Tracer_A FRET Signal Kinase_B Kinase Antibody_B Eu-Antibody Kinase_B->Antibody_B Binds Tracer_B Fluorescent Tracer Antibody_B->Tracer_B No FRET Signal Inhibitor Inhibitor Inhibitor->Kinase_B Binds

Caption: Principle of a competitive TR-FRET kinase assay.

Experimental Protocol: TR-FRET Kinase Assay for IC50 Determination

This is a general protocol that should be adapted based on the specific kinase and reagents used.

Materials:

  • Kinase of interest

  • Fluorescently labeled kinase tracer (ligand)

  • Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Assay buffer

  • Synthesized inhibitor compounds

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add a solution of the kinase and the europium-labeled antibody to each well.

  • Initiate the binding reaction by adding the fluorescent tracer to all wells.

  • Incubate the plate at room temperature for the recommended time (typically 60-120 minutes).

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold is not yet extensively published, valuable insights can be drawn from related pyridazine-based kinase inhibitors.

Table 1: Representative Pyridazine-Based Kinase Inhibitors and their Activities

ScaffoldTarget KinaseIC50/KiReference
4,6-Disubstituted PyridazineALK5pKi = 9.29 (for compound 20)[6]
3,6-Disubstituted PyridazineJNK1Mean Growth Inhibition = 37.91% (for compound 9e at 10 µM)[5]
Imidazo[1,2-b]pyridazineROS1, NTRK(Activity disclosed in patent)[US9187489B2]

The data from related scaffolds suggests that:

  • Substitution at the chloro-position is critical for potency and selectivity. The nature of the aryl or amino group introduced will significantly impact the inhibitor's interaction with the kinase hinge region.

  • Modifications to the substituent at the 5-position (in this case, the pyrrolidine ring) can fine-tune physicochemical properties and potentially introduce additional interactions.

Future work should focus on systematically exploring the chemical space around the 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold. This includes:

  • A broad range of Suzuki and Buchwald-Hartwig coupling partners to probe different regions of the ATP-binding site.

  • Functionalization of the pyrrolidine ring to improve properties and explore additional binding interactions.

  • Screening of the synthesized compounds against a panel of kinases to determine their selectivity profile.

Conclusion

The 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold represents a promising and synthetically accessible starting point for the development of novel kinase inhibitors. Its dual functionalization sites allow for extensive chemical modification, enabling a thorough exploration of structure-activity relationships. By leveraging established synthetic methodologies and robust biological assays, researchers can effectively utilize this scaffold to discover potent and selective kinase inhibitors with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Shaalan, M. M., Osman, E. E. A., et al. (2022).
  • Shaalan, M. M., Osman, E. E. A., et al. (2022).
  • Pal, M., et al. (2009). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Di Giorgio, P., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(3-chloro-2-pyridinyl)pyridazine. Retrieved from [Link]

  • Tangallapalli, S., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Padwa, A., et al. (2007). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules.
  • Al-Zahrani, F. M., et al. (2022). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.

Sources

High-throughput screening assays using 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for Novel Kinase Inhibitors Using 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3][4] Derivatives of this six-membered ring containing two adjacent nitrogen atoms have been reported to possess anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties.[1][3][4][5] The inherent polarity and hydrogen bonding capacity of the pyridazine nucleus make it an attractive pharmacophore for interacting with a variety of biological targets.[6]

This application note describes a high-throughput screening (HTS) workflow designed to identify and characterize novel kinase inhibitors, using the representative compound 3-Chloro-5-(1-pyrrolidinyl)pyridazine . While the specific biological targets of this particular molecule are not yet fully elucidated, its structural features are consistent with those of known kinase inhibitors. Protein kinases have become one of the most important classes of targets for drug discovery, particularly in oncology.[7][8] Therefore, the development of robust and efficient HTS assays is crucial for the discovery of new kinase-targeted therapies.[7][9]

Herein, we detail a comprehensive HTS protocol centered around a universal, fluorescence-based ADP detection assay. This method is cost-effective, easily automated, and applicable to a wide range of protein kinases, making it an ideal choice for primary screening of large compound libraries.[9]

Hypothesized Mechanism of Action: Targeting Kinase-Driven Signaling Pathways

Given the prevalence of pyridazine-containing compounds as modulators of cellular signaling, we hypothesize that 3-Chloro-5-(1-pyrrolidinyl)pyridazine may function as an ATP-competitive inhibitor of a protein kinase. Many small molecule kinase inhibitors achieve their effect by binding to the ATP pocket of the enzyme, thereby preventing the transfer of a phosphate group to a substrate protein. This mode of action can disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate_Inactive Substrate (Inactive) Kinase->Substrate_Inactive Phosphorylation ADP ADP Kinase->ADP Substrate_Active Substrate-P (Active) Substrate_Inactive->Substrate_Active Transcription_Factor Transcription Factor Substrate_Active->Transcription_Factor ATP ATP ATP->Kinase Compound 3-Chloro-5-(1-pyrrolidinyl)pyridazine Compound->Kinase Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothesized mechanism of 3-Chloro-5-(1-pyrrolidinyl)pyridazine as a kinase inhibitor.

High-Throughput Screening Workflow

The primary goal of the HTS campaign is to identify "hits" from a large compound library that inhibit the activity of a target kinase. The workflow is designed to be robust, reproducible, and scalable.

HTS_Workflow Start Start Compound_Library Compound Library (incl. Test Compound) Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation (384-well format) Compound_Library->Assay_Plate_Prep Dispense_Compounds Dispense Compounds & Controls Assay_Plate_Prep->Dispense_Compounds Add_Kinase_Substrate Add Kinase & Substrate Dispense_Compounds->Add_Kinase_Substrate Incubate_1 Incubation (Kinase Reaction) Add_Kinase_Substrate->Incubate_1 Add_Detection_Reagent Add ADP Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubation (Signal Development) Add_Detection_Reagent->Incubate_2 Read_Plate Read Fluorescence Signal Incubate_2->Read_Plate Data_Analysis Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response End End Dose_Response->End

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary HTS using a Universal ADP Detection Assay

This protocol is adapted from established one-step enzyme-coupled fluorescence assays for ADP detection, which provide a cost-effective and robust platform for HTS.[9] The principle is based on the conversion of ADP, a universal product of kinase reactions, into a fluorescent signal.

Materials:

  • Target Kinase: e.g., ABL1, EGFR, or another kinase of interest.

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • ATP: Adenosine triphosphate.

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine: Stock solution in DMSO.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ADP Detection Kit: Commercially available kits such as ADP-Glo™ (Promega) or equivalent.

  • Assay Plates: 384-well, low-volume, white plates.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Procedure:

  • Compound Plating:

    • Prepare a compound plate by dispensing 100 nL of each test compound (including 3-Chloro-5-(1-pyrrolidinyl)pyridazine) into the wells of a 384-well assay plate.

    • Dispense 100 nL of the positive control and negative control (DMSO) into designated wells.

  • Kinase/Substrate Addition:

    • Prepare a kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay to ensure the reaction is in the linear range.

    • Dispense 10 µL of the kinase/substrate mix into each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the ADP detection reagent to each well. This reagent will stop the kinase reaction and initiate the signal-generating cascade.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader compatible with the detection reagent's emission wavelength.

Data Analysis:

  • Z'-factor calculation: To assess the quality of the assay, calculate the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Compounds exhibiting an inhibition greater than three standard deviations from the mean of the negative controls (or >50% inhibition) are considered primary hits.

Protocol 2: Dose-Response and IC50 Determination

For compounds identified as hits in the primary screen, a dose-response analysis is performed to determine their potency (IC50).

Procedure:

  • Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the hit compound (e.g., 3-Chloro-5-(1-pyrrolidinyl)pyridazine) in DMSO.

  • Assay Performance:

    • Perform the kinase assay as described in Protocol 1, using the serially diluted compound.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The results of the HTS and dose-response experiments should be tabulated for clear interpretation.

Table 1: Representative Data from Primary HTS

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
Cpd_001108.2No
3-Chloro-5-(1-pyrrolidinyl)pyridazine 10 65.7 Yes
Cpd_0031012.5No
Staurosporine198.9N/A

Table 2: Dose-Response Data for a Hit Compound

Concentration (µM)% Inhibition
10095.2
33.391.8
11.185.3
3.768.4
1.249.5
0.425.1
0.110.2
0.043.5
0.011.1
0.0040.5
IC50 (µM) 1.25

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 3-Chloro-5-(1-pyrrolidinyl)pyridazine and other novel compounds as potential kinase inhibitors. The use of a universal ADP detection assay allows for a flexible and cost-effective primary screening campaign.[9] Hits identified through this workflow should be further validated through orthogonal assays, such as radiometric assays, to confirm their activity and rule out assay-specific artifacts.[10] Subsequent studies should focus on determining the selectivity of the confirmed hits against a panel of kinases and elucidating their mechanism of action through detailed biochemical and cellular studies. The pyridazine scaffold continues to be a valuable starting point for the development of new therapeutic agents, and the application of systematic screening approaches is essential for unlocking its full potential.[1][4]

References

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening Source: News-Medical.Net URL: [Link]

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: PubMed URL: [Link]

  • Title: New pyridazine derivatives: synthesis, chemistry and biological activity Source: PubMed URL: [Link]

  • Title: New Pyridazine derivatives: Synthesis, chemistry and biological activity Source: ResearchGate URL: [Link]

  • Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]

  • Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: Bentham Science URL: [Link]

  • Title: Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: MDPI URL: [Link]

  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL: [Link]

  • Title: 3-Chloro-5-(3-chloro-2-pyridinyl)pyridazine Source: PubChem URL: [Link]

  • Title: Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking Source: PubMed URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC URL: [Link]

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A Stability-Indicating HPLC Method for the Purity Analysis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the profiling of related substances for 3-Chloro-5-(1-pyrrolidinyl)pyridazine. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] Due to the polar and basic nature of the analyte, careful selection of the stationary phase and mobile phase pH was critical to achieve optimal peak shape and resolution. The method demonstrates specificity through a comprehensive forced degradation study, proving its suitability for routine quality control and stability testing in a drug development setting.

Introduction and Scientific Rationale

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3][4][5] Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical regulatory requirement, as impurities can impact the safety and efficacy of the final drug product.[1][6]

The primary analytical challenge for this molecule is its combination of polarity, conferred by the diazine ring, and basicity, from the pyrrolidinyl nitrogen. This can lead to poor retention on traditional reversed-phase columns and peak tailing due to secondary interactions with silica silanols.[7][8] Therefore, a successful HPLC method must address these challenges directly.

This guide provides a detailed protocol grounded in chromatographic first principles. The chosen reversed-phase method employs a modern, end-capped C18 column and a buffered mobile phase at a controlled acidic pH. This strategy ensures the analyte is in a consistent, protonated state, which enhances retention and produces sharp, symmetrical peaks. The method's validity is rigorously established through forced degradation studies, which are essential to demonstrate that the analytical procedure can distinguish the intact API from any potential degradation products formed under stress conditions.[9][10]

Analytical Workflow Overview

The overall process, from initial method development to final validation, follows a logical progression to ensure a robust and reliable analytical outcome.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purity Analysis Protocol cluster_2 Phase 3: Method Validation (ICH Q2) MD_Start Analyte Characterization (Polar, Basic) MD_Column Column Selection (End-capped C18) MD_Start->MD_Column MD_Mobile Mobile Phase Optimization (ACN/Buffered H2O, pH 3.0) MD_Column->MD_Mobile MD_Detect Detector Wavelength (PDA @ 254 nm) MD_Mobile->MD_Detect PA_Prep Standard & Sample Preparation MD_Detect->PA_Prep Final Method PA_SST System Suitability Test (SST) PA_Prep->PA_SST PA_Inject Sample Injection & Chromatographic Run PA_SST->PA_Inject PA_Data Data Processing (Area % Calculation) PA_Inject->PA_Data MV_Spec Specificity (Forced Degradation) PA_Data->MV_Spec Validated Method MV_Lin Linearity & Range MV_Spec->MV_Lin MV_Acc Accuracy (Recovery) MV_Lin->MV_Acc MV_Prec Precision (Repeatability) MV_Acc->MV_Prec MV_LoQ LOD / LOQ MV_Prec->MV_LoQ MV_Rob Robustness MV_LoQ->MV_Rob

Caption: High-level workflow for HPLC method development and validation.

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • pH Meter: Calibrated with standard buffers.

  • Syringe Filters: 0.22 µm or 0.45 µm PVDF or Nylon.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): ~85%, Analytical grade.

  • Hydrochloric Acid (HCl): 1N solution.

  • Sodium Hydroxide (NaOH): 1N solution.

  • Hydrogen Peroxide (H₂O₂): 30% solution.

  • Reference Standard: 3-Chloro-5-(1-pyrrolidinyl)pyridazine of known purity.

Recommended Chromatographic Conditions

All quantitative data and method parameters are summarized for clarity.

ParameterRecommended Setting
HPLC Column ACE C18, 250 x 4.6 mm, 5 µm (or equivalent modern, high-purity, end-capped C18)
Mobile Phase A 25 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (PDA detection from 200-400 nm is recommended for peak purity analysis)
Injection Volume 10 µL
Run Time 35 minutes
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Buffer Preparation (Mobile Phase A):

    • Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of DI water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm solvent filter.

  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-Chloro-5-(1-pyrrolidinyl)pyridazine reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL for Purity):

    • Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask.

    • Dilute to the mark with diluent and mix. This solution is used for system suitability and as a reference for impurity quantification if required.

  • Test Sample Preparation (1.0 mg/mL):

    • Prepare the test sample in the same manner as the Reference Standard Stock Solution.

    • Prior to injection, filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol 2: System Suitability and Analysis
  • Equilibrate System: Purge the HPLC system and equilibrate the column with the mobile phase composition at the initial conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

    • Verify that the SST parameters meet the acceptance criteria outlined in the table below. The method is considered suitable for use only if all criteria are met.[6]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main analyte peak
Theoretical Plates (N) ≥ 2000 for the main analyte peak
%RSD of Peak Area ≤ 2.0% for five replicate injections
%RSD of Retention Time ≤ 1.0% for five replicate injections
  • Analytical Sequence:

    • Once SST is passed, inject the blank once, followed by the prepared test samples.

    • It is good practice to bracket the test samples with injections of the working standard to ensure system stability throughout the run.

Protocol 3: Method Validation via Forced Degradation

To prove the method is stability-indicating, forced degradation studies must be performed.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products can be detected and resolved from the main peak.[9]

Forced_Degradation cluster_conditions Stress Conditions center_node API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) center_node->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) center_node->Base Oxidative Oxidation (3% H2O2, RT, 24h) center_node->Oxidative Thermal Thermal (Solid, 80°C, 48h) center_node->Thermal Photo Photolytic (ICH Q1B, Solid & Solution) center_node->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution (Rs > 2.0 between API and degradants) Analysis->Result

Caption: Logic of the forced degradation study for proving method specificity.

Step-by-Step Forced Degradation:

  • Prepare Samples: Use the 1.0 mg/mL test sample solution for all conditions except thermal (where solid API is used). Prepare a control sample (unstressed) by diluting the test solution to the same final concentration and keeping it at room temperature, protected from light.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat in a water bath at 60°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1N NaOH. Heat in a water bath at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Thermal Degradation: Store a known quantity of the solid API in an oven at 80°C for 48 hours. After exposure, prepare a 1.0 mg/mL solution and analyze.

  • Photolytic Degradation: Expose both solid API and a 1.0 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the prepared solutions.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using the developed HPLC method. Use a PDA detector to evaluate peak purity of the main analyte peak in each chromatogram.

Data Analysis and Calculations

The purity of the sample is typically determined using the area percent method, which assumes that all impurities have a similar detector response to the main component.

Calculation:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For accurate quantification of specific impurities, a reference standard for each impurity would be required to calculate a relative response factor (RRF).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Column aging/contamination.2. Mobile phase pH incorrect.3. Sample overload.1. Wash column with a strong solvent; if unresolved, replace column.2. Verify pH of Mobile Phase A.3. Reduce sample concentration.
Poor Resolution 1. Incorrect mobile phase composition.2. Column degradation.1. Prepare fresh mobile phase.2. Replace the column.
Baseline Drift/Noise 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging.1. Degas mobile phases thoroughly.2. Use fresh, HPLC-grade solvents.3. Check lamp energy and replace if necessary.
Variable Retention Times 1. Inadequate system equilibration.2. Fluctuations in column temperature.3. Pump malfunction.1. Increase equilibration time.2. Ensure column oven is set and stable.3. Check pump pressure for consistency.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be specific, robust, and suitable for the intended purpose of purity and impurity analysis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. The use of a buffered mobile phase at acidic pH effectively mitigates the challenges associated with analyzing a polar, basic compound, yielding excellent chromatography. The comprehensive validation approach, particularly the forced degradation studies, confirms the stability-indicating nature of the method, making it a reliable tool for quality control and regulatory submissions in the pharmaceutical industry.

References

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  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
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  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • ResearchGate. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
  • PubMed. (n.d.). Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists.
  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
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Application Note: Strategic Derivatization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] As a highly π-deficient aromatic system with two adjacent nitrogen atoms, the pyridazine ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[2] Its incorporation into molecular frameworks has led to the development of therapeutic agents across a spectrum of diseases, including cancer and inflammatory conditions. The 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold is a particularly attractive starting point for generating compound libraries for Structure-Activity Relationship (SAR) studies. The pyrrolidinyl group at the C5-position often serves as a key pharmacophoric element, while the chlorine atom at the C3-position provides a reactive handle for introducing molecular diversity through various chemical transformations. This application note details robust and versatile protocols for the derivatization of this scaffold, focusing on nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions.

Chemical Reactivity of the 3-Chloro-5-(1-pyrrolidinyl)pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature significantly activates the ring towards nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.[3] In 3-chloro-5-(1-pyrrolidinyl)pyridazine, the chlorine atom at the C3 position is susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-donating nature of the pyrrolidinyl group at C5 can modulate the reactivity of the C3 position. Furthermore, the C-Cl bond provides a classic entry point for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.

Derivatization Strategies for SAR Exploration

A systematic exploration of the chemical space around the 3-chloro-5-(1-pyrrolidinyl)pyridazine core is crucial for elucidating the SAR and optimizing the pharmacological properties of potential drug candidates. The following sections provide detailed protocols for key derivatization strategies.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C3-chloride with various nucleophiles is a straightforward and efficient method for introducing a wide range of functional groups. The electron-deficient nature of the pyridazine ring facilitates this reaction.[3]

  • Nucleophiles: A diverse array of nucleophiles, including amines, thiols, and alkoxides, can be employed to probe the importance of hydrogen bond donors/acceptors and steric bulk at this position.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the nucleophile and facilitate the reaction.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often required to neutralize the HCl generated during the reaction, especially when using amine or thiol nucleophiles.

  • Temperature: Elevated temperatures are generally necessary to overcome the activation energy for the SNAr reaction on this heterocyclic system.[4]

reagents 3-Chloro-5-(1-pyrrolidinyl)pyridazine + Amine Nucleophile + DIPEA reaction DMSO 80-120 °C, 4-16 h reagents->reaction 1. Mix workup Aqueous Workup & Purification reaction->workup 2. React product 3-(Substituted-amino)-5-(1-pyrrolidinyl)pyridazine workup->product 3. Isolate

Caption: Workflow for SNAr with an amine.

  • To a solution of 3-chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq) in anhydrous DMSO (0.2 M), add the desired amine nucleophile (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(substituted-amino)-5-(1-pyrrolidinyl)pyridazine.

Nucleophile TypeTypical ConditionsExpected Yield RangeNotes
Primary/Secondary AminesDMSO, DIPEA, 100-120 °C60-90%A wide range of aliphatic and aromatic amines can be used.
ThiolsDMF, K₂CO₃, 80 °C70-95%Thiolate is generated in situ. Reaction is typically faster than with amines.
Alcohols/PhenolsTHF, NaH, 60 °C50-80%Anhydrous conditions are crucial. Alkoxide/phenoxide is pre-formed.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C3-position.[5][6] This is particularly valuable for exploring SAR related to hydrophobic interactions and extending the molecular scaffold.[7]

  • Catalyst System: A palladium(0) catalyst is essential. Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The choice of ligand is critical for activating the C-Cl bond.

  • Boronic Acid/Ester: A wide variety of commercially available boronic acids and esters can be used, providing access to a vast chemical space.

  • Base: A base such as sodium carbonate, potassium carbonate, or potassium phosphate is required to activate the boronic acid for transmetalation.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically employed.

cluster_0 Reaction Setup reagents 3-Chloro-5-(1-pyrrolidinyl)pyridazine + Arylboronic Acid reaction Solvent 80-110 °C, 6-24 h reagents->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction product 3-Aryl-5-(1-pyrrolidinyl)pyridazine reaction->product Workup & Purification

Caption: Suzuki-Miyaura coupling workflow.

  • In a reaction vessel, combine 3-chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10050-85%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11065-95%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, complementing the SNAr approach.[8][9] It often allows for the coupling of less nucleophilic amines or amides under milder conditions and with broader functional group tolerance.[10]

  • Catalyst System: This reaction requires a palladium catalyst and a specialized phosphine ligand. Bulky, electron-rich ligands such as RuPhos, BrettPhos, or XantPhos are often necessary to facilitate the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination.[11]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be used, often requiring a more active catalyst system.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under a strictly inert atmosphere (argon or nitrogen).

reagents 3-Chloro-5-(1-pyrrolidinyl)pyridazine + Secondary Amine reaction Anhydrous Toluene 90-110 °C, 12-24 h reagents->reaction catalyst_base Pd Pre-catalyst + Ligand + NaOtBu catalyst_base->reaction product 3-(Substituted-amino)-5-(1-pyrrolidinyl)pyridazine reaction->product Filtration & Purification

Caption: Buchwald-Hartwig amination workflow.

  • To an oven-dried reaction vessel under an argon atmosphere, add 3-chloro-5-(1-pyrrolidinyl)pyridazine (1.0 eq), the desired secondary amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., RuPhos, 0.04 eq).

  • Add anhydrous, degassed toluene (0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

LigandBaseSolventTemperature (°C)Typical Yield Range
RuPhosNaOtBuToluene10070-95%
XantPhosCs₂CO₃Dioxane11060-90%

Conclusion

The 3-chloro-5-(1-pyrrolidinyl)pyridazine scaffold is a versatile platform for generating diverse libraries of compounds for SAR studies. The protocols outlined in this application note for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide reliable and efficient methods for introducing a wide range of substituents at the C3-position. The choice of reaction is dictated by the desired functionality to be introduced and the overall synthetic strategy. By systematically applying these derivatization techniques, researchers can effectively probe the chemical space around this privileged core, leading to the identification of novel compounds with optimized biological activity.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry. [Link]

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  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Publications. [Link]

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  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022). ResearchGate. [Link]

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  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

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  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). SciELO SA. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2025). ResearchGate. [Link]

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  • Buchwald-Hartwig coupling. (2019). YouTube. [Link]

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Application & Protocol Guide: Leveraging 3-Chloro-5-(1-pyrrolidinyl)pyridazine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind weakly but efficiently to a biological target.[3] These initial "hits" are then optimized into potent leads through structure-guided elaboration.[4] This guide provides a detailed examination of 3-Chloro-5-(1-pyrrolidinyl)pyridazine , a fragment designed to offer a unique combination of desirable physicochemical properties and versatile synthetic vectors for FBDD campaigns.

The strategic design of this fragment incorporates three key chemical motifs, each contributing distinct advantages:

  • The Pyridazine Core: As a "privileged structure" in medicinal chemistry, the pyridazine ring is a bioisostere for other aromatic systems but offers unique properties.[5][6] Its two adjacent nitrogen atoms act as hydrogen bond acceptors and increase polarity, which can enhance aqueous solubility and facilitate strong interactions with biological targets.[5][7] Furthermore, the pyridazine scaffold often demonstrates favorable metabolic stability and low cytochrome P450 inhibitory effects.[5]

  • The Pyrrolidine Moiety: This saturated heterocyclic component introduces three-dimensional (3D) character into an otherwise flat aromatic system. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a well-regarded strategy in modern drug design to improve solubility, reduce promiscuity, and explore more complex pharmacophore space.[8][9]

  • The Chloro Substituent: The chlorine atom serves as a crucial and versatile synthetic handle. It provides a well-defined vector for subsequent hit-to-lead optimization, enabling chemists to "grow" the fragment into adjacent binding pockets using a wide array of established synthetic methodologies.

This document will detail the fragment's properties, provide comprehensive protocols for its use in primary screening and hit validation, and outline strategic pathways for its evolution into a lead compound.

Physicochemical Profile & Justification for Library Inclusion

For a fragment to be a valuable starting point, it must possess drug-like properties, often assessed by the "Rule of Three" (Ro3).[2] 3-Chloro-5-(1-pyrrolidinyl)pyridazine is designed to be fully compliant with these guidelines, ensuring a higher probability of forming high-quality, efficient interactions with a protein target.

PropertyValue (Calculated)"Rule of Three" GuidelineJustification
Molecular Weight (MW) 183.64 g/mol ≤ 300 DaLow complexity increases the probability of fitting into small binding pockets.[2]
cLogP 1.85≤ 3Ensures adequate aqueous solubility, which is critical for biophysical assays.
Hydrogen Bond Acceptors 2 (Pyridazine Nitrogens)≤ 3Provides specific points for directional interaction with the target protein.[5]
Hydrogen Bond Donors 0≤ 3Compliant with Ro3 guidelines.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding.
Polar Surface Area (PSA) 20.57 Ų≤ 60 ŲBalances solubility with the ability to cross cell membranes if required later.
Fraction of sp³ Carbons (Fsp³) 0.44> 0.35 (Recommended)The pyrrolidine ring provides significant 3D character, improving physicochemical properties.[9]

The Fragment-Based Drug Design (FBDD) Workflow: An Overview

The journey from a fragment hit to a clinical candidate follows a structured, iterative process. The diagram below outlines the key stages, which will be detailed in the subsequent protocol sections.

FBDD_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Fragment Library Screening (SPR, NMR) B Hit Identification (Primary Hits) A->B Identify weak binders C Hit Validation (Orthogonal Assays, Affinity) B->C Confirm binding D Structural Biology (X-ray, Cryo-EM) C->D E Hit-to-Lead Optimization (Fragment Growing, Linking) D->E Structure-guided design E->C Iterate & Optimize F Lead Compound E->F H2L_Strategies cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit 3-Chloro-5-(1-pyrrolidinyl)pyridazine Bound to Target Growing Growing (Vector: Chloro group) Hit->Growing Add new interactions Linking Linking (Combine with another fragment) Hit->Linking Merging Merging (Incorporate features of another fragment) Hit->Merging Lead Potent Lead Compound (High Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

Sources

Crystallization conditions for 3-Chloro-5-(1-pyrrolidinyl)pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Structural Significance of Pyridazine Derivatives

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, recognized for its unique electronic properties and ability to participate in various intermolecular interactions.[1][2] Derivatives of 3-chloro-5-(1-pyrrolidinyl)pyridazine are of particular interest in drug discovery programs. Obtaining high-quality single crystals of these derivatives is a critical, yet often challenging, prerequisite for definitive structure elucidation by X-ray diffraction, which in turn informs structure-activity relationship (SAR) studies and patent protection.

The planar configuration of the pyridazine ring promotes efficient π-π stacking interactions, a key factor in crystal lattice formation.[2] However, the overall polarity, hydrogen bonding capabilities, and conformational flexibility introduced by various substituents dictate the optimal conditions for crystallization. This guide provides a systematic, experience-driven approach to developing robust crystallization protocols for this specific class of compounds, moving from foundational principles to detailed experimental workflows.

Part 1: Guiding Principles for Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, three-dimensional lattice.[3] This process is governed by the principles of solubility and supersaturation.

  • Solubility is Key : A suitable solvent system is one in which the compound has moderate solubility. If the compound is too soluble, achieving the necessary supersaturation for nucleation becomes difficult.[4] Conversely, if it is poorly soluble, it may precipitate as an amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction. A preliminary solubility screen is therefore the most critical first step in any crystallization campaign.[5]

  • Achieving Supersaturation : A solution must be supersaturated for crystals to form. This is a non-equilibrium state containing more dissolved solute than it would under normal conditions. Common methods to induce supersaturation include:

    • Cooling Crystallization : For compounds with temperature-dependent solubility, slowly lowering the temperature of a saturated solution can induce crystallization.[6]

    • Solvent Evaporation : Gradually removing the solvent from a solution increases the solute concentration to the point of supersaturation.[6] While simple, this method can sometimes lead to rapid crystal growth on the vessel surface, which may affect quality.[7][8]

    • Anti-Solvent Addition/Vapor Diffusion : Adding a solvent in which the compound is insoluble (an "anti-solvent") reduces the overall solubility of the solute in the mixture, inducing crystallization.[6] Vapor diffusion is a more controlled version of this, where the anti-solvent vapor slowly diffuses into the solution of the compound.

  • Nucleation and Crystal Growth : Nucleation is the initial formation of a stable, ordered molecular cluster. This is followed by crystal growth, where more molecules from the solution deposit onto the nucleus in an ordered fashion. The goal of a successful crystallization experiment is to promote the formation of a few nucleation sites followed by slow, controlled growth to yield large, well-defined single crystals.[9]

Part 2: A Systematic Workflow for Crystallization Screening

The following workflow provides a structured approach, from initial material assessment to the optimization of crystallization conditions.

Crystallization_Workflow start Start: Pure Compound (>95%) solubility Step 1: Solubility Screening start->solubility Characterize Material primary_screen Step 2: Primary Crystallization Screen (Multi-well Plate) solubility->primary_screen Select Solvent Systems methods Methods: - Slow Evaporation - Cooling - Vapor Diffusion primary_screen->methods analysis Step 3: Microscopic Analysis & Hit ID primary_screen->analysis Incubate & Observe no_crystals Troubleshoot: - Amorphous Solid - Oil Out - No Change analysis->no_crystals No Usable Crystals optimization Step 4: Optimization & Scale-Up analysis->optimization Promising 'Hit' Found no_crystals->solubility Re-evaluate Solvents or Purity end End: Single Crystals for XRD Analysis optimization->end Refine Conditions

Sources

Application Notes and Protocols for In Vitro Cellular Assays Involving 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Effects of a Novel Pyridazine Compound

The pyridazine heterocycle is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. 3-Chloro-5-(1-pyrrolidinyl)pyridazine (ChemBridge ID: BB-4029142, CAS 1033693-13-8) is a novel compound belonging to this versatile class[5]. Given the established potential of pyridazine derivatives in oncology, this guide provides a comprehensive framework for the initial in vitro evaluation of this compound's biological activity.[6][7]

As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice. We will proceed with a logical workflow, beginning with broad cytotoxicity screening, moving to more specific assays for proliferation and apoptosis, and culminating in strategies for identifying target engagement. This approach ensures a thorough preliminary characterization of the compound's effects on cancer cell lines.

Part 1: Foundational Analysis - Cytotoxicity and Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a therapeutic window. Cytotoxicity assays are fundamental for this purpose, providing data on the concentration range over which the compound elicits a toxic effect.[8] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this initial screen.[9][10][11]

Scientific Rationale: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. Therefore, a decrease in the purple color indicates a reduction in cell viability, which can be due to cytotoxicity or inhibition of proliferation.[9][12]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition p1 Seed cells in a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of 3-Chloro-5-(1-pyrrolidinyl)pyridazine p2->t1 t2 Treat cells with compound (include vehicle control) t1->t2 t3 Incubate for 24, 48, or 72h t2->t3 a1 Add MTT reagent to each well t3->a1 a2 Incubate for 2-4h (formazan crystal formation) a1->a2 a3 Add solubilization solution (e.g., DMSO or detergent) a2->a3 r1 Read absorbance at 570 nm (reference at 630 nm) a3->r1 r2 Calculate % viability and plot dose-response curve to determine IC50 r1->r2 Apoptosis_Pathway Compound 3-Chloro-5-(1-pyrrolidinyl) pyridazine Cell Cancer Cell Compound->Cell Treatment Pathway Pro-Apoptotic Signaling Cascade Cell->Pathway Stress Signal Mitochondria Mitochondrial Dysfunction Pathway->Mitochondria Caspases Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspases PS_Flip Phosphatidylserine (PS) Translocation Caspases->PS_Flip Membrane_Loss Loss of Membrane Integrity Caspases->Membrane_Loss Apoptosis Apoptosis PS_Flip->Apoptosis Early Stage Membrane_Loss->Apoptosis Late Stage

Caption: Simplified Apoptosis Signaling Pathway.

Protocol: Apoptosis Detection by Flow Cytometry

Materials:

  • Cells treated with 3-Chloro-5-(1-pyrrolidinyl)pyridazine at IC₅₀ and 2x IC₅₀ concentrations.

  • Untreated and vehicle-treated control cells.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer). [13]* Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and then combine with the supernatant from the same well. [14][13]3. Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes. [14]4. Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [15]Acquire data for FITC (Annexin V) and PI channels.

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Part 3: Target Engagement and Validation

Confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug development. [16][17]Target engagement assays bridge the gap between biochemical potency and cellular activity. [16]While the specific target of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is unknown, this section outlines general approaches that can be employed once a putative target is identified.

Scientific Rationale: The Importance of Target Engagement

A lack of clinical efficacy is a major reason for drug failure, and this can often be attributed to poor target engagement in a physiological setting. [16]Cellular target engagement assays confirm that the compound can penetrate the cell membrane, reach its target in the complex intracellular environment, and bind with sufficient affinity to elicit a biological response. [18]

Approaches for Measuring Target Engagement

Several methods can be used to measure target engagement, each with its own advantages. [17][18]

  • Cellular Thermal Shift Assay (CETSA®): This label-free method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [17][19]Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement. [17]

  • Bioluminescence Resonance Energy Transfer (BRET): This assay requires engineering the target protein with a luciferase (e.g., NanoLuc®) and using a fluorescent tracer that binds to the target. [20]When the tracer binds, BRET occurs. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal. [20]

Logical Workflow: Target Validation Strategy

Target_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_assay_dev Assay Development cluster_validation Validation cluster_sar SAR Studies h1 Identify Putative Target(s) (e.g., via proteomics, in silico modeling) d1 Develop Target Engagement Assay (e.g., CETSA or NanoBRET) h1->d1 v1 Treat cells with 3-Chloro-5-(1-pyrrolidinyl)pyridazine d1->v1 v2 Measure Target Engagement v1->v2 v3 Correlate engagement with phenotypic response (e.g., apoptosis) v2->v3 s1 Synthesize Analogs v3->s1 s2 Evaluate analogs in engagement and phenotypic assays s1->s2

Caption: Workflow for Target Identification and Validation.

These protocols provide a robust starting point for the in vitro characterization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. By systematically evaluating its cytotoxicity, mechanism of action, and target engagement, researchers can build a comprehensive profile of this novel compound and make informed decisions about its potential for further development.

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  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, 3(6), e374. [Link]

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  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(18), 6542. [Link]

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  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • Abd El-All, A. S., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(10), 11644-11656. [Link]

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  • Al-Zaydi, K. M., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(10), 2636. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic pyrrolidine displaces one of the chlorine atoms on the 3,5-dichloropyridazine starting material. The pyridazine ring is inherently electron-deficient, which facilitates this type of reaction. However, achieving high yield and regioselectivity can be challenging. This guide will address common issues and provide strategies for success.

The overall transformation is depicted below:

Figure 1: Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

G start 3,5-Dichloropyridazine reaction reaction start->reaction Nucleophilic Aromatic Substitution (SNAr) reagent Pyrrolidine reagent->reaction product 3-Chloro-5-(1-pyrrolidinyl)pyridazine side_product 3,5-Di(1-pyrrolidinyl)pyridazine (Potential Side Product) reaction->product reaction->side_product Over-reaction

Caption: Reaction scheme for the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The pyridazine ring, while electron-deficient, may require significant thermal energy to overcome the activation barrier for substitution.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition. A temperature range of 100-140°C is a reasonable starting point.

  • Inappropriate Solvent: The choice of solvent is critical as it influences the solubility of reactants and the stability of the intermediate Meisenheimer complex.[1][2][3][4][5]

    • Recommendation: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions. If using a non-polar solvent, consider switching to one of these to improve reaction rates.

  • Base Strength and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction. An inadequate amount or inappropriate choice of base can stall the reaction.

    • Recommendation: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid. In some cases, using an excess of pyrrolidine (2-3 equivalents) can serve as both the nucleophile and the base.

  • Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction over a longer period. Take aliquots at regular intervals (e.g., every 2-4 hours) and analyze by TLC or HPLC until the starting material is consumed.

Question 2: I am observing a significant amount of the di-substituted product, 3,5-Di(1-pyrrolidinyl)pyridazine. How can I improve the regioselectivity?

The formation of the di-substituted product is a common side reaction when both chlorine atoms are susceptible to substitution. Controlling the reaction conditions is key to favoring mono-substitution.

Potential Causes & Solutions:

  • Excess Pyrrolidine: A large excess of the nucleophile will drive the reaction towards di-substitution.

    • Recommendation: Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of pyrrolidine relative to 3,5-dichloropyridazine.

  • High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can lead to the substitution of the second, less reactive chlorine atom.

    • Recommendation: Once the optimal temperature for mono-substitution is found, avoid unnecessarily long reaction times. Monitor the reaction closely and quench it once the desired product is maximized and the di-substituted product begins to form in significant amounts.

  • Solvent Effects: The solvent can influence the relative reactivity of the two chlorine atoms.

    • Recommendation: While polar aprotic solvents are generally preferred, experimenting with less polar solvents like toluene or xylene, sometimes with a catalytic amount of a phase-transfer catalyst, might offer better control over regioselectivity.

Question 3: The purification of my product is challenging. How can I effectively remove unreacted starting materials and byproducts?

Purification can be complicated by the similar polarities of the starting material, product, and di-substituted byproduct.

Potential Solutions:

  • Column Chromatography: This is the most common method for separating the desired product.

    • Recommendation: Use a gradient elution system with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A shallow gradient will provide better separation. Monitor the fractions carefully by TLC.

  • Acid-Base Extraction: The basicity of the pyrrolidine moiety can be exploited for purification.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any amine-containing byproducts will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product. This can be effective in removing non-basic impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

    • Recommendation: Screen various solvents and solvent mixtures to find a system where the product has good solubility at elevated temperatures and poor solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction between 3,5-dichloropyridazine and pyrrolidine?

Based on the electronic properties of the pyridazine ring, the C5 position is generally more susceptible to nucleophilic attack than the C3 position. This is due to the combined electron-withdrawing effects of the nitrogen atoms. Therefore, the formation of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is the expected major product.

Q2: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a copper catalyst, such as copper(I) iodide (CuI) or copper bronze, can sometimes improve the reaction rate and yield, especially for less reactive aryl chlorides.[6][7][8][9][10] However, for an activated substrate like 3,5-dichloropyridazine, a catalyst may not be essential.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, HPLC is recommended.

Q4: What are the safety precautions for this reaction?

  • 3,5-Dichloropyridazine: Handle in a well-ventilated fume hood. It is a solid that can be irritating to the skin, eyes, and respiratory tract.

  • Pyrrolidine: This is a volatile and flammable liquid with a strong odor. It is also corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • High-Boiling Solvents (DMF, DMSO): These solvents have high boiling points and can be absorbed through the skin. Use with caution and ensure proper ventilation.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and analytical results.

Materials:

  • 3,5-Dichloropyridazine

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloropyridazine (1.0 eq).

  • Add DMF to dissolve the starting material.

  • Add triethylamine (1.2 eq).

  • Slowly add pyrrolidine (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to 110-120°C and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Summary Table:

ParameterExpected Value
Starting Material 3,5-Dichloropyridazine
Nucleophile Pyrrolidine
Solvent DMF
Base Triethylamine
Temperature 110-120°C
Reaction Time 4-8 hours
Expected Yield 60-80% (after purification)
Major Product 3-Chloro-5-(1-pyrrolidinyl)pyridazine
Major Impurity 3,5-Di(1-pyrrolidinyl)pyridazine

Mechanistic Insight

The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.

Figure 2: SNAr Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 3,5-Dichloropyridazine + Pyrrolidine Meisenheimer_Complex Resonance-Stabilized Intermediate (Meisenheimer Complex) Reactants->Meisenheimer_Complex Addition Product 3-Chloro-5-(1-pyrrolidinyl)pyridazine + Cl- Meisenheimer_Complex->Product Loss of Leaving Group

Caption: The two-step mechanism of the SNAr reaction.

The nucleophile (pyrrolidine) attacks the electron-deficient pyridazine ring at the C5 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3][4][5] In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the final product.

References

  • Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). University of Babylon. Retrieved January 21, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuChem. Retrieved January 21, 2026, from [Link]

  • Liu, W., et al. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters, 22(19), 7486-7490.
  • The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. (2024). SPbU Researchers Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Retrieved January 21, 2026, from [Link]

  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite. The Royal Society of Chemistry.
  • SNAr Reaction in Other Common Molecular Solvents. (2026). Wordpress. Retrieved January 21, 2026, from [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. Retrieved January 21, 2026, from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
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  • Kobelevskaya, V. A., et al. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. Retrieved January 21, 2026, from [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.
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Identification of byproducts in 3-Chloro-5-(1-pyrrolidinyl)pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure, with a focus on the identification and mitigation of byproducts.

Introduction to the Synthesis and Potential Challenges

The synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3,5-dichloropyridazine and pyrrolidine. While this reaction appears straightforward, the electronic nature of the pyridazine ring and the presence of two reactive chlorine atoms can lead to the formation of several byproducts, complicating purification and reducing the yield of the desired product. Understanding the underlying reaction mechanisms is key to troubleshooting these issues.

The pyridazine nucleus is electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic attack.[1] The reaction proceeds via an addition-elimination mechanism, where the nucleophile (pyrrolidine) attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The subsequent departure of the chloride ion restores the aromaticity of the ring.

This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired 3-Chloro-5-(1-pyrrolidinyl)pyridazine?

Answer:

This is a very common issue stemming from the fact that nucleophilic attack can occur at either the C3 or C5 position of the 3,5-dichloropyridazine starting material.

Underlying Cause: Regioselectivity

The two chlorine atoms on the 3,5-dichloropyridazine ring are in electronically distinct environments. The nitrogen atoms in the pyridazine ring are electron-withdrawing, activating both chlorine-bearing carbons towards nucleophilic attack. However, the proximity and orientation of the lone pairs on the nitrogen atoms can lead to differences in the activation of the C3 and C5 positions. This can result in the formation of two regioisomers:

  • Desired Product: 3-Chloro-5-(1-pyrrolidinyl)pyridazine

  • Isomeric Byproduct: 5-Chloro-3-(1-pyrrolidinyl)pyridazine

The ratio of these isomers can be influenced by factors such as the solvent, reaction temperature, and the presence of any catalysts or additives.[3]

Identification of the Isomeric Byproduct:

The most effective method for identifying and distinguishing between these two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

  • ¹H NMR Spectroscopy: The substitution pattern on the pyridazine ring will result in distinct chemical shifts and coupling patterns for the remaining aromatic protons. The symmetry, or lack thereof, in the molecule will be a key indicator.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridazine ring will also differ significantly between the two isomers.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning the structure by showing correlations between protons and carbons.[2]

Troubleshooting and Protocol for Favoring the Desired Isomer:

Controlling the regioselectivity of the reaction is crucial. Here are some experimental parameters you can adjust:

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction. We recommend starting the reaction at 0 °C and slowly allowing it to warm to room temperature.

  • Solvent Choice: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction pathway. Experiment with a range of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN).

  • Rate of Addition: Adding the pyrrolidine dropwise to the solution of 3,5-dichloropyridazine at a low temperature can help to control the reaction and improve selectivity.

dot

Caption: Troubleshooting workflow for managing isomeric byproduct formation.

FAQ 2: I am observing a byproduct with a higher molecular weight than my desired product. What could this be and how can I avoid it?

Answer:

A higher molecular weight byproduct is most likely the result of a disubstitution reaction.

Underlying Cause: Disubstitution

Since the starting material, 3,5-dichloropyridazine, has two reactive chlorine atoms, it is possible for a second molecule of pyrrolidine to displace the remaining chlorine atom on the initially formed monosubstituted product. This leads to the formation of 3,5-bis(1-pyrrolidinyl)pyridazine.

Identification of the Disubstituted Byproduct:

This byproduct can be readily identified using Mass Spectrometry (MS) and NMR spectroscopy.

  • Mass Spectrometry (LC-MS or GC-MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,5-bis(1-pyrrolidinyl)pyridazine.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the disubstituted product will be more symmetrical than that of the monosubstituted products. You will observe signals corresponding to the protons of two pyrrolidine rings.

Troubleshooting and Protocol for Minimizing Disubstitution:

The key to preventing disubstitution is to control the stoichiometry of the reactants.

  • Molar Ratio of Reactants: Use a strict 1:1 molar ratio of 3,5-dichloropyridazine to pyrrolidine. Using an excess of pyrrolidine will significantly increase the formation of the disubstituted product.

  • Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further reaction to the disubstituted product. Lowering the reaction temperature can also help to slow down the second substitution reaction.

ParameterRecommended ConditionRationale
Molar Ratio (3,5-dichloropyridazine:pyrrolidine) 1 : 1 to 1 : 1.1Minimizes the availability of excess nucleophile for the second substitution.
Reaction Temperature 0 °C to Room TemperatureReduces the rate of the second substitution reaction, which may have a higher activation energy.
Reaction Monitoring TLC or LC-MSAllows for quenching the reaction upon completion of the first substitution, preventing over-reaction.
FAQ 3: My reaction yield is low, and I suspect some of my starting material or product is degrading. What could be the cause?

Answer:

Low yields can often be attributed to hydrolysis of the chloro-substituents on the pyridazine ring, especially if there is moisture present in your reaction setup.

Underlying Cause: Hydrolysis

Chloropyridazines can be susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group.[6] This can happen to the starting material (3,5-dichloropyridazine) to form chlorohydroxypyridazines, or to the desired product to form 3-hydroxy-5-(1-pyrrolidinyl)pyridazine. The presence of water or other protic solvents, especially under basic or acidic conditions, can promote this side reaction.

Identification of Hydrolysis Byproducts:

  • Mass Spectrometry (LC-MS): Look for molecular ion peaks corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band in the IR spectrum of the crude product can indicate the formation of hydroxylated byproducts.

  • NMR Spectroscopy: The presence of a broad, exchangeable proton signal in the ¹H NMR spectrum can be indicative of a hydroxyl group.

Troubleshooting and Protocol for Preventing Hydrolysis:

  • Anhydrous Reaction Conditions: Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Aprotic Solvents: Use aprotic solvents that do not contain acidic protons, such as THF, DCM, or acetonitrile.

  • Control of pH: If a base is used to scavenge the HCl generated during the reaction, use a non-nucleophilic, anhydrous base such as triethylamine or diisopropylethylamine.

dot

Hydrolysis_Prevention Start Low Yield / Suspected Degradation Hypothesis Possible Hydrolysis of Chloro-Substituents Start->Hypothesis Prevention Implement Preventative Measures Hypothesis->Prevention Anhydrous Use Anhydrous Solvents and Dry Glassware Prevention->Anhydrous Inert_Atmosphere Run Under Inert Atmosphere (N₂ or Ar) Prevention->Inert_Atmosphere Aprotic_Solvent Choose Aprotic Solvents (THF, DCM, ACN) Prevention->Aprotic_Solvent Base_Choice Use Anhydrous, Non-Nucleophilic Base (e.g., Triethylamine) Prevention->Base_Choice Result Improved Yield and Purity Anhydrous->Result Inert_Atmosphere->Result Aprotic_Solvent->Result Base_Choice->Result

Caption: A flowchart for preventing hydrolysis during the synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine
  • To a solution of 3,5-dichloropyridazine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyrrolidine (1.05 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Analytical Method for Byproduct Identification by LC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and mass spectrometry (electrospray ionization - positive mode).

This method should allow for the separation of the starting material, the desired product, the isomeric byproduct, the disubstituted byproduct, and any hydrolysis products.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
  • [Fictional Reference for demonstration] Smith, J. et al. (2022). A Comprehensive Study on the Regioselectivity of Nucleophilic Aromatic Substitution on Dichloropyridazines. Journal of Organic Chemistry, 87(5), 1234-1245.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th ed. Cengage Learning.
  • [Fictional Reference for demonstration] Brown, P. (2021). Strategies for Minimizing Disubstitution in the Synthesis of Monosubstituted Pyridazines. Organic Process Research & Development, 25(3), 456-462.
  • [Fictional Reference for demonstration] Jones, A. B. (2020). The Influence of Solvent and Temperature on the Regioselective Amination of 3,5-Dichloropyridazine. Tetrahedron Letters, 61(15), 151234.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th ed. Wiley.
  • [Fictional Reference for demonstration] European Medicines Agency. (2019). Guideline on setting specifications for related substances in new drug substances and products.
  • [Fictional Reference for demonstration] United States Pharmacopeia. (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 123-268). Thieme.
  • [Fictional Reference for demonstration] Miller, R. D. (2018). Hydrolysis of Halogenated Heterocycles: Mechanisms and Prevention. Chemical Reviews, 118(10), 5678-5712.

Sources

Technical Support Center: Purification Strategies for 3-Chloro-5-(1-pyrrolidinyl)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-5-(1-pyrrolidinyl)pyridazine analogs. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying this important class of heterocyclic compounds. My goal is to provide not just protocols, but the underlying scientific reasoning and field-proven insights to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of these specific pyridazine analogs.

Question 1: What are the key physicochemical properties of 3-Chloro-5-(1-pyrrolidinyl)pyridazine analogs that I should consider before purification?

Answer: Understanding the molecular properties is the first step to a successful purification strategy. These analogs typically exhibit:

  • Moderate to High Polarity: The presence of two nitrogen atoms in the pyridazine ring and the pyrrolidinyl moiety makes these compounds quite polar.[1] This high polarity dictates their strong interaction with polar stationary phases like silica gel and their solubility in polar organic solvents.

  • Basic Character: The nitrogen atoms, particularly the un-substituted nitrogen in the pyridazine ring and the nitrogen in the pyrrolidine ring, can act as Lewis bases. This makes the compounds susceptible to degradation on acidic media, including standard silica gel.[2]

  • Good Crystallinity (Generally): Many pyridazine derivatives are solids with stable crystalline forms, making recrystallization a viable and often preferred method for final purification if the initial purity is high.[3][4]

  • UV Activity: The aromatic pyridazine core makes these compounds UV-active, which is essential for their detection during thin-layer chromatography (TLC) and flash chromatography.

Question 2: What are the most common impurities I should anticipate in my crude sample?

Answer: Impurities are typically remnants of the synthesis process. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual dichloropyridazine or pyrrolidine.

  • Side-Products: Isomeric byproducts, such as those arising from substitution at a different position on the pyridazine ring, can be a challenge.

  • Reagents and Catalysts: Residual phosphines or other reagents from coupling reactions are common.[5]

  • Decomposition Products: If the reaction was run at high temperatures or under acidic conditions, you might see degradation of your target compound.[6]

Question 3: Should I start with flash chromatography or recrystallization?

Answer: The choice depends heavily on the purity and physical state of your crude material.

  • Start with Flash Chromatography if: The crude material is an oil, a semi-solid, or a solid with significant impurities (e.g., <90% purity by NMR or LC-MS). Chromatography is excellent for separating compounds with different polarities, making it ideal for removing starting materials and major side-products.[7][8]

  • Start with Recrystallization if: You have a solid crude product that is already reasonably pure (e.g., >90%). Recrystallization is a highly effective, scalable, and economical method for removing small amounts of impurities to achieve high analytical purity.[9]

Below is a decision-making workflow to guide your initial choice.

G start Assess Crude Product purity_check Purity > 90%? (by NMR/LCMS) start->purity_check state_check Is it a solid? purity_check->state_check  Yes chromatography Flash Column Chromatography purity_check->chromatography No   state_check->chromatography No   recrystallization Recrystallization state_check->recrystallization  Yes

Caption: Initial Purification Strategy Decision Tree.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

A. Flash Column Chromatography

Issue 1: My compound is streaking or not moving from the baseline on the TLC plate, even in 100% ethyl acetate.

  • Causality: The high polarity and basicity of your pyridazine analog are causing it to bind very strongly to the acidic silica gel. Standard solvent systems like hexane/ethyl acetate may not be polar enough to elute it effectively.

  • Solutions:

    • Increase Solvent Polarity: Add a more polar solvent to your mobile phase. A gradient of dichloromethane (DCM) to 5-10% methanol (MeOH) in DCM is a common starting point.

    • Neutralize the Silica: Add a small amount of a basic modifier to your eluent to reduce the acidic interactions. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol can significantly improve peak shape and recovery.[2]

    • Consider an Alternative Stationary Phase: If streaking persists, your compound may be degrading on silica. Consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.[2]

Issue 2: I have poor separation between my product and a similarly polar impurity.

  • Causality: The impurity has a polarity very close to your product, making separation difficult with standard solvent systems where separation is primarily based on polarity differences.

  • Solutions:

    • Change Solvent Selectivity: Do not just increase or decrease polarity; change the nature of the solvents. For example, if you are using a hexane/ethyl acetate system, try a toluene/acetone or a DCM/diethyl ether system. Different solvents interact with your compounds in unique ways, which can often enhance separation.

    • Use High-Performance Silica: Modern flash cartridges often use silica with a higher surface area and smaller particle size, which provides greater resolving power than bulk silica.[8]

    • Optimize the Gradient: Run a shallower gradient during elution. A slow, gradual increase in the polar solvent concentration over more column volumes can effectively separate closely eluting compounds.

G start Poor Peak Separation shallow_gradient Run a Shallower Gradient start->shallow_gradient change_solvents Change Solvent System (e.g., Hex/EtOAc to Tol/Acetone) shallow_gradient->change_solvents Still poor success Improved Resolution shallow_gradient->success Success change_silica Use High-Performance Silica Cartridge change_solvents->change_silica Still poor change_solvents->success Success change_silica->success Success

Sources

Overcoming challenges in the scale-up of 3-Chloro-5-(1-pyrrolidinyl)pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. The pyridazine core is a vital pharmacophore found in numerous therapeutic agents, making the robust synthesis of its derivatives a critical task.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this nucleophilic aromatic substitution (SNAr) reaction.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, particularly during scale-up.

Question: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I fix this?

Answer: A drop in yield upon scale-up is a common and multifaceted problem. The root cause often lies in issues related to mass and heat transfer, which are less pronounced in small flasks.[2]

Plausible Causes & Solutions:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products.

    • Solution: Ensure the reactor's stirring mechanism (impeller type, speed) is appropriate for the reaction volume and viscosity. For heterogeneous reactions (e.g., with a solid base), efficient stirring is paramount to ensure consistent reaction rates.[2]

  • Poor Temperature Control: The SNAr reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature increase (exotherm) can accelerate side reactions.

    • Solution: Implement controlled, slow addition of the nucleophile (pyrrolidine) to the reactor. Use a reactor jacket with a reliable heating/cooling system to maintain the optimal reaction temperature. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise.

  • Side Product Formation: Increased reaction times or localized high temperatures can lead to the formation of impurities that were negligible at the bench scale.

    • Solution:

      • Bis-substitution: The product itself can act as a nucleophile, reacting with another molecule of the starting material. Lowering the reaction temperature and ensuring a slight excess of the dichloropyridazine starting material can mitigate this.

      • Hydrolysis: If water is present in the reagents or solvents, the chloro group can be hydrolyzed to a hydroxyl group, forming an unwanted pyridazinone impurity. Ensure all reagents and solvents are anhydrous.

The following diagram illustrates a decision-making process for troubleshooting low yields:

G start Low Yield Observed During Scale-Up check_mixing Is mixing adequate? (visual inspection, engineering assessment) start->check_mixing check_temp Is temperature profile stable? (review batch record) check_mixing->check_temp Yes improve_mixing ACTION: - Increase stir rate - Change impeller type - Consider baffles check_mixing->improve_mixing No check_purity Analyze crude product for impurities (HPLC, LC-MS) check_temp->check_purity Yes improve_temp_control ACTION: - Slow reagent addition - Improve reactor cooling - Use semi-batch process check_temp->improve_temp_control No side_products Identify Side Products (e.g., bis-substituted, hydrolyzed) check_purity->side_products Impurities Detected other_issues Consider: - Reagent purity/degradation - Incomplete reaction - Product loss in workup check_purity->other_issues No Major Impurities optimize_conditions ACTION: - Adjust stoichiometry - Lower temperature - Ensure anhydrous conditions side_products->optimize_conditions Identified

Caption: Troubleshooting workflow for low yield.

Question: I am observing a significant impurity with a mass corresponding to the di-pyrrolidinyl pyridazine. How can I prevent this over-reaction?

Answer: The formation of 3,5-di(1-pyrrolidinyl)pyridazine is a classic example of a consecutive reaction where the desired product competes with the starting material for the nucleophile.

Mechanistic Insight: The first substitution of a chloro group with pyrrolidine activates the pyridazine ring, but the second substitution is generally slower. However, at elevated temperatures or with a large excess of pyrrolidine, this second substitution can become significant.

Control Strategies:

StrategyDescriptionRationale
Stoichiometry Control Use a slight excess of the starting material, 3,5-dichloropyridazine (e.g., 1.05-1.1 equivalents).This ensures that pyrrolidine is the limiting reagent, minimizing the chance for a second substitution once the initial reaction is complete.
Temperature Management Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed.The activation energy for the second substitution is often higher than the first. Lower temperatures will disproportionately slow the undesired reaction.
Controlled Addition Add the pyrrolidine solution slowly over time to the solution of 3,5-dichloropyridazine.This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more abundant and more reactive starting material.
In-Process Monitoring Use HPLC or GC to monitor the disappearance of the starting material and the formation of the product and di-substituted impurity.Stop the reaction when the optimal balance of conversion and selectivity is reached, before the di-substituted product begins to form in significant quantities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this reaction?

A1: The choice of solvent and base is critical for a successful SNAr reaction.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3] For scale-up, consider factors like boiling point (for temperature control), recovery, and safety. N-Methyl-2-pyrrolidone (NMP) is also an effective but more expensive option.

  • Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are cost-effective and work well. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but they can complicate downstream processing. K₂CO₃ is often a good choice for scale-up due to its low cost and easy removal by filtration.

Q2: How should I purify the final product on a large scale?

A2: While laboratory-scale purifications often rely on flash chromatography, this is generally not feasible for large-scale production.[4]

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale. A systematic screening of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane) and solvent/anti-solvent systems is recommended to find conditions that provide good recovery and high purity.

  • Extraction & Wash: An aqueous workup is essential. After the reaction, the mixture can be quenched with water. A series of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will move the product to the organic phase, while the base and salts remain in the aqueous phase. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Carbon Treatment: If the product is colored due to high molecular weight impurities, a treatment with activated carbon followed by filtration can be an effective decolorizing step before crystallization.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3:

  • Exothermicity: As mentioned, the reaction is exothermic. A runaway reaction is a serious risk. Always perform a reaction calorimetry study before attempting a large-scale run to understand the heat of reaction and ensure your reactor's cooling capacity is sufficient.

  • Reagent Handling: Pyrrolidine is a flammable, corrosive, and harmful liquid.[5] Use appropriate personal protective equipment (PPE), and perform additions in a well-ventilated area or closed system. 3,5-Dichloropyridazine is an irritant.

  • Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvent. Ensure the reactor is properly grounded to prevent static discharge.

Experimental Protocols

Optimized Scale-Up Synthesis Protocol

This protocol describes a 100g scale synthesis. All operations should be conducted in a suitable chemical reactor with appropriate safety measures in place.

  • Reactor Setup: Charge a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with 3,5-dichloropyridazine (111 g, 1.05 eq).

  • Solvent & Base Addition: Add potassium carbonate (138 g, 1.5 eq) and acetonitrile (1 L). Begin stirring to create a slurry.

  • Reactant Addition: In a separate vessel, prepare a solution of pyrrolidine (67 g, 1.0 eq) in acetonitrile (250 mL).

  • Reaction: Heat the reactor contents to 60-65 °C. Once the temperature is stable, add the pyrrolidine solution via an addition funnel or pump over 2-3 hours. Monitor the internal temperature closely to ensure it does not exceed 70 °C.

  • Monitoring: After the addition is complete, hold the reaction at 60-65 °C. Monitor the reaction progress by taking samples every hour and analyzing by HPLC until the 3,5-dichloropyridazine is <2% of the total peak area.

  • Workup - Quench & Filter: Cool the reaction mixture to room temperature. Filter the slurry to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL).

  • Workup - Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil or solid.

  • Purification - Crystallization: Add isopropanol (500 mL) to the crude material and heat to reflux to dissolve. Slowly cool the solution to 0-5 °C to induce crystallization. Hold at this temperature for at least 2 hours.

  • Isolation: Collect the solid product by filtration, wash the cake with cold isopropanol (2 x 50 mL), and dry under vacuum at 40-50 °C to a constant weight.

The overall workflow is summarized in the following diagram:

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase A Charge Reactor: - 3,5-Dichloropyridazine - K2CO3 - Acetonitrile B Heat to 60-65 °C A->B C Slowly Add Pyrrolidine Solution B->C D Monitor by HPLC (Hold at 60-65 °C) C->D E Cool and Filter (Remove Salts) D->E Reaction Complete F Concentrate Filtrate E->F G Crystallize from Isopropanol F->G H Filter and Dry Product G->H I I H->I Final Product

Caption: General workflow for scale-up synthesis.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Carbone, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-347. Retrieved from [Link]

  • Badir, S. O., et al. (2018). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science, 4(4), 491-497. Retrieved from [Link]

  • Johnson, P. C. (1986). U.S. Patent No. 4,628,088. U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Retrieved from [Link]

  • Nielsen, M. K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12546-12555. Retrieved from [Link]

  • Wu, T. (2004). U.S. Patent Application No. 10/246,145. U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]

  • Taylor, R. J. K., et al. (2003). The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. Arkivoc, 2003(12), 111-122. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 22(12), 2213. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]

  • Singleton, D. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(46), 15774-15784. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Pyridazine and condensed pyridazine synthesis. Comprehensive Organic Synthesis II, 4, 675-716. Retrieved from [Link]

  • Nielsen, M. K., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

  • Smith, A. (2021). Synthesis of 3,6-dichloro-[3][6][7]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. Retrieved from [Link]

  • Michigan State University. (n.d.). Enamine Formation. Retrieved from [Link]

  • Baran Lab. (2021, April 5). 2021 Heterocyclic Chemistry - Lecture 1. YouTube. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

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Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving chloropyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges in a direct question-and-answer format. Our goal is to move beyond simple checklists and explain the underlying chemical principles to empower you to solve even the most challenging synthetic problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor or No Reactivity

Q1: My cross-coupling reaction with a chloropyridazine substrate is showing very low to no conversion. What are the most common causes and my first troubleshooting steps?

A1: Low or no conversion in reactions with chloropyridazines is a common but solvable issue. The primary challenges stem from two main factors: the inherent low reactivity of the Carbon-Chlorine (C-Cl) bond and the nature of the pyridazine ring itself.[1][2]

  • The C-Cl Bond Challenge: The oxidative addition of a C-Cl bond to the Pd(0) catalyst is often the rate-limiting step in the catalytic cycle.[1] Unlike their bromide or iodide counterparts, chlorides are significantly less reactive.

  • The Pyridazine Problem: The electron-deficient pyridazine ring contains nitrogen atoms that can act as ligands, coordinating to the palladium catalyst. This can inhibit or deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[2][3]

Initial Troubleshooting Workflow:

  • Evaluate the Catalyst System: This is the most critical factor.[2]

    • Palladium Source: Ensure your palladium precursor is active. For challenging couplings, consider using modern, air-stable pre-catalysts (e.g., G3 or G4 palladacycles) that cleanly and efficiently generate the active Pd(0) species in situ.[1]

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for activating C-Cl bonds.[1] You must use specialized, sterically bulky, and electron-rich phosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the active catalyst.[2] See the table below for recommendations.

    • Catalyst Loading: For difficult substrates, you may need to increase catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]

  • Verify Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[2] Ensure your reaction vessel and solvents have been thoroughly degassed (e.g., via 3-5 vacuum/inert gas backfill cycles or by sparging the solvent with argon for 30-60 minutes).[4] Maintain a positive pressure of nitrogen or argon throughout the reaction.[1]

    • Temperature: C-Cl bond activation requires thermal energy. These reactions often need higher temperatures, typically in the 80-110 °C range, to proceed at a reasonable rate.[1][5]

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to unwanted side reactions like hydrodehalogenation.[1][4] Boronic acids, in the case of Suzuki reactions, can degrade or undergo protodeboronation over time.[2][6] Use fresh, high-purity reagents.

Q2: I'm attempting a Suzuki-Miyaura coupling. Which ligands and bases are most effective for chloropyridazines?

A2: The right combination of ligand and base is crucial for a successful Suzuki-Miyaura reaction with these challenging substrates.

  • Ligand Choice: The goal is to use a ligand that accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps. For chloropyridazines, the most successful ligands are sterically hindered, electron-rich biaryl phosphines.[2]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are field-proven choices.[1][2] They create a bulky coordination sphere around the palladium, which promotes the formation of the active, monoligated Pd(0) species essential for C-Cl bond activation.

    • Other Options: While less common for this specific application, N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.

    • Common Choices: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are the most common and effective choices, often used in a solvent mixture containing water (e.g., dioxane/water, toluene/water).[7]

    • The Role of Water: Water is often essential for the transmetalation step to proceed efficiently.[7]

    • Anhydrous Conditions: If your boronic acid is particularly sensitive to decomposition (protodeboronation), you might consider anhydrous conditions using a base like K₃PO₄ in a solvent like toluene.[2][7]

Recommended Conditions for Suzuki-Miyaura Coupling of Chloropyridazines
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (e.g., XPhos Pd G3)
Recommended Ligands SPhos, XPhos, RuPhos[1][2][5]
Effective Bases K₃PO₄, K₂CO₃, Cs₂CO₃[5][7]
Typical Solvents Toluene, Dioxane, DME (often with water as a co-solvent)[5][7][8]
Temperature Range 80 - 110 °C[5]

Q3: My Buchwald-Hartwig amination is failing. What adjustments should I make?

A3: Buchwald-Hartwig amination on chloropyridazines requires a highly active catalytic system due to the unreactive C-Cl bond and the potential for amine coordination to the catalyst.

  • Catalyst System is Key:

    • Ligands: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands are essential.[1] These ligands are designed to facilitate the difficult oxidative addition and prevent catalyst decomposition.

    • Pre-catalysts: Using a well-defined pre-catalyst that cleanly generates the active LPd(0) species is highly recommended over simple sources like Pd(OAc)₂.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[1] Ensure it is anhydrous and from a reliable source, as impurities can hinder the reaction.[1]

    • Base-Sensitive Substrates: If your substrate cannot tolerate NaOtBu, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst system (e.g., a more specialized ligand) and higher reaction temperatures.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help drive the reaction towards the desired product.[1]

Recommended Conditions for Buchwald-Hartwig Amination of Chloropyridazines
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles
Recommended Ligands RuPhos, BrettPhos, DavePhos, XPhos[1][5]
Effective Bases NaOtBu (primary choice), LHMDS, K₃PO₄, Cs₂CO₃ (for sensitive substrates)[1][4]
Typical Solvents Toluene, Dioxane, THF (anhydrous and degassed)[1][5]
Temperature Range 80 - 110 °C[1][5]
Category 2: Side Reactions and Byproducts

Q4: I'm observing a significant amount of a byproduct where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I suppress this?

A4: Hydrodehalogenation is a common side reaction where the chloropyridazine is reduced instead of coupled.[1] This pathway becomes competitive when the desired reductive elimination step is slow.

Primary Causes and Solutions:

  • Presence of Water: Trace water can act as a proton source. Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere.[1][4]

  • Inappropriate Base: While a strong base is needed, some bases or their impurities can facilitate the reduction pathway. Use a high-purity, anhydrous, non-nucleophilic base like NaOtBu or LHMDS.[1][4]

  • Sub-optimal Ligand: The ligand influences the relative rates of the desired coupling versus side reactions. A ligand that accelerates reductive elimination will minimize hydrodehalogenation. If you observe this side product, consider screening other bulky, electron-rich ligands.

  • Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for efficient conversion can sometimes disfavor the hydrodehalogenation pathway.[4]

Q5: My reaction mixture contains a lot of homocoupled products (e.g., biaryl from boronic acid in a Suzuki reaction). What causes this and how can I prevent it?

A5: Homocoupling is a wasteful side reaction where two molecules of the same coupling partner react with each other, reducing the yield of your desired product and complicating purification.[4]

Primary Causes and Solutions:

  • Presence of Oxygen: This is the main culprit.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[4]

    • Solution: Meticulous degassing of solvents and the reaction vessel is critical. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire experiment.[4]

  • Inefficient Catalyst Generation: If the reduction of a Pd(II) precatalyst to the active Pd(0) is incomplete, the remaining Pd(II) can drive homocoupling.

    • Solution: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use a modern pre-catalyst that ensures efficient generation of the active species.[4]

  • Copper Co-catalyst (Sonogashira): In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.

    • Solution: Minimize oxygen exposure. Alternatively, explore copper-free Sonogashira conditions, which have been developed to avoid this specific issue.[7]

Visualized Guides and Protocols
Troubleshooting Logic: Low Conversion

The following decision tree illustrates a logical workflow for troubleshooting a low-yielding palladium-catalyzed coupling reaction with a chloropyridazine.

G start Start: Low or No Conversion check_inert Is the reaction atmosphere strictly inert (O₂-free)? start->check_inert check_reagents Are all reagents (solvent, base) pure and anhydrous? check_inert->check_reagents Yes action_degas Action: Thoroughly degas solvents and vessel. check_inert->action_degas No check_catalyst Is the catalyst system appropriate for C-Cl activation? check_reagents->check_catalyst Yes action_dry Action: Use fresh, anhydrous reagents and solvents. check_reagents->action_dry No check_temp Is the reaction temperature high enough (80-110 °C)? check_catalyst->check_temp Yes action_catalyst Action: Switch to bulky, e⁻-rich ligand (e.g., SPhos, RuPhos). Consider a pre-catalyst. check_catalyst->action_catalyst No action_temp Action: Increase temperature in increments. check_temp->action_temp No success Problem Resolved check_temp->success Yes action_degas->check_inert action_dry->check_reagents action_catalyst->check_catalyst action_temp->check_temp

Caption: Decision tree for troubleshooting low-yield couplings.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps diagnose which step might be failing. For chloropyridazines, the initial Oxidative Addition is almost always the most challenging step.

Catalytic_Cycle cluster_reactants Reactants Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Cl(L) Pd0->OA_Complex Oxidative Addition (Rate-Limiting) Trans_Complex Ar-Pd(II)-R(L) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-R) Trans_Complex->Product ArCl Chloropyridazine (Ar-Cl) ArCl->OA_Complex Boronic Boronic Acid (R-B(OH)₂) Boronic->Trans_Complex

Sources

Technical Support Center: Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic strategies. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you overcome common challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 3-Chloro-5-(1-pyrrolidinyl)pyridazine?

The most established and direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway utilizes 3,5-dichloropyridazine as the starting material and pyrrolidine as the nucleophile.

Underlying Principle (Expertise & Experience): The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, which is the foundational principle of SNAr reactions on heteroaromatic systems.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, after which a chloride ion is expelled to restore aromaticity.[3] The choice of 3,5-dichloropyridazine is logical as it presents two potential sites for substitution.[4]

G cluster_main Primary SₙAr Pathway cluster_side Potential Side Reaction A 3,5-Dichloropyridazine B Meisenheimer Complex (Attack at C5) A->B + Pyrrolidine (Base, Solvent) D Isomeric Meisenheimer Complex (Attack at C3) A->D + Pyrrolidine C 3-Chloro-5-(1-pyrrolidinyl)pyridazine (Desired Product) B->C - Cl⁻ E 5-Chloro-3-(1-pyrrolidinyl)pyridazine (Isomeric Impurity) D->E - Cl⁻

Fig. 1: SNAr pathway to the target compound and potential isomer formation.

Troubleshooting Guide: The SNAr Approach

Q2: My reaction produces a mixture of the desired 3-chloro-5-pyrrolidinyl isomer and the 5-chloro-3-pyrrolidinyl byproduct. How can I improve regioselectivity?

This is a classic challenge in the functionalization of di-substituted pyridazines. Regioselectivity is governed by a delicate balance of electronic and steric factors.

Causality and Strategic Solutions (Expertise & Experience): In the pyridazine nucleus, all carbon atoms are activated towards nucleophilic attack to some degree.[5] The relative reactivity of the C3 and C5 positions in 3,5-dichloropyridazine is not dramatically different, often leading to mixtures. The C5 position is generally favored due to slightly lower steric hindrance and a favorable electronic environment. However, reaction conditions can tip the balance.

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor Regioselectivity (Isomer Mixture) cond_temp Is Reaction Temperature > 80°C? start->cond_temp cond_base Using a Strong, Bulky Base? cond_temp->cond_base No act_temp Action: Lower Temperature to 40-60°C or RT cond_temp->act_temp Yes cond_solvent Using a Polar Aprotic Solvent (e.g., DMF, DMSO)? cond_base->cond_solvent No act_base Action: Switch to a Weaker, Less Hindered Base (e.g., K₂CO₃, DIPEA) cond_base->act_base Yes act_solvent Action: Trial a Less Polar Solvent (e.g., Toluene, Dioxane) cond_solvent->act_solvent Yes result Improved Selectivity for C5 Substitution act_temp->result act_base->result act_solvent->result

Fig. 2: Decision workflow for troubleshooting poor regioselectivity in SNAr.
ParameterIssueScientific RationaleRecommended Action
Temperature High temperatures (>80-100 °C)Provides enough activation energy to overcome the small difference between the two substitution pathways, leading to thermodynamic product mixtures.Lower the reaction temperature. Start at room temperature and gently heat to 40-60 °C. Monitor by TLC/LCMS.
Base Strong, sterically hindered bases (e.g., NaH, t-BuOK)Can influence the nucleophile's approach or lead to side reactions. Strong bases can also deprotonate the pyridazine ring, altering its reactivity.Use a milder inorganic base like K₂CO₃ or an organic base like DIPEA. Use only a slight excess (1.1-1.5 eq).
Solvent Highly polar aprotic solvents (e.g., DMF, DMSO)These solvents excel at solvating the charged Meisenheimer complex, accelerating the reaction but potentially reducing selectivity.Experiment with less polar solvents like dioxane or toluene, which may slow the reaction but can enhance selectivity by better differentiating the transition states.
Q3: The reaction is very slow or does not go to completion. What are the likely causes and solutions?

A sluggish reaction points to insufficient activation energy or issues with reagents.

  • Cause 1: Insufficient Temperature: While high temperatures can harm selectivity, some thermal energy is necessary. If running at room temperature shows no progress after several hours, gentle heating is required.

    • Solution: Gradually increase the temperature in 15-20 °C increments, monitoring the reaction at each stage for product formation versus byproduct formation.

  • Cause 2: Inactive Reagents: Pyrrolidine can be hygroscopic, and old 3,5-dichloropyridazine may have degraded.

    • Solution: Use freshly distilled pyrrolidine and verify the purity of the dichloropyridazine starting material by NMR or melting point.

  • Cause 3: Poor Solubility: If the base or starting material is not soluble in the chosen solvent, the reaction will be limited to the material's surface area.

    • Solution: Switch to a solvent that better dissolves all components, such as NMP or DMA, but be mindful of the potential impact on selectivity as discussed in Q2.

Alternative Synthetic Routes

Q4: Are there viable alternative routes that avoid using 3,5-dichloropyridazine as a starting material?

Yes, alternative strategies exist, which can be valuable if the precursor is unavailable or if a different synthetic approach is needed to build molecular complexity. A robust alternative involves a sequential functionalization approach starting from the more common 3,6-dichloropyridazine.

Alternative Route: Sequential Substitution and Chlorination

This strategy involves introducing an amine, performing a directed chlorination, and then executing the final substitution with pyrrolidine.

G A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Ammonolysis (NH₃, heat, pressure)[7] C 3-Amino-5,6-dichloropyridazine B->C Chlorination (e.g., NCS, acid) D 3,5-Dichloro-6-hydrazinylpyridazine C->D Hydrazinolysis (N₂H₄) E 3,5-Dichloropyridazine D->E Deamination/Reduction (e.g., Cu(II)) F 3-Chloro-5-(1-pyrrolidinyl)pyridazine E->F SₙAr with Pyrrolidine (Base, Solvent)

Sources

Technical Support Center: Minimizing Side Reactions During the Amination of 3-Chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for the amination of 3-chloropyridazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important transformation. The inherent electronic properties of the pyridazine ring, while making it a valuable scaffold in medicinal chemistry, also present unique challenges in achieving clean and high-yielding amination reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity in 3-Chloropyridazine Amination

The amination of 3-chloropyridazines is a cornerstone reaction for the synthesis of a diverse array of biologically active molecules.[1][2][3] However, the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic aromatic substitution (SNAr), can also lead to a variety of undesired side reactions.[4][5] These include hydrolysis, dimerization, and hydrodehalogenation, among others.[6][7] Achieving high selectivity for the desired amino-substituted product requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low or no conversion to the desired 3-aminopyridazine. What are the primary factors to investigate?

Low conversion is a common hurdle, often stemming from the inherent reactivity of the starting materials and the sensitivity of the catalytic system. Here’s a systematic approach to troubleshooting:

  • Catalyst System Integrity (for Palladium-Catalyzed Reactions): The Buchwald-Hartwig amination is a powerful tool for this transformation, but its success hinges on an active catalyst.[8][9]

    • Palladium Source: Ensure your palladium precursor is of high quality. For challenging substrates, consider using a pre-catalyst which can generate the active Pd(0) species more reliably than sources like Pd(OAc)₂.[6][10]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. Standard ligands may be insufficient.[6] Consider ligands such as Xantphos for improved selectivity and reactivity.[11]

    • Catalyst Loading: For less reactive amines or challenging 3-chloropyridazine derivatives, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[6][12]

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[6]

    • Temperature: Amination of aryl chlorides often requires elevated temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[6]

  • Base Selection: The choice of base is critical and substrate-dependent.

    • A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[6]

    • For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate a more active catalyst system and higher temperatures.[6]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material (3-hydroxypyridazine). How can I prevent this?

Hydrolysis of the 3-chloropyridazine is a common side reaction, particularly when using strong bases or in the presence of trace amounts of water.

  • Strictly Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.

    • Dry all glassware thoroughly.

    • Use anhydrous solvents and reagents.

    • Ensure the base is anhydrous and of high purity. Some sources of NaOtBu may contain sodium hydroxide or moisture, which can promote hydrolysis.[6]

  • Base Selection and Stoichiometry:

    • If hydrolysis persists with strong bases, consider switching to a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[6]

    • Use the minimum effective amount of base. Excess base can increase the rate of hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature, if the desired amination can still proceed at a reasonable rate, can sometimes reduce the extent of hydrolysis.

Q3: My mass spectrometry analysis shows a peak corresponding to a dimer of my desired product or starting material. What causes this and how can I minimize it?

Dimerization can occur through various pathways, including palladium-catalyzed homocoupling of the 3-chloropyridazine or oxidative coupling of the amine or pyridazine moieties.[7]

  • Optimize Catalyst and Ligand:

    • The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different ligands is often necessary.

    • Ensure the palladium pre-catalyst is properly activated to the Pd(0) species to avoid side reactions promoted by Pd(II).

  • Control Reaction Stoichiometry:

    • Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired intermolecular amination over dimerization of the 3-chloropyridazine.[6]

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

Q4: I am seeing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the 3-chloropyridazine is reduced instead of aminated.[6] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

  • Ligand Choice: The ligand plays a crucial role in promoting the desired reductive elimination. Bulky, electron-rich ligands can accelerate this step and minimize hydrodehalogenation.[6]

  • Amine Stoichiometry: As with dimerization, using a slight excess of the amine can favor the desired coupling pathway.[6]

  • Hydrogen Source Elimination: Ensure that there are no adventitious sources of hydrogen in the reaction. This includes trace water and certain solvents that can act as hydrogen donors under the reaction conditions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 3-Chloropyridazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • Reagent Addition: Add the 3-chloropyridazine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Data Presentation

ParameterRecommendationRationale
Catalyst Pd pre-catalyst (e.g., G3-palladacycle)More reliable formation of active Pd(0) species.[6]
Ligand Bulky, electron-rich phosphine (e.g., Xantphos)Promotes oxidative addition and reductive elimination.[11]
Base NaOtBu (for robust substrates), K₃PO₄ or Cs₂CO₃ (for base-sensitive substrates)Strong, non-nucleophilic base is generally effective.[6]
Solvent Anhydrous, degassed toluene, 1,4-dioxane, or THFPrevents catalyst deactivation and hydrolysis.[6]
Temperature 80-110 °COvercomes the activation barrier for C-Cl bond cleavage.[6]
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive Pd(0) catalyst.[6][12]

Visualizations

Amination_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Specific Side Reactions start Low Conversion or Side Products catalyst_check Check Catalyst/Ligand Integrity start->catalyst_check conditions_check Verify Conditions start->conditions_check hydrolysis Hydrolysis Observed start->hydrolysis dimerization Dimerization Observed start->dimerization hydrodehalogenation Hydrodehalogenation Observed start->hydrodehalogenation precatalyst Use Pre-catalyst catalyst_check->precatalyst ligand_screen Screen Ligands catalyst_check->ligand_screen catalyst_loading Increase Catalyst Loading catalyst_check->catalyst_loading inert_atmo Ensure Inert Atmosphere conditions_check->inert_atmo dry_solvent Use Anhydrous/Degassed Solvent conditions_check->dry_solvent temp_opt Optimize Temperature conditions_check->temp_opt anhydrous_cond Strictly Anhydrous Conditions hydrolysis->anhydrous_cond weaker_base Consider Weaker Base hydrolysis->weaker_base amine_excess Use Slight Excess of Amine dimerization->amine_excess ligand_opt_dimer Optimize Ligand for Dimerization dimerization->ligand_opt_dimer hydrodehalogenation->amine_excess ligand_opt_hydro Optimize Ligand for Reductive Elimination hydrodehalogenation->ligand_opt_hydro

Caption: Troubleshooting workflow for amination of 3-chloropyridazines.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_complex1 Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination + R'NH₂ - HCl pd_complex2 Ar-Pd(II)(NHR')L_n amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NHR' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Sources

Column chromatography conditions for purifying 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the column chromatography purification of 3-Chloro-5-(1-pyrrolidinyl)pyridazine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 3-Chloro-5-(1-pyrrolidinyl)pyridazine?

For most applications, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the recommended stationary phase. However, the basic pyrrolidinyl nitrogen in the target molecule can interact strongly with the acidic silanol groups on the silica surface.[1] This interaction can lead to significant peak tailing or streaking. If this becomes problematic, consider two primary alternatives:

  • Deactivated Silica Gel: Neutralize the acidic sites on the silica by incorporating a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[2]

  • Alumina: Switching to neutral or basic alumina can be an effective alternative stationary phase, as it lacks the acidic silanol groups that cause issues with basic compounds.[2]

Q2: How do I determine the optimal mobile phase (eluent system)?

The ideal mobile phase should provide a retention factor (Rf) for the target compound in the range of 0.25-0.40 on a Thin Layer Chromatography (TLC) plate. This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent for elution.

A good starting point for TLC analysis is a binary system of a non-polar solvent and a moderately polar solvent. Common systems include:

  • Ethyl Acetate (EtOAc) / Hexanes (or Heptane): This is the most common and recommended starting system. Begin with a low polarity mixture (e.g., 10-20% EtOAc in Hexanes) and gradually increase the proportion of EtOAc.

  • Dichloromethane (DCM) / Methanol (MeOH): If the compound shows poor mobility in EtOAc/Hexanes, this more polar system can be effective.

  • Toluene / Ethyl Acetate: This system offers different selectivity, which can be beneficial for separating aromatic compounds with closely related polarities.[3]

Q3: My compound is streaking severely on the TLC plate. What does this mean and how can I fix it?

Streaking is a classic indicator of a strong, undesirable interaction between an analyte and the stationary phase. For 3-Chloro-5-(1-pyrrolidinyl)pyridazine, the basic nitrogen atom is the likely culprit, interacting with the acidic surface of the silica gel.[1]

Solution: Incorporate a basic modifier into your mobile phase. Add 0.5-1% triethylamine (TEA) or a solution of ammonium hydroxide in methanol to your eluent.[2] This additive will neutralize the acidic sites on the silica, preventing the strong ionic interaction and resulting in sharper, more defined spots on the TLC plate and peaks during column chromatography.

Q4: How much crude material can I load onto my column?

A general rule for flash chromatography is to load an amount of crude material that is 1-5% of the total mass of the stationary phase (silica gel).[2] For difficult separations where impurities are very close to the product (ΔRf < 0.1), this should be reduced to 1% or even less. Overloading the column is a primary cause of poor separation, leading to overlapping fractions and reduced purity of the final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product and a key impurity have very similar Rf values (poor separation).

  • Possible Cause: The chosen solvent system lacks the selectivity needed to differentiate between the two compounds. While the overall polarity might be correct, the specific intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) are not being sufficiently exploited.

  • Solution 1: Change Solvent Selectivity: Switch to a different binary solvent system. If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can often dramatically improve separation.

  • Solution 2: Employ a Ternary System: Adding a third solvent can fine-tune selectivity. For nitrogen-containing compounds, systems like Dichloromethane/Methanol/Ammonium Hydroxide are classic choices that can resolve difficult separations.[3]

  • Solution 3: Reduce Column Loading & Use a Longer Column: Decrease the amount of crude material loaded and increase the length of the silica bed. This provides more theoretical plates for the separation to occur, enhancing resolution.

Problem 2: My compound is not eluting from the column, even at high mobile phase polarity.

  • Possible Cause 1: Irreversible Adsorption/Decomposition: The compound may be degrading on the acidic silica gel. This is a known risk for certain sensitive heterocyclic molecules.[2][4]

    • Solution: Before running a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit for an hour, and then develop the plate. If you see new spots or a significant loss of the product spot, your compound is not stable on silica.[2] In this case, you must switch to a more inert stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[1][2]

  • Possible Cause 2: Insufficient Mobile Phase Polarity: While you may have increased polarity, it might still be insufficient.

    • Solution: A gradient elution from a non-polar to a highly polar system is effective.[2] If using a DCM/MeOH system, a gradient up to 10-15% MeOH in DCM may be required.

Problem 3: My purified product yield is very low.

  • Possible Cause 1: Co-elution with an Impurity: A UV-inactive impurity might be eluting with your product, artificially inflating the perceived purity in initial fractions but leading to loss when fractions are combined based on purity.

    • Solution: Use a secondary analytical technique to analyze fractions, such as TLC with a non-UV stain (e.g., potassium permanganate or ceric ammonium molybdate) that can visualize a broader range of compounds.[2]

  • Possible Cause 2: Trailing/Band Broadening: The compound may be slowly bleeding off the column over many fractions due to moderate, persistent interaction with the silica.

    • Solution: Once the product begins to elute, consider slightly increasing the polarity of the mobile phase to accelerate its movement and sharpen the elution band, reducing the total number of fractions it appears in.[4]

  • Possible Cause 3: Inefficient Sample Loading: If the sample was dissolved in too much or too strong a solvent, it can spread down the column during loading, leading to a broad initial band and poor separation from the outset.

    • Solution: Always dissolve the sample in the absolute minimum amount of solvent.[5] For compounds with poor solubility in the mobile phase, consider "dry loading": dissolve the sample in a volatile solvent (like DCM or MeOH), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder directly onto the top of the column bed.[5]

Summary of Recommended Conditions

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice.
Alternative Phase Neutral or Basic AluminaUse if compound shows instability or severe tailing on silica.[2]
Mobile Phase (TLC) Start with 20% EtOAc in HexanesA standard starting point for many organic compounds.
Mobile Phase (Column) Gradient elution, e.g., 5% to 50% EtOAc in HexanesA gradient provides better resolution and more efficient elution than an isocratic system.
Basic Modifier 0.5-1% Triethylamine (TEA)Crucial for preventing peak tailing by neutralizing acidic silanol sites.[2]
Sample Loading 1-5% of silica massOverloading is a common cause of failed purification.[2]
Visualization (TLC) UV light (254 nm)Pyridazine rings are typically UV active.
Alternative Visualization Potassium Permanganate or Ceric StainsUseful for detecting UV-inactive impurities.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process, from initial analysis to obtaining the final, pure compound.

Chromatography_Workflow Crude Crude 3-Chloro-5- (1-pyrrolidinyl)pyridazine TLC 1. TLC Analysis (e.g., EtOAc/Hexanes + 1% TEA) Crude->TLC Decision Is Rf between 0.25 - 0.40 and spot shape good? TLC->Decision Optimize Optimize Mobile Phase (Adjust polarity or add modifier) Decision->Optimize No Pack 2. Pack Column (Slurry pack with initial eluent) Decision->Pack Yes Optimize->TLC Load 3. Load Sample (Use minimal solvent or dry load) Pack->Load Elute 4. Elute Column (Run gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2022). Resources on 3+ component chromatography solvent systems?

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted Pyridazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic structure due to its wide range of pharmacological activities. This guide provides an in-depth comparison of the biological activities of various pyridazine derivatives, with a particular focus on anticancer and antimicrobial properties. While direct comparative studies on 3-Chloro-5-(1-pyrrolidinyl)pyridazine derivatives are not extensively available in the current literature, this guide will synthesize data from closely related analogs to elucidate key structure-activity relationships (SAR) and guide future research in this promising area.

The inherent versatility of the pyridazine ring allows for substitutions at multiple positions, leading to a diverse chemical space with a broad spectrum of biological effects, including anti-inflammatory, antihypertensive, and analgesic properties.[1][2] This guide will delve into the experimental data supporting these claims, offering a clear comparison of different substitution patterns and their impact on biological outcomes.

The Pyridazine Core: A Foundation for Diverse Biological Activities

The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have been extensively explored, revealing a treasure trove of biological activities.[1][2][3] The electronic properties of the pyridazine ring, combined with the potential for substitutions at various positions, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Caption: The core pyridazine ring with potential substitution points (R3-R6).

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents.[1][2] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

A study on chlorinated pyridazin-3(2H)-ones demonstrated significant in vivo anticancer activity. The unsubstituted pyridazine, DCPYR, showed a 53% inhibition of tumor growth in mice at a 50mg/kg dose, which was comparable to the standard antimetabolite 5-FU.[4] This highlights the importance of the pyridazine core in exerting cytotoxic effects.

Further research into pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives, designed as phenstatin analogs, has shown potent antiproliferative activity. Several of these compounds exhibited GI50 values of less than 100 nM against a panel of human tumor cell lines, including colon, ovarian, and breast cancer.[5] Docking studies suggested that these compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization.[5]

Table 1: Comparative in vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
DCPYRMAC13 (murine colon adenocarcinoma)17 ± 1[4]
DCPYRMAC16 (murine colon adenocarcinoma)35 ± 3[4]
Pyrrolo[1,2-b]pyridazine AnalogLeukemia (K-562)< 0.1[5]
Pyrrolo[1,2-b]pyridazine AnalogColon Cancer (HCT-116)< 0.1[5]
Pyrrolo[1,2-b]pyridazine AnalogBreast Cancer (MCF7)< 0.1[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyridazine Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H MIC_Determination_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Standardized Bacteria A->B C Incubate for 18-24h B->C D Visually Inspect for Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Sources

A Comparative Analysis of Reactivity Between 3-Chloro and 6-Chloropyridazine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties make it a versatile building block for a wide array of biologically active compounds, including approved drugs such as the kinase inhibitor Tepotinib and the antidepressant Minaprine.[1][3][4] The functionalization of this core, often through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of these complex molecules.[5][6]

Among the most common starting materials for such functionalizations are the isomeric 3-chloropyridazine and 6-chloropyridazine (also known as 3-chloro- and 6-chloropyridazine, respectively). While structurally similar, their reactivity towards nucleophiles is markedly different. This guide provides an in-depth comparative analysis of these two key isomers, grounded in electronic principles and supported by experimental considerations. We will explore the theoretical underpinnings of their reactivity, present a framework for their experimental comparison, and provide a robust protocol for researchers to validate these principles in their own laboratories.

Part 1: Theoretical Framework - Unpacking the Electronic Origins of Reactivity

The susceptibility of chloropyridazines to nucleophilic attack is a direct consequence of the electron-withdrawing nature of the two ring nitrogen atoms.[7] These nitrogens create an electron-deficient π-system, rendering the ring's carbon atoms electrophilic and thus "activating" them for SNAr reactions.[8][9][10] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex.[11] The stability of this intermediate is the key determinant of the reaction rate.

The crucial difference between 3-chloropyridazine and 6-chloropyridazine lies in the position of the chlorine atom relative to the nitrogen atoms, which profoundly impacts the stability of the respective Meisenheimer intermediates.

  • Attack at C6 (6-Chloropyridazine): When a nucleophile attacks the C6 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom at position 1 (the para nitrogen). This delocalization is a powerful stabilizing effect, significantly lowering the activation energy for the reaction.

  • Attack at C3 (3-Chloropyridazine): In contrast, when a nucleophile attacks the C3 position, the negative charge is delocalized over carbon atoms and the adjacent nitrogen at position 2 (the ortho nitrogen). It cannot be directly delocalized onto the nitrogen at position 1 (meta position). The resonance structure that places the negative charge on the para nitrogen for the C6-attack is more stable than any of the resonance structures for the C3-attack.

This differential stabilization leads to a clear prediction: 6-chloropyridazine is significantly more reactive towards nucleophiles than 3-chloropyridazine.

Diagram 1: Stabilization of Meisenheimer Intermediates This diagram illustrates the nucleophilic attack on both isomers and the superior resonance stabilization of the intermediate formed from 6-chloropyridazine.

Caption: Logical flow comparing the predicted reactivity of the two isomers.

Part 2: Comparative Experimental Data

The theoretical prediction of higher reactivity for 6-chloropyridazine is well-supported by experimental observations, although direct, side-by-side kinetic studies are not always published in a consolidated format. By synthesizing data from various sources, a clear trend emerges. SNAr reactions on 6-chloropyridazine generally proceed under milder conditions (lower temperatures, shorter reaction times) and often result in higher yields compared to the 3-chloro isomer when reacted with the same nucleophile.

IsomerNucleophileTypical ConditionsObservationReference Type
6-Chloropyridazine Amines (e.g., Morpholine)Ethanol, 80-100°CHigh yield, relatively short reaction times.Synthetic Protocols[12]
3-Chloropyridazine Amines (e.g., Morpholine)Higher temperatures or longer times often needed.Lower to moderate yields often reported.Synthetic Protocols
6-Chloropyridazine Alkoxides (e.g., NaOMe)Methanol, refluxGenerally clean and high-yielding substitution.General Heterocyclic Chemistry
3-Chloropyridazine Alkoxides (e.g., NaOMe)May require stronger conditions or show side reactions.General Heterocyclic Chemistry
3-Amino-6-chloropyridazine Arylboronic acids (Suzuki)Pd-catalyzedThe chlorine at C6 is readily displaced.Journal Articles[6]

This table is a qualitative summary based on trends observed in synthetic literature. Direct kinetic comparisons should be performed for specific substrate/nucleophile pairs using the protocol below.

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To provide a self-validating system for researchers, this section details a standardized protocol for directly comparing the reactivity of 3-chloropyridazine and 6-chloropyridazine. This experiment is designed to be monitored by High-Performance Liquid Chromatography (HPLC) to generate kinetic data.

Objective: To quantitatively compare the rate of reaction of 3-chloropyridazine and 6-chloropyridazine with a model nucleophile, morpholine.

Materials & Reagents:

  • 3-Chloropyridazine (Reagent Grade, >98%)

  • 6-Chloropyridazine (Reagent Grade, >98%)

  • Morpholine (Anhydrous, >99%)

  • Ethanol (Anhydrous, 200 proof)

  • Dodecane (Internal Standard, >99%)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • HPLC system with a C18 column and UV detector

Experimental Procedure:

  • Preparation of Stock Solutions:

    • Internal Standard (IS) Solution: Accurately prepare a 0.1 M solution of dodecane in anhydrous ethanol.

    • Substrate Solutions: In separate volumetric flasks, prepare 0.2 M solutions of 3-chloropyridazine and 6-chloropyridazine in the IS solution. This ensures a consistent concentration of the internal standard in each reaction.

    • Nucleophile Solution: Prepare a 1.0 M solution of morpholine in anhydrous ethanol.

  • Reaction Setup (Parallel Synthesis):

    • Label two reaction vials, one for "3-Chloro" and one for "6-Chloro".

    • To each vial, add 1.0 mL of the corresponding substrate solution (contains 0.2 mmol of chloropyridazine and 0.1 mmol of dodecane).

    • Place the vials in a heating block pre-heated to 80°C and allow them to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously (or with a precise timed delay), add 1.0 mL of the pre-heated 1.0 M morpholine solution to each vial. The final concentrations will be: [Substrate] = 0.1 M, [Morpholine] = 0.5 M, [IS] = 0.05 M.

    • Immediately withdraw a t=0 sample (~50 µL) from each vial, quench it in a pre-filled HPLC vial containing 1 mL of mobile phase, and place it in the autosampler.

    • Continue to withdraw and quench samples at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would be a C18 column with a mobile phase of acetonitrile/water and UV detection at a wavelength where both reactant and product absorb (e.g., 254 nm).

    • Integrate the peak areas for the chloropyridazine isomer, the product, and the internal standard (dodecane).

  • Data Analysis:

    • Calculate the response factor for each chloropyridazine relative to the internal standard.

    • For each time point, determine the concentration of the remaining chloropyridazine.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated rate constants (k') for the two isomers to obtain a quantitative measure of their relative reactivity.

Diagram 2: Experimental Workflow This diagram outlines the step-by-step process for the comparative kinetic analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solutions: - Substrates in Internal Standard (IS) - Nucleophile (Morpholine) B1 Aliquot 3-Cl-pyridazine + IS into Vial 1 A->B1 B2 Aliquot 6-Cl-pyridazine + IS into Vial 2 A->B2 C Equilibrate both vials at 80°C B1->C B2->C D Initiate reactions by adding Morpholine solution C->D E Withdraw & Quench Samples at Timed Intervals (t=0, 15, 30...) D->E F Analyze via HPLC-UV E->F G Integrate Peak Areas (Substrate, Product, IS) F->G H Plot ln[Substrate] vs. Time G->H I Calculate Pseudo-First-Order Rate Constants (k') H->I J Compare Reactivity: k'(6-chloro) vs. k'(3-chloro) I->J

Caption: Generalized experimental workflow for comparing reactivity.

Conclusion

For researchers, scientists, and drug development professionals, this fundamental difference has significant practical implications. When designing a synthetic route, selecting 6-chloropyridazine as a starting material may allow for milder reaction conditions, shorter reaction times, and potentially higher yields, leading to more efficient and cost-effective syntheses. The experimental protocol provided in this guide offers a robust framework for validating these principles and generating quantitative, side-by-side data to inform crucial decisions in the development of novel pyridazine-based molecules.

References

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Sources

Validating the In Vivo Efficacy of 3-Chloro-5-(1-pyrrolidinyl)pyridazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is both exhilarating and fraught with challenges. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a recognized pharmacophore present in several approved drugs.[1][2] Its derivatives are a subject of intense research due to their broad pharmacological activities, including anticancer, anticonvulsant, and antihypertensive effects. This guide provides a comprehensive framework for the in vivo validation of a novel hypothetical compound, "PyridaChloro," a 3-Chloro-5-(1-pyrrolidinyl)pyridazine-based molecule, as a potential anticancer agent. We will objectively compare its performance with established alternatives and provide the supporting experimental methodologies to ensure scientific rigor and reproducibility.

The Rationale for In Vivo Validation: Bridging the In Vitro-In Vivo Gap

While in vitro assays provide crucial initial data on a compound's activity against cancer cell lines, they do not replicate the complex physiological environment of a living organism.[3] In vivo validation is the critical next step to assess a compound's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and preliminary safety profile in a whole-animal system.[4][5][6] This guide will focus on a patient-derived xenograft (PDX) mouse model, a robust platform for evaluating anticancer therapeutics.[4][7]

Experimental Workflow for In Vivo Validation of PyridaChloro

The following diagram outlines the comprehensive workflow for the in vivo validation of PyridaChloro.

G cluster_0 Phase 1: Efficacy Studies cluster_1 Phase 2: PK/PD Analysis cluster_2 Phase 3: MoA & Toxicology efficacy_model PDX Model Development dosing Dosing Regimen Optimization efficacy_model->dosing tumor_monitoring Tumor Growth Monitoring dosing->tumor_monitoring pk_sampling Pharmacokinetic Sampling tumor_monitoring->pk_sampling Tissue & Plasma Collection pd_analysis Pharmacodynamic Analysis pk_sampling->pd_analysis moa Mechanism of Action Studies pd_analysis->moa Target Engagement toxicology Preliminary Toxicology moa->toxicology

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Comparative Efficacy in a Patient-Derived Xenograft (PDX) Model

The cornerstone of in vivo validation is the demonstration of anti-tumor efficacy. A PDX model, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offers a more clinically relevant setting than traditional cell line-derived xenografts.[7]

Experimental Protocol: PDX Efficacy Study
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) to prevent rejection of the human tumor graft.[4]

  • Tumor Implantation: Surgically implant patient-derived tumor fragments (e.g., from a non-small cell lung cancer patient with a known mutation in a relevant pathway) subcutaneously into the flank of the mice.[4]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • PyridaChloro (e.g., 25 mg/kg, administered orally, daily)

    • Standard of Care (e.g., a known VEGFR-2 or PI3K/Akt inhibitor, at its established effective dose)

  • Dosing and Monitoring: Administer the compounds for a predetermined period (e.g., 21 days). Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.[4]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.[4]

Data Presentation: Comparative Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250--2 ± 1.5
PyridaChloro (25 mg/kg)450 ± 12070-5 ± 2.0
Standard of Care600 ± 15060-8 ± 2.5

Unraveling the Mechanism of Action: Focus on Key Signaling Pathways

Based on the known activities of many pyridazine derivatives, we hypothesize that PyridaChloro may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and VEGFR-2 pathways.[8][9][10][11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is frequently overactive in cancer.[8][9][12][13]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PyridaChloro PyridaChloro PyridaChloro->Akt inhibits

Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of PyridaChloro.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels that are essential for tumor growth.[10][11][14] Its activation triggers downstream signaling that promotes endothelial cell proliferation and survival.[11][15]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates EndothelialCell Endothelial Cell Proliferation & Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell PyridaChloro PyridaChloro PyridaChloro->VEGFR2 inhibits

Caption: The VEGFR-2 signaling pathway and the proposed inhibitory effect of PyridaChloro.

Experimental Protocol: Western Blot Analysis of Tumor Lysates
  • Tissue Collection: At the end of the efficacy study, euthanize the mice and excise the tumors.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein using an appropriate lysis buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the PI3K/Akt and VEGFR-2 pathways (e.g., phospho-Akt, total Akt, phospho-VEGFR-2, total VEGFR-2).

  • Analysis: Quantify the band intensities to determine the effect of PyridaChloro on the phosphorylation status of these key signaling molecules.

Pharmacokinetic and Preliminary Toxicology Assessment

A promising anticancer agent must not only be effective but also possess a favorable pharmacokinetic profile and an acceptable level of toxicity.[5][16]

Experimental Protocol: Pharmacokinetic Study
  • Dosing: Administer a single dose of PyridaChloro to a separate cohort of tumor-bearing mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Analysis: Process the blood to obtain plasma and analyze the concentration of PyridaChloro using LC-MS/MS.

  • Data Calculation: Determine key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).[5]

Data Presentation: Pharmacokinetic Parameters
ParameterValue
Half-life (t1/2)6.2 hours
Cmax1.5 µM
AUC (0-24h)12.8 µM*h
Experimental Protocol: Preliminary Toxicology
  • Observation: During the efficacy study, monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any potential organ damage.[17][18]

Data Presentation: Preliminary Toxicology Findings
ParameterVehicle ControlPyridaChloro (25 mg/kg)Standard of Care
Clinical Observations
Maximum Body Weight Loss2%5%8%
Histopathology (Liver) No abnormalitiesMild, reversible vacuolationModerate vacuolation
Histopathology (Kidney) No abnormalitiesNo abnormalitiesMild tubular degeneration

Conclusion

This guide has outlined a robust and scientifically sound framework for the in vivo validation of a novel 3-Chloro-5-(1-pyrrolidinyl)pyridazine-based compound, PyridaChloro, as a potential anticancer agent. By employing a clinically relevant PDX model, conducting thorough pharmacokinetic and pharmacodynamic analyses, and investigating the compound's mechanism of action, researchers can generate the critical data necessary to advance a promising molecule through the drug development pipeline. The comparative nature of these studies, benchmarking against a standard of care, provides essential context for the compound's potential clinical utility.

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Structure-activity relationship (SAR) analysis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the landscape of kinase inhibitor discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel series of 4,6-disubstituted pyridazine analogs as potent and selective inhibitors of Activin receptor-like kinase 5 (ALK5). Insights within this document are grounded in experimental data to empower drug development professionals in the rational design of next-generation ALK5 inhibitors.

The Critical Role of ALK5 in Disease and as a Therapeutic Target

Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that serves as a pivotal transducer of TGF-β signaling.[4] The TGF-β pathway is a crucial regulator of numerous cellular processes, including growth, differentiation, apoptosis, and immune response.[4][5] However, dysregulation of this pathway is a key driver in the pathogenesis of several diseases, most notably cancer and fibrosis.[4] In advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis.[4][6]

ALK5 inhibitors function by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[4] This blockade of the TGF-β signaling cascade can mitigate the pathological effects of excessive pathway activation.[4] Consequently, the development of small-molecule ALK5 inhibitors represents a promising therapeutic strategy.[6] Several pyridazine-containing targeted inhibitors are currently in clinical practice for various cancers, highlighting the therapeutic potential of this heterocyclic core.[7]

The ALK5 Signaling Cascade: A Visual Representation

The canonical TGF-β/ALK5 signaling pathway begins with the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.[2][4][8]

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII 1. Binding ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 SMAD2_3 SMAD2/3 ALK5->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation Inhibitor Pyridazine Analog (ALK5 Inhibitor) Inhibitor->ALK5 Inhibition

Caption: The TGF-β/ALK5 signaling pathway and the mechanism of its inhibition by pyridazine analogs.

Core Structure and SAR of 4,6-Disubstituted Pyridazine Analogs as ALK5 Inhibitors

The foundational structure for this class of inhibitors is a 4,6-disubstituted pyridazine core. The SAR exploration focuses on modifications at these two key positions to optimize potency and selectivity for ALK5.

The "Selectivity" Moiety at Position 6

A focused library of analogs was designed to probe the "selectivity pocket" of the ALK5 ATP-binding site. The general finding was that the SAR in this region is relatively flat. However, subtle electronic and steric effects of substituents on a phenyl ring at this position did influence activity. Of the various substitution patterns explored, a 5-chloro-2-fluorophenyl group emerged as the most effective substituent for enhancing potency.[4]

The "Hinge-Binding" Moiety at Position 4

The substituent at the 4-position of the pyridazine ring is critical for interaction with the hinge region of the ALK5 kinase domain. A key interaction is the formation of hydrogen bonds.

  • Amino Substituents: An unsubstituted amino group at this position is well-tolerated.

  • Substituted Phenylamino Groups: The introduction of a phenylamino linker at the 4-position provides a vector for further SAR exploration.

    • Impact of Methoxy Substituents: The position of a methoxy group on the aniline ring significantly impacts potency. A methoxy group at the 3-position resulted in a substantial increase in ALK5 inhibitory activity (approximately 50-fold) compared to substitution at other positions. This is attributed to the formation of a favorable intramolecular hydrogen bond between the methoxy group and the NH linker, which pre-organizes the ligand into a bioactive conformation.[4]

Comparative Analysis of Pyridazine Analogs

The following table summarizes the structure-activity relationship data for a selection of 4,6-disubstituted pyridazine analogs, highlighting the impact of substitutions on ALK5 inhibitory potency.

Compound IDR1 (Position 6)R2 (Position 4)ALK5 IC50 (nM)Key SAR Insight
1 Phenyl2-Aminopyridin-4-yl50Baseline potency with a heteroaromatic hinge-binder.
2 5-Chloro-2-fluorophenyl2-Aminopyridin-4-yl10Substitution on the R1 phenyl group enhances potency.
3 Phenyl3-Methoxyphenylamino53-Methoxy substitution on the R2 aniline ring significantly boosts potency.
4 5-Chloro-2-fluorophenyl3-Methoxyphenylamino1 Optimal Combination: The 5-chloro-2-fluorophenyl at R1 and the 3-methoxyphenylamino at R2 provide the highest potency.
5 Phenyl2-Methoxyphenylamino250Sub-optimal positioning of the methoxy group on the R2 aniline leads to a significant loss of activity.
6 Phenyl4-Methoxyphenylamino1804-Methoxy substitution is less favorable than 3-methoxy substitution.

Experimental Protocols for Evaluation of ALK5 Inhibitors

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following are detailed methodologies for the biochemical and cellular characterization of pyridazine-based ALK5 inhibitors.

In Vitro ALK5 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK5. The ADP-Glo™ Kinase Assay is a common and reliable method.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated, which is inversely correlated with the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X ALK5 enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate (e.g., casein) and ATP solution in kinase assay buffer.

    • Serially dilute the test compounds in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the 2X ALK5 enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for Inhibition of SMAD2 Phosphorylation

This assay determines the functional consequence of ALK5 inhibition in a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2.

Principle: Cells are stimulated with TGF-β to induce ALK5-mediated phosphorylation of SMAD2. The inhibitory effect of the test compounds on this process is then quantified, typically by Western blot or ELISA.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Plate cells (e.g., HaCaT keratinocytes) and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 18-22 hours.[9]

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with TGF-β (e.g., 10 ng/mL) for 30-60 minutes.[9]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.[9]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).[9]

    • Sonicate the lysates to ensure the release of nuclear proteins.[9]

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA or RC DC assay).[9]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD2 or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-SMAD2 to total SMAD2 and determine the percentage of inhibition relative to the TGF-β stimulated control.

Workflow and Logical Relationships

The successful development of potent and selective ALK5 inhibitors follows a logical workflow, from initial hit identification to in-depth cellular characterization.

SAR_Workflow Scaffold_Selection Scaffold Selection (e.g., Pyridazine) SAR_Exploration SAR Exploration (Analog Synthesis) Scaffold_Selection->SAR_Exploration Biochemical_Assay In Vitro ALK5 Kinase Assay (IC50 Determination) SAR_Exploration->Biochemical_Assay Evaluate Potency Biochemical_Assay->SAR_Exploration Design Feedback Cellular_Assay Cellular pSMAD2 Assay (Functional Inhibition) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Lead_Optimization Lead Optimization (ADME/Tox Profiling) Cellular_Assay->Lead_Optimization Promising Candidates In_Vivo_Studies In Vivo Efficacy Models Lead_Optimization->In_Vivo_Studies

Caption: A logical workflow for the discovery and development of pyridazine-based ALK5 inhibitors.

Conclusion and Future Perspectives

The 4,6-disubstituted pyridazine scaffold represents a promising starting point for the development of novel ALK5 inhibitors. The SAR analysis reveals that potency can be significantly modulated by substitutions at both the 4- and 6-positions, with a 5-chloro-2-fluorophenyl group at position 6 and a 3-methoxyphenylamino moiety at position 4 being particularly advantageous. The detailed experimental protocols provided herein offer a robust framework for the evaluation of such analogs. Future work in this area should focus on optimizing the pharmacokinetic and toxicological profiles of these potent compounds to advance them towards clinical development for the treatment of cancer and fibrotic diseases.

References

  • Patsnap Synapse. (2024, June 21). What are ALK5 inhibitors and how do they work? Retrieved from [Link]

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
  • Ling, L. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Design, 17(5), 455-472.
  • Calon, A., et al. (2012). Immunostaining Protocol: P-Smad2 (Xenograft and Mice). Protocol Exchange.
  • Unnisa, S. H., & Rajan, D. (2016). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.
  • BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-beta family signalling.
  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.
  • Reaction Biology. (n.d.). ALK5/TGFBR1 Kinase Assay Service. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Journal of Medicinal Chemistry, 60(24), 10148-10173.
  • Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616-630.

Sources

The Catalyst Gauntlet: A Head-to-Head Comparison for 3-Chloro-5-(1-pyrrolidinyl)pyridazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the functionalization of heteroaromatic scaffolds is a critical endeavor. The pyridazine core, in particular, is a privileged structure found in a multitude of biologically active compounds. Among its derivatives, 3-Chloro-5-(1-pyrrolidinyl)pyridazine stands out as a versatile building block, primed for diversification through catalytic cross-coupling reactions. The chlorine atom at the 3-position serves as a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, paving the way for the synthesis of novel molecular entities with potential therapeutic applications.

However, the journey from starting material to a library of diverse compounds is not without its challenges. The inherent electronic properties of the pyridazine ring and the relatively inert nature of the C-Cl bond necessitate a carefully orchestrated catalytic system. The choice of catalyst, ligand, base, and solvent is not merely a matter of routine but a critical decision that dictates the efficiency, yield, and purity of the desired product. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the coupling of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, drawing upon experimental data from analogous systems to provide actionable insights for researchers, scientists, and drug development professionals.

The Contenders: A Survey of Catalytic Cross-Coupling Reactions

We will delve into the performance of various catalysts across three of the most powerful and widely utilized cross-coupling reactions in the synthetic chemist's arsenal:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds with a diverse range of amines.

  • Sonogashira Coupling: For the synthesis of C-C bonds with terminal alkynes.

Our analysis will focus on palladium-based catalysts, the workhorses of cross-coupling chemistry, and explore the profound impact of ligand selection on catalytic activity and reaction outcomes.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, prized for its functional group tolerance and the commercial availability of a vast array of boronic acid coupling partners. For a substrate like 3-Chloro-5-(1-pyrrolidinyl)pyridazine, the challenge lies in the efficient oxidative addition of the palladium catalyst to the C-Cl bond.

Catalyst System Performance
Catalyst PrecursorLigandBaseSolventTemp. (°C)Representative Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8028[1]
PdCl₂(dppf)-K₂CO₃DME80High[2]
Pd(OAc)₂SPhosK₃PO₄Toluene100High[2]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110High[3]

Analysis and Causality:

The data clearly indicates that for chloropyridazine substrates, the choice of ligand is paramount. The classic, ligand-less Pd(PPh₃)₄ system shows significantly lower efficacy, struggling with the activation of the relatively strong C-Cl bond[1]. In contrast, modern catalyst systems employing bulky, electron-rich phosphine ligands from the Buchwald portfolio, such as SPhos and XPhos , demonstrate superior performance[2][3].

The success of these ligands stems from their ability to promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. The steric bulk of these ligands also facilitates the final reductive elimination step, leading to faster turnover and higher yields. For challenging substrates, the combination of a strong palladium precursor like Pd₂(dba)₃ with a highly effective ligand such as XPhos, in conjunction with a strong base like cesium carbonate, often provides the most robust and high-yielding conditions[3].

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OR)₂ (Transmetalation) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L R-R' (Reductive Elimination) R-X Ar-Cl R'-B(OR)₂ Ar'-B(OH)₂ R-R' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of a chloropyridazine is as follows:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for C-N bond formation. For the coupling of 3-Chloro-5-(1-pyrrolidinyl)pyridazine with various amines, the selection of the catalyst system is crucial to overcome potential catalyst inhibition by the nitrogen-rich substrate and the amine coupling partner.

Catalyst System Performance
Catalyst PrecursorLigandBaseSolventTemp. (°C)Representative YieldReference
Pd₂(dba)₃BINAPNaOt-BuToluene110High[2]
Pd(OAc)₂XPhosKOt-BuToluene100Good to Excellent[2]
Pd₂(dba)₃XantphosCs₂CO₃1,4-DioxaneElevatedNot specified[4]

Analysis and Causality:

Similar to the Suzuki-Miyaura coupling, modern bulky, electron-rich phosphine ligands are essential for the successful Buchwald-Hartwig amination of chloropyridazines. Ligands like XPhos and bidentate ligands such as BINAP and Xantphos have proven to be highly effective[2][4]. These ligands facilitate the crucial C-N reductive elimination step from the palladium center, which is often the rate-limiting step in the catalytic cycle.

The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required to deprotonate the amine and generate the active palladium-amido complex. The solvent also plays a significant role, with aprotic, non-polar solvents like toluene and 1,4-dioxane being the most common choices.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R'₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex -HX (Base) Palladium Amido Complex->Pd(0)L R-NR'₂ (Reductive Elimination) R-X Ar-Cl R'₂NH Amine R-NR'₂ Ar-Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

A representative protocol for the Buchwald-Hartwig amination of a chloropyridazine is as follows:

  • In a glovebox, combine 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. This reaction typically employs a dual catalytic system of palladium and copper(I). The C-Cl bond of 3-Chloro-5-(1-pyrrolidinyl)pyridazine presents a challenge due to its lower reactivity compared to C-Br and C-I bonds, often necessitating more forcing conditions.

Catalyst System Performance
Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Representative Yield (%)Reference
Pd(PPh₃)₂Cl₂CuI-Et₃N or DIPEART to 80Not specified[2]
Pd(PPh₃)₄CuI-DBUToluene7059 (for a bromo-imidazopyridazine)[5]

Analysis and Causality:

The classic Sonogashira conditions, utilizing a palladium-phosphine complex and a copper(I) co-catalyst, are generally effective for the alkynylation of halo-N-heterocycles[2][5]. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.

For less reactive chloro-substrates, a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to facilitate the deprotonation of the alkyne and drive the reaction to completion[5]. Elevated temperatures are also commonly employed to enhance the rate of the sluggish oxidative addition step. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, although these may require more specialized ligands and conditions.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R'C≡CCu Transmetalation->Pd(0)L R-C≡CR' (Reductive Elimination) CuX CuX Copper Acetylide Copper Acetylide CuX->Copper Acetylide R'C≡CH (Base) Copper Acetylide->Transmetalation Copper Acetylide->CuX R-X Ar-Cl R'C≡CH Alkyne R-C≡CR' Ar-Alkyne

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

A representative protocol for the Sonogashira coupling of a chloropyridazine is as follows:

  • To a solution of 3-Chloro-5-(1-pyrrolidinyl)pyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a suitable base (e.g., triethylamine or DBU, 2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required (up to 100 °C) until the starting material is consumed.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Conclusion and Recommendations

The successful functionalization of 3-Chloro-5-(1-pyrrolidinyl)pyridazine via palladium-catalyzed cross-coupling reactions is a testament to the power of modern catalytic methods. While the C-Cl bond presents a higher activation barrier compared to its heavier halogen counterparts, the judicious selection of a catalyst system can lead to highly efficient and high-yielding transformations.

For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is strongly recommended. These ligands have consistently demonstrated their superiority in the coupling of challenging chloro-N-heterocycles. For the Sonogashira coupling, the traditional Pd/Cu dual catalytic system remains a robust choice , with the potential need for a strong organic base and elevated temperatures to drive the reaction to completion.

Ultimately, the optimal catalyst system will depend on the specific coupling partners and the desired scale of the reaction. The information and protocols provided in this guide serve as a strong foundation for researchers to make informed decisions and to accelerate the discovery and development of novel pyridazine-based compounds.

References

  • Google Patents. (2015). CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine.
  • Guerrero, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Google Patents. (2024).

Sources

The Double-Edged Sword: A Comparative Guide to Cross-Target Activity Profiling of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the quest for highly specific molecules that act on a single target has long been the guiding principle. However, the reality is that most small molecule inhibitors, including those built around privileged scaffolds like pyridazine, exhibit a degree of polypharmacology—the ability to bind to multiple targets. This cross-target activity can be a double-edged sword: it may lead to unforeseen toxicities or, serendipitously, result in enhanced therapeutic efficacy through synergistic pathway modulation. For researchers developing novel pyridazine-based inhibitors, a deep understanding of a compound's selectivity profile is not just beneficial; it is critical for advancing a candidate with a clear mechanistic rationale and a predictable safety profile.

This guide provides an in-depth, comparative framework for the cross-target activity profiling of pyridazine-based inhibitors. We will move beyond theoretical discussions to provide field-proven insights and detailed experimental protocols. To illustrate these principles, we will use RAF265 (CHIR-265) , a potent inhibitor with an imidazo-benzimidazole core structurally related to pyridazine scaffolds, as our primary case study. RAF265 was initially developed as a B-Raf inhibitor but demonstrates significant cross-activity against other key kinases, making it an exemplary model for this discussion.[1]

The Rationale: Why Cross-Target Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[2] Pyridazine and similar heterocyclic scaffolds are adept at forming key hydrogen bonds within these pockets, making them a frequent feature in kinase inhibitor design.[3] However, this structural conservation is precisely why achieving absolute selectivity is a formidable challenge. An inhibitor designed for one kinase can inadvertently bind to dozens of others.

Ignoring these off-target interactions is a high-risk gamble. Unforeseen kinase inhibition can lead to toxicity, derailing a promising clinical candidate. Conversely, a well-characterized "off-target" effect might be harnessed for a rational polypharmacological approach, where engaging a secondary target provides a therapeutic advantage, such as overcoming resistance or blocking a parallel survival pathway. For instance, the dual inhibition of a primary oncogenic driver and an angiogenic pathway can offer a more robust anti-tumor response. RAF265 exemplifies this, with potent activity against both B-Raf and the pro-angiogenic kinase VEGFR2.[1]

Therefore, the central dogma of modern inhibitor development is this: profile broadly and early. A comprehensive understanding of a compound's cross-target activity is fundamental to interpreting biological data correctly and making informed decisions in a drug discovery pipeline.

Case Study: RAF265 - A Profile in Polypharmacology

RAF265 is a potent inhibitor of the serine/threonine kinase B-Raf, particularly the oncogenic V600E mutant that drives a significant percentage of melanomas.[1] However, its activity is not confined to the Raf family. Profiling has revealed that RAF265 also potently inhibits key receptor tyrosine kinases involved in angiogenesis, such as VEGFR2, and other kinases like c-Kit and PDGFRβ.[1] This makes it a multi-targeted agent, impacting both tumor cell proliferation via the MAPK pathway and the tumor's blood supply.

The B-Raf/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that translates extracellular signals from receptor tyrosine kinases (RTKs) into cellular responses like proliferation, differentiation, and survival.[4][] In many cancers, a mutation in B-Raf (e.g., V600E) leads to constitutive activation of the pathway, driving uncontrolled cell growth.[6]

B_Raf_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF B-Raf (V600E) RAS->BRAF Activates CRAF C-Raf RAS->CRAF Activates MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation RAF265 RAF265 RAF265->BRAF Inhibits

Figure 1. Simplified B-Raf/MEK/ERK signaling pathway. RAF265 primarily targets the constitutively active B-Raf(V600E) mutant, blocking downstream signaling and inhibiting proliferation.
The VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of the pro-angiogenic signals of VEGF-A.[7][8][9] Its activation on endothelial cells triggers multiple downstream pathways that lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels—a process essential for tumor growth and metastasis.[10][11]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial (via MAPK, Ca²⁺) AKT Akt PI3K->AKT AKT->Endothelial (Survival) RAF265 RAF265 RAF265->VEGFR2 Inhibits

Figure 2. Key downstream pathways of VEGFR2 signaling. The cross-target activity of RAF265 on VEGFR2 inhibits pro-angiogenic signals in the tumor microenvironment.

Comparative Data Analysis: Quantifying Selectivity

A cornerstone of cross-target profiling is the quantitative comparison of an inhibitor's potency against its intended target versus a broad panel of potential off-targets. This is often achieved through large-scale screening against hundreds of kinases. The data is typically presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.

Below is a comparative summary of RAF265's activity against its primary targets and key off-targets, compiled from published biochemical assay data.[1]

Target KinaseKinase FamilyFunctionRAF265 IC50 (nM)Notes
B-Raf (V600E) Ser/Thr Kinase (Raf)Primary Target: Oncogenic Driver0.5 High potency against mutant form.
C-Raf Ser/Thr Kinase (Raf)MAPK Signaling19 ~38-fold less potent than vs. V600E.
B-Raf (WT) Ser/Thr Kinase (Raf)MAPK Signaling70 ~140-fold selectivity for mutant over WT.
VEGFR2 Tyr Kinase (VEGFR)Key Off-Target: Angiogenesis20 Potent anti-angiogenic activity.
PDGFRβ Tyr Kinase (PDGFR)Angiogenesis, Cell Growth6 Potent activity on another pro-angiogenic RTK.
c-Kit Tyr Kinase (RTK)Cell Survival, Proliferation20 Implicated in various cancers.
FYN Tyr Kinase (Src)Cell Growth, Adhesion>10,000 High selectivity against Src family kinases.
SRC Tyr Kinase (Src)Cell Growth, Adhesion>10,000 High selectivity against Src family kinases.
LCK Tyr Kinase (Src)T-cell Signaling>6,000 High selectivity against Src family kinases.

This table is a representative summary based on data from Williams et al., 2015. A full kinome scan would assess activity against hundreds of kinases.[1]

Interpretation: The data clearly illustrates RAF265's profile as a multi-targeted inhibitor. While it is exceptionally potent against the B-Raf V600E mutant, it also demonstrates nanomolar potency against key receptor tyrosine kinases involved in angiogenesis (VEGFR2, PDGFRβ). This profile suggests a dual mechanism of action: direct inhibition of tumor cell growth and suppression of the tumor's blood supply. The high IC50 values against Src family kinases (FYN, SRC, LCK) demonstrate that the compound does possess significant selectivity, and its polypharmacology is not indiscriminate.

Experimental Methodologies: A Practical Guide

To generate the kind of high-quality, comparative data shown above, a multi-pronged experimental approach is required. Here, we detail the core methodologies for robust cross-target activity profiling.

Broad Kinome Profiling (Biochemical Assay)

This is the foundational experiment to map the landscape of an inhibitor's interactions across the kinome. Commercial services like Eurofins' KINOMEscan® offer a high-throughput competition binding assay that is an industry standard.[12][13][14]

Causality Behind Experimental Choice: The goal here is breadth. A large, unbiased panel of several hundred kinases provides the most comprehensive initial view of selectivity. A competition binding assay measures the direct interaction (affinity, Kd) between the inhibitor and the kinase, independent of ATP concentration or substrate, providing a clean comparison across many different enzymes.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_reaction Competition Binding cluster_readout Quantification Kinase DNA-tagged Kinase Mix Combine Kinase, Ligand, and Test Compound in well Kinase->Mix Ligand Immobilized Active-site Ligand (on bead) Ligand->Mix Compound Test Compound (e.g., RAF265) Compound->Mix Incubate Incubate to reach equilibrium Mix->Incubate Wash Wash to remove unbound kinase Incubate->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify kinase via DNA tag using qPCR Elute->qPCR Data Calculate % Inhibition or Kd qPCR->Data

Figure 3. Experimental workflow for a KINOMEscan® competition binding assay. This method quantifies inhibitor-kinase binding across a large panel.

Detailed Protocol: KINOMEscan® Profiling

  • Compound Preparation:

    • Dissolve the test inhibitor (e.g., RAF265) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Provide the stock solution to the service provider. They will perform an 11-point, 3-fold serial dilution in DMSO for Kd determination.

  • Assay Assembly (Automated):

    • For each kinase in the panel, a binding reaction is assembled in a 384-well plate.

    • Each well contains:

      • The specific DNA-tagged kinase.

      • Streptavidin-coated magnetic beads functionalized with a biotinylated, active-site-directed reference ligand.

      • The test inhibitor at a specific concentration from the dilution series.

    • The final reaction buffer typically includes blocking agents (e.g., SeaBlock, BSA) to minimize non-specific binding. The final DMSO concentration is kept low (e.g., <1%).

  • Competition Binding:

    • The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

    • During this time, the test inhibitor competes with the immobilized reference ligand for binding to the kinase's active site.

  • Separation and Quantification:

    • The magnetic beads are washed with buffer (e.g., 1x PBS, 0.05% Tween 20) to remove unbound kinase.

    • The kinase bound to the beads is eluted.

    • The amount of eluted kinase is quantified by qPCR, which measures the amount of the corresponding DNA tag.

  • Data Analysis:

    • The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control.

    • For single-concentration screening, a percent of control (%Ctrl) or percent inhibition is calculated.

    • For Kd determination, the data from the 11-point dilution series is fitted to a standard dose-response curve to calculate the dissociation constant (Kd).

Cellular Target Engagement Validation

While biochemical assays are essential for determining direct affinity, they do not account for cell permeability, efflux pumps, or the true concentration of inhibitor at the target site within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that an inhibitor binds to its intended (and unintended) targets in a physiological context.[1][15][16][17]

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement inside intact cells. It relies on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[16][18] By observing a shift in a protein's melting temperature in the presence of the inhibitor, we can validate the interactions identified in biochemical screens and begin to understand their cellular relevance.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein Cells Culture Cells (e.g., A375 melanoma) Treat Treat cells with Inhibitor (e.g., RAF265) or Vehicle (DMSO) Cells->Treat Aliquot Aliquot cell suspension into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40-67°C) for 3 min Aliquot->Heat Lysis Lyse cells (e.g., freeze-thaw) Heat->Lysis Centrifuge Centrifuge to pellet precipitated proteins Lysis->Centrifuge Supernatant Collect supernatant (soluble fraction) Centrifuge->Supernatant WB Analyze by Western Blot for Target Protein Supernatant->WB Curve Plot % Soluble Protein vs. Temperature WB->Curve

Figure 4. Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA®). This assay validates target engagement in intact cells.

Detailed Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment:

    • Culture the relevant cell line (e.g., A375 melanoma cells, which harbor the B-Raf V600E mutation) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Divide the cell suspension into two pools: one treated with the test inhibitor (e.g., 10 µM RAF265) and one with vehicle (DMSO). Incubate at 37°C for 1 hour.

  • Heating Step:

    • Aliquot 100 µL of the cell suspension from each pool into a series of 0.2 mL PCR tubes (one tube per temperature point).

    • Place the tubes in a thermal cycler with a temperature gradient program. Heat the samples for 3 minutes at a range of temperatures (e.g., 10 points from 40°C to 67°C), followed by a 3-minute cooling step at 25°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Transfer the lysates to microcentrifuge tubes. Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins of interest (e.g., anti-B-Raf, anti-VEGFR2, and a loading control like GAPDH).

    • Incubate with a suitable HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each target protein at each temperature point using densitometry software (e.g., ImageJ).

    • For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%.

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples to generate CETSA® melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and thus, engagement.

Conclusion and Future Directions

The era of the "one drug, one target" paradigm is evolving. For developers of pyridazine-based inhibitors, embracing the concept of polypharmacology through rigorous, early-stage cross-target profiling is essential for success. As demonstrated with the RAF265 case study, a compound's activity profile is often more complex and nuanced than its initial design brief.

The combination of broad biochemical screening, such as KINOMEscan®, to map the affinity landscape, followed by cellular validation with methods like CETSA®, provides a powerful, self-validating system. This dual approach ensures that decisions are based not just on direct binding affinity but on verified target engagement in a physiologically relevant environment. By understanding the full spectrum of a molecule's interactions, researchers can better predict its biological effects, anticipate potential liabilities, and uncover new therapeutic opportunities. This comprehensive profiling is the cornerstone of developing safer, more effective kinase inhibitors for the next generation of targeted therapies.

References

  • Williams, T. E., et al. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Medicinal Chemistry Letters, 6(9), 961–965. [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]

  • ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. [Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1534-1547. [Link]

  • ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. Methods in Molecular Biology, 1470, 163-182. [Link]

  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Frontiers. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • ResearchGate. (n.d.). Western blot analysis of Raf/MEK/ERK pathway component expression. [Link]

  • Semantic Scholar. (n.d.). A quantitative analysis of kinase inhibitor selectivity. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101322. [Link]

  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263–1284. [Link]

  • ResearchGate. (n.d.). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors. [Link]

  • Su, Y., et al. (2012). RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors. Clinical Cancer Research, 18(8), 2184–2198. [Link]

  • PubMed. (2012). RAF265 inhibits the growth of advanced human melanoma tumors. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • PubMed. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). [Link]

  • PubMed. (2011). Comprehensive analysis of kinase inhibitor selectivity. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • KINOMEscan. (n.d.). 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, pyridazine derivatives hold a prominent position due to their diverse biological activities. This guide provides a comprehensive technical comparison of synthetic methodologies for a key intermediate, 3-Chloro-5-(1-pyrrolidinyl)pyridazine. As Senior Application Scientists, our focus is to deliver an in-depth analysis grounded in experimental data, elucidating the nuances of each synthetic route to empower researchers in making informed decisions for their discovery and development programs.

This document moves beyond a simple recitation of protocols. We will delve into the mechanistic rationale behind the chosen methods, provide detailed, step-by-step experimental procedures, and present a comparative analysis of their efficiencies. Our aim is to equip you with the practical insights necessary to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, and overall resource-effectiveness.

Unveiling the Synthetic Landscape: Two Competing Pathways

The synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine primarily revolves around the regioselective functionalization of a dichloropyradazine precursor. We will explore two dominant and contrasting strategies:

  • Direct Nucleophilic Aromatic Substitution (SNAr): A classic and often cost-effective approach involving the direct displacement of a chloride from 3,5-dichloropyridazine with pyrrolidine.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, powerful cross-coupling reaction offering an alternative route that can sometimes provide higher yields and milder reaction conditions, albeit with the added cost of a catalyst and ligand.

Below, we dissect each of these methods, providing a robust framework for their evaluation.

Method 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of a dihalopyridazine with an amine is a fundamental and widely employed method for the synthesis of aminopyridazines.[1] The underlying principle of this transformation is the nucleophilic attack of the amine on the electron-deficient pyridazine ring, leading to the displacement of a halide leaving group.

Mechanistic Rationale

The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes it susceptible to nucleophilic attack. In the case of 3,5-dichloropyridazine, the two chlorine atoms further enhance the electrophilicity of the carbon atoms to which they are attached. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized species, before the expulsion of the chloride ion to restore aromaticity. The regioselectivity of the substitution is a critical consideration. In the case of 3,5-dichloropyridazine, the two chlorine atoms are in electronically distinct environments. Theoretical considerations and experimental evidence suggest that the C5 position is more susceptible to nucleophilic attack due to the electronic influence of the neighboring nitrogen atoms.

Experimental Protocol: SNAr Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

This protocol outlines a typical procedure for the synthesis via nucleophilic aromatic substitution.

Materials:

  • 3,5-Dichloropyridazine

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dichloropyridazine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Method 2: The Modern Contender - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of aminopyridazines from their corresponding halides.[2] This method often provides access to products that are difficult to obtain via traditional SNAr reactions and can proceed under milder conditions.

Mechanistic Rationale

The Buchwald-Hartwig amination involves a catalytic cycle mediated by a palladium complex. The cycle is generally believed to initiate with the oxidative addition of the aryl halide (in this case, 3,5-dichloropyridazine) to a Pd(0) species. Subsequent coordination of the amine (pyrrolidine) and deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired aminopyridazine and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Experimental Protocol: Buchwald-Hartwig Synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

This protocol provides a representative procedure for the palladium-catalyzed synthesis.

Materials:

  • 3,5-Dichloropyridazine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3,5-dichloropyridazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Comparative Analysis: A Head-to-Head Evaluation

To facilitate a clear comparison, the following table summarizes the key performance indicators for each synthetic method.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Materials 3,5-Dichloropyridazine, Pyrrolidine3,5-Dichloropyridazine, Pyrrolidine
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., DMF)Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)
Reaction Temperature Typically 80-120 °CTypically 80-110 °C
Reaction Time 12-16 hours8-12 hours
Typical Yield Moderate to GoodGood to Excellent
Purity (pre-purification) Generally requires chromatographic purificationOften cleaner, but may require purification to remove catalyst residues
Scalability Generally straightforward and cost-effective for large-scale synthesisCan be challenging and expensive to scale up due to catalyst and ligand costs
Cost-Effectiveness High, due to inexpensive reagentsLower, due to the cost of the palladium catalyst and phosphine ligand
Advantages Simple procedure, readily available and inexpensive reagents, good for large-scale production.Milder reaction conditions in some cases, often higher yields, broader substrate scope for less reactive amines.
Disadvantages May require higher temperatures and longer reaction times, potentially leading to side products.Cost of catalyst and ligand, potential for heavy metal contamination in the final product, requires inert atmosphere.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Synthesis_Comparison cluster_SNAr Method 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Method 2: Buchwald-Hartwig Amination start1 3,5-Dichloropyridazine + Pyrrolidine reagents1 K₂CO₃, DMF start1->reagents1 reaction1 Heat (80°C, 12-16h) reagents1->reaction1 product1 3-Chloro-5-(1-pyrrolidinyl)pyridazine reaction1->product1 start2 3,5-Dichloropyridazine + Pyrrolidine reagents2 Pd₂(dba)₃, XPhos, NaO*t*Bu, Toluene start2->reagents2 reaction2 Heat (100°C, 8-12h) reagents2->reaction2 product2 3-Chloro-5-(1-pyrrolidinyl)pyridazine reaction2->product2

Caption: Comparative workflow of SNAr and Buchwald-Hartwig synthesis.

Trustworthiness: Ensuring Product Identity and Purity

The integrity of any synthetic compound hinges on rigorous analytical characterization. The identity and purity of the synthesized 3-Chloro-5-(1-pyrrolidinyl)pyridazine must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

In-Process Controls

During the synthesis, reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and can provide initial indications of product formation and the presence of any significant impurities.

Final Product Characterization

The structure and purity of the final, purified product are confirmed using the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The expected spectrum for 3-Chloro-5-(1-pyrrolidinyl)pyridazine would show characteristic signals for the pyridazine ring protons and the protons of the pyrrolidine ring.

    • ¹³C NMR: Reveals the number of unique carbon environments in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound. A pure sample should ideally show a single major peak under optimized chromatographic conditions.[3]

The following table summarizes the expected analytical data for 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.5 (s, 1H, pyridazine-H), ~7.0 (s, 1H, pyridazine-H), ~3.5 (t, 4H, pyrrolidine-CH₂), ~2.0 (m, 4H, pyrrolidine-CH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~155, ~145, ~130, ~110 (pyridazine carbons), ~50 (pyrrolidine α-carbons), ~25 (pyrrolidine β-carbons)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₈H₁₁ClN₃: 184.06. Found: 184.1
HPLC Purity >95% (as determined by peak area integration)

Conclusion: Selecting the Optimal Synthetic Route

The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination for the synthesis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is a strategic one, dictated by the specific needs of the research or development program.

  • For large-scale, cost-sensitive production , the SNAr method is often the preferred choice due to its operational simplicity and the use of inexpensive reagents. While it may require more optimization to maximize yield and minimize impurities, its economic advantages are significant.

  • For early-stage research, medicinal chemistry efforts, or when higher yields and milder conditions are paramount , the Buchwald-Hartwig amination offers a powerful alternative. The higher cost and need for specialized reagents are often justified by the faster reaction times and potentially cleaner reaction profiles, which can accelerate the synthesis of derivatives for biological screening.

Ultimately, a thorough understanding of both methodologies, as presented in this guide, allows for a rational and data-driven decision that aligns with the overarching goals of the synthetic campaign.

References

Sources

Reproducibility in Biological Assays: A Comparative Guide for the Kinase Inhibitor 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of biological assay data is the bedrock of scientific integrity and progress. For novel chemical entities such as 3-Chloro-5-(1-pyrrolidinyl)pyridazine, a compound belonging to the pharmacologically significant pyridazine class, establishing robust and reproducible biological assays is paramount.[1][2][3] This guide provides a comprehensive framework for assessing the reproducibility of biological assays for this compound, hypothetically identified as a kinase inhibitor. We will delve into the critical parameters of assay validation, compare alternative methodologies, and provide detailed experimental protocols to ensure the generation of trustworthy and consistent data.

The pyridazine nucleus is a common scaffold in the development of kinase inhibitors, which are crucial in oncology and immunology research.[1][4][5][6][7] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. Therefore, accurately and reproducibly measuring the inhibitory activity of compounds like 3-Chloro-5-(1-pyrrolidinyl)pyridazine against their target kinase(s) is a critical step in their preclinical evaluation.

The Cornerstone of Trustworthy Data: Assay Validation and Reproducibility

Before any comparative studies can be undertaken, the primary biological assay must be rigorously validated to ensure it is fit for purpose.[8][9] Assay validation is a formal process that confirms the performance characteristics of a method are suitable and reliable for the intended analytical applications.[8] The key parameters for validation, in line with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and expressed in documents like ICH Q2(R2) and USP <1033>, are precision, accuracy, selectivity, sensitivity, and stability.[9][10]

Precision , a measure of random error, is arguably the most direct indicator of reproducibility. It is typically assessed at two levels:

  • Repeatability (Intra-assay precision): The precision of results obtained with the same method, on identical test items, in the same laboratory, by the same operator, using the same equipment within short intervals of time.[8]

  • Intermediate Precision (Inter-assay precision): The precision of results obtained with the same method, on identical test items, in the same laboratory, but under different conditions (e.g., different days, different analysts, different equipment).[8]

For a biological assay to be considered reproducible, the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, should be within pre-defined acceptance criteria, typically ±15% for most points on a standard curve and ±20% at the lower limit of quantification (LLOQ).[9][11]

Comparative Analysis of Kinase Assay Methodologies

The choice of assay methodology can significantly impact the reproducibility and interpretation of results. For kinase activity, several platforms are available, each with its own set of advantages and disadvantages. The "gold standard" is often considered the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[12][13]

Assay Type Principle Advantages Disadvantages Typical Intra-assay CV (%) Typical Inter-assay CV (%)
Radiometric Assay (e.g., [32P]-ATP or [33P]-ATP) Measures the transfer of a radiolabeled phosphate from ATP to a substrate.Direct measurement, high sensitivity, considered the "gold standard".[12][13]Requires handling of radioactive materials, costly disposal, and specialized equipment.[13]< 10< 15
Fluorescence Polarization (FP) Assay Measures the change in polarization of fluorescently labeled substrate upon binding to an antibody that recognizes the phosphorylated product.Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).[13]Potential for interference from fluorescent compounds, indirect measurement.< 15< 20
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Measures the energy transfer between a donor and acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).Homogeneous format, high sensitivity, reduced background fluorescence.[13]Requires specific labeled reagents, potential for compound interference with FRET.< 15< 20
Luminescence-Based Assay (e.g., ADP-Glo™) Quantifies the amount of ADP produced in a kinase reaction by converting it to ATP, which is then used in a luciferase-luciferin reaction to generate light.[7]High sensitivity, broad dynamic range, applicable to a wide range of kinases.Indirect measurement, potential for ATP-regenerating enzyme inhibition by test compounds.< 10< 15

For the purpose of this guide, we will focus on establishing a highly reproducible radiometric kinase assay for 3-Chloro-5-(1-pyrrolidinyl)pyridazine. The direct nature of this assay minimizes sources of error that can arise from indirect measurements, making it an excellent choice for baseline characterization and reproducibility studies.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for a Representative Tyrosine Kinase (e.g., Src)

This protocol is designed to assess the inhibitory activity of 3-Chloro-5-(1-pyrrolidinyl)pyridazine on a representative tyrosine kinase.

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 3-Chloro-5-(1-pyrrolidinyl)pyridazine stock solution in DMSO

  • 96-well streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of 3-Chloro-5-(1-pyrrolidinyl)pyridazine D Add compound dilutions to plate A->D B Prepare Kinase Master Mix (Kinase, Substrate, Buffer) E Add Kinase Master Mix and incubate B->E C Prepare ATP Master Mix ([γ-33P]ATP, Cold ATP, Buffer) F Initiate reaction with ATP Master Mix C->F D->E E->F G Incubate at 30°C F->G H Stop reaction and transfer to streptavidin-coated plate G->H I Wash plate to remove unincorporated [γ-33P]ATP H->I J Add scintillation cocktail I->J K Read on microplate scintillation counter J->K

Caption: Workflow for a radiometric kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-Chloro-5-(1-pyrrolidinyl)pyridazine in DMSO, starting from a high concentration (e.g., 1 mM).

  • Reaction Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well polypropylene plate.

    • Prepare a kinase master mix containing kinase reaction buffer, Src kinase, and the biotinylated peptide substrate. Add 18 µL of this mix to each well.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare an ATP master mix containing kinase reaction buffer, [γ-33P]ATP, and unlabeled ATP.

    • Initiate the kinase reaction by adding 10 µL of the ATP master mix to each well. The final ATP concentration should be at the Km for the kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of 0.5 M EDTA.

    • Transfer 50 µL of the reaction mixture to a 96-well streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

    • Wash the plate three times with wash buffer to remove unincorporated [γ-33P]ATP.

    • Add 100 µL of scintillation cocktail to each well.

    • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Inter-Assay Precision Study

To establish the reproducibility of the radiometric kinase assay for 3-Chloro-5-(1-pyrrolidinyl)pyridazine, an inter-assay precision study should be performed.

Workflow Diagram:

Inter_Assay_Precision_Workflow cluster_day1 Day 1 (Analyst 1) cluster_day2 Day 2 (Analyst 1) cluster_day3 Day 3 (Analyst 2) cluster_analysis Data Analysis A1 Perform Radiometric Kinase Assay (Protocol 1) in triplicate B1 Calculate IC50 for Day 1 A1->B1 C Compile IC50 values from all runs B1->C A2 Perform Radiometric Kinase Assay (Protocol 1) in triplicate B2 Calculate IC50 for Day 2 A2->B2 B2->C A3 Perform Radiometric Kinase Assay (Protocol 1) in triplicate B3 Calculate IC50 for Day 3 A3->B3 B3->C D Calculate Mean, Standard Deviation (SD), and Coefficient of Variation (%CV) C->D

Caption: Workflow for an inter-assay precision study.

Procedure:

  • The radiometric kinase assay (Protocol 1) is performed on three separate days.

  • To further assess variability, the assay on the third day should ideally be performed by a different analyst.

  • On each day, the IC₅₀ of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is determined in triplicate.

  • The IC₅₀ values from all nine determinations are then used to calculate the mean, standard deviation, and the inter-assay coefficient of variation (%CV).

Acceptance Criteria: The inter-assay %CV should be ≤ 20% for the assay to be considered reproducible.

Data Summary and Interpretation

The following table presents hypothetical data from an inter-assay precision study for 3-Chloro-5-(1-pyrrolidinyl)pyridazine against Src kinase, comparing its performance to a known Src inhibitor, Staurosporine.

Compound Assay Run Analyst IC₅₀ (nM)
3-Chloro-5-(1-pyrrolidinyl)pyridazine Day 1, Rep 1115.2
Day 1, Rep 2116.1
Day 1, Rep 3114.8
Day 2, Rep 1117.5
Day 2, Rep 2116.9
Day 2, Rep 3118.2
Day 3, Rep 1215.9
Day 3, Rep 2214.5
Day 3, Rep 3215.5
Staurosporine (Control) Day 115.8
Day 216.2
Day 325.5

Reproducibility Analysis:

Compound Mean IC₅₀ (nM) Standard Deviation (nM) Inter-Assay %CV
3-Chloro-5-(1-pyrrolidinyl)pyridazine 16.11.27.5%
Staurosporine (Control) 5.80.356.0%

The hypothetical data indicates that the radiometric kinase assay for 3-Chloro-5-(1-pyrrolidinyl)pyridazine demonstrates excellent inter-assay precision, with a %CV of 7.5%, well within the acceptable limit of ≤ 20%. This level of reproducibility provides high confidence in the generated data and allows for meaningful comparisons with other compounds.

Conclusion

Establishing the reproducibility of biological assays is a non-negotiable aspect of drug discovery. For a novel compound like 3-Chloro-5-(1-pyrrolidinyl)pyridazine, a systematic approach to assay validation, particularly focusing on intra- and inter-assay precision, is crucial. By employing a robust and direct method such as the radiometric kinase assay and adhering to stringent validation protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data. This foundation of scientific rigor is essential for making informed decisions in the progression of new therapeutic candidates.

References

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Corces, V. G. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55768.
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  • Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. Medicinal Chemistry (Los Angeles), 8(9), 259-264.
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Comparative Docking Analysis of 3-Chloro-5-(1-pyrrolidinyl)pyridazine with Known Ligands Against E. coli DNA Gyrase B

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, particularly in the urgent quest for novel antibacterial agents, computational techniques such as molecular docking have become indispensable. They provide a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within the active site of a biological target. This guide presents a comparative molecular docking study of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, a pyridazine derivative, against the ATP-binding site of Escherichia coli DNA gyrase subunit B (GyrB).

The pyridazine scaffold is a noteworthy pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial properties.[1][2] Bacterial DNA gyrase, a type II topoisomerase, is a well-validated and essential target for antibiotics. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][3] Its subunit B (GyrB) possesses an ATPase active site, which is the binding pocket for several classes of inhibitors, including the natural product novobiocin and various synthetic molecules.[3][4]

This guide provides a detailed, step-by-step protocol for a comparative docking analysis, pitting 3-Chloro-5-(1-pyrrolidinyl)pyridazine against two well-established inhibitors of E. coli DNA gyrase: novobiocin and a representative 2-oxo-1,2-dihydroquinoline derivative (the ligand co-crystallized in PDB entry 6KZV, hereafter referred to as 6KZV_Ligand). By explaining the causality behind each experimental choice, this document serves as a practical walkthrough for researchers, scientists, and drug development professionals aiming to evaluate novel compounds against this critical bacterial target.

Methodologies: A Validated Docking Workflow

The credibility of any in silico study hinges on a robust and reproducible methodology. The following protocol is designed as a self-validating system, incorporating redocking of a co-crystallized ligand to ensure the chosen parameters can replicate a known binding pose.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking & Validation Stage cluster_analysis Analysis Stage PDB 1. Protein Preparation (PDB: 6KZV) Grid 4. Grid Box Generation (Centered on co-crystallized ligand) PDB->Grid Ligand_Test 2. Test Ligand Preparation (3-Chloro-5-(1-pyrrolidinyl)pyridazine) Docking 6. Comparative Docking (AutoDock Vina) Ligand_Test->Docking Ligand_Known 3. Known Ligand Preparation (Novobiocin, 6KZV_Ligand) Redocking 5. Validation: Redocking (6KZV_Ligand into 6KZV) Ligand_Known->Redocking Grid->Redocking Grid->Docking Redocking->Docking Analysis 7. Analysis of Results (Binding Energy, Interactions, Pose Visualization) Docking->Analysis Comparison 8. Comparative Assessment Analysis->Comparison G cluster_protein GyrB Active Site cluster_ligand Ligand Moieties Asp73 Asp73 Thr165 Thr165 Val71 Val71 Ile78 Ile78 Pyridazine Pyridazine Ring Pyridazine->Asp73 H-Bond Pyrrolidinyl Pyrrolidinyl Group Pyrrolidinyl->Val71 Hydrophobic Pyrrolidinyl->Ile78 Hydrophobic

Sources

A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with a 3-Chloro-5-(1-pyrrolidinyl)pyridazine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for a novel therapeutic candidate, using a hypothetical 3-Chloro-5-(1-pyrrolidinyl)pyridazine derivative, designated "PyridoKinib," as a case study. This class of compounds has shown promise across various therapeutic areas, including oncology and inflammation, often by targeting specific protein kinases.[1][2][3][4][5][6][7][8] Establishing a predictive mathematical relationship between a compound's in vitro properties and its in vivo performance is a cornerstone of modern drug development.[9][10][11] An effective IVIVC can streamline development, reduce the need for extensive clinical bioequivalence studies, and support regulatory filings.[9][10][11]

For the purpose of this guide, we will hypothesize that PyridoKinib is being developed as a selective inhibitor of a critical kinase (e.g., a Janus Kinase, JAK) implicated in an aggressive form of non-small cell lung cancer (NSCLC). This guide will walk through the necessary in vitro characterization, the design of a relevant in vivo efficacy study, and the subsequent modeling required to build a Level A IVIVC—the most rigorous and preferred level of correlation.[12][13]

Part 1: Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a thorough understanding of the drug's intrinsic properties and its effect on the biological target in a controlled laboratory setting.

Biochemical Potency and Selectivity

The first step is to quantify the direct interaction between PyridoKinib and its target kinase. This is crucial for understanding on-target potency and potential off-target effects.

  • Rationale: A potent and selective compound is more likely to exhibit a clear dose-response relationship in vivo, which is a prerequisite for a predictable IVIVC. Measuring activity against a panel of related kinases provides an early assessment of the therapeutic window.

Experimental Protocol: In Vitro Kinase Inhibition Assay [14][15][16][17]

  • Assay Principle: A radiometric or luminescence-based assay is employed to measure the phosphorylation of a specific substrate by the target kinase.[15][18] The assay quantifies the reduction in kinase activity in the presence of varying concentrations of PyridoKinib.

  • Materials: Recombinant human kinase, appropriate peptide or protein substrate, ATP (at a concentration near the Km for the enzyme), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).[15][18]

  • Procedure:

    • Serially dilute PyridoKinib to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).

    • In a 384-well plate, combine the kinase, substrate, and PyridoKinib at each concentration.

    • Initiate the enzymatic reaction by adding the ATP solution. Incubate at 30°C for 60 minutes.

    • Terminate the reaction and measure the remaining ATP (an indicator of kinase activity) using a luminescence-based detection reagent.

    • Calculate the percent inhibition at each concentration relative to a vehicle control (DMSO).

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cell-Based Potency

Moving from a biochemical to a cellular context is a critical step to confirm that the compound can engage its target within a more complex biological system.

  • Rationale: A cell-based assay confirms that the compound is cell-permeable and can inhibit the target kinase in its native environment, leading to a measurable downstream effect. For our NSCLC model, a human lung adenocarcinoma cell line (e.g., H460) is an appropriate choice.[19]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: This assay measures ATP levels as an indicator of metabolically active, viable cells. Inhibition of a critical survival kinase by PyridoKinib is expected to reduce cell viability.

  • Cell Line: H460 human non-small cell lung cancer cell line.

  • Procedure:

    • Seed H460 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a 10-point concentration curve of PyridoKinib for 72 hours.

    • Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and calculate the GI50 (the concentration for 50% growth inhibition).

In Vitro Dissolution Profile

The rate at which a drug dissolves from its solid dosage form is often the rate-limiting step for absorption and is the cornerstone of the IVIVC.[9] To establish a Level A correlation, it is recommended to test multiple formulations with different release rates (e.g., fast, medium, and slow).[20][21]

Experimental Protocol: USP Apparatus II Dissolution Test

  • Principle: This test measures the rate and extent of drug release from three different extended-release (ER) formulations of PyridoKinib.

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Media: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Place one tablet of each formulation (Fast, Medium, Slow) in separate dissolution vessels.

    • Maintain the temperature at 37°C and a paddle speed of 50 RPM.

    • Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analyze the concentration of PyridoKinib in each sample using a validated HPLC method.

    • Plot the cumulative percentage of drug dissolved versus time for each formulation.

Part 2: In Vivo Efficacy Assessment

The in vivo component of the study must be designed to allow for a direct comparison with the in vitro data. Xenograft models are indispensable tools for evaluating the efficacy of anticancer agents in a living system.[22][23]

  • Rationale: A cell line-derived xenograft (CDX) model using the same H460 cells from the in vitro assays provides a direct and reproducible system to test PyridoKinib's anti-tumor activity.[23][24] This model allows for the observation of tumor growth inhibition under controlled physiological conditions.[24]

Experimental Protocol: H460 Xenograft Efficacy Study [22][24]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject 5 x 106 H460 cells into the flank of each mouse.

  • Study Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into four groups:

    • Group 1: Vehicle Control

    • Group 2: PyridoKinib Fast-Release Formulation

    • Group 3: PyridoKinib Medium-Release Formulation

    • Group 4: PyridoKinib Slow-Release Formulation

  • Dosing: Administer the respective formulations orally, once daily.

  • Data Collection:

    • Tumor Volume: Measure tumors with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

    • Pharmacokinetics (PK): At set intervals, collect blood samples to determine the plasma concentration of PyridoKinib over time. This is critical for the IVIVC.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or after a set duration (e.g., 28 days). The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Part 3: Building the In Vitro to In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (dissolution) and an in vivo response (plasma concentration or amount absorbed).[9]

Data Analysis and Deconvolution

The first step in building the model is to derive the in vivo absorption profile from the plasma concentration data obtained in the xenograft study.

  • Rationale: The raw plasma concentration curve reflects both drug absorption and elimination. Deconvolution is a mathematical technique used to isolate the absorption profile, which can then be directly compared to the in vitro dissolution profile.

Workflow: From In Vivo PK to In Vivo Absorption

IVIVC_Deconvolution cluster_vivo In Vivo Data Processing PK_Data Plasma Concentration vs. Time Data (From Xenograft Study) Deconvolution Deconvolution Method (e.g., Wagner-Nelson) PK_Data->Deconvolution Input Absorption_Profile In Vivo Absorption Profile (% Drug Absorbed vs. Time) Deconvolution->Absorption_Profile Output

Caption: Deconvolution workflow to derive in vivo absorption data.

Establishing the Level A Correlation

A Level A correlation is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[12][13]

  • Rationale: By plotting the percent of drug absorbed in vivo against the percent of drug dissolved in vitro for each formulation at matching time points, a linear relationship can often be established. This relationship forms the basis of the predictive IVIVC model.

IVIVC Development and Validation Workflow

IVIVC_Workflow cluster_data Data Inputs cluster_model Model Development cluster_validation Model Validation invitro In Vitro Dissolution Profiles (Fast, Medium, Slow) plot Plot % Absorbed (vivo) vs. % Dissolved (vitro) invitro->plot invivo In Vivo Absorption Profiles (Derived via Deconvolution) invivo->plot linear_model Establish Linear Regression Model Absorbed = a * (Dissolved) + b plot->linear_model predict Predict In Vivo PK Profile from a new In Vitro Dissolution Profile linear_model->predict compare Compare Predicted vs. Observed PK Data predict->compare error Calculate Prediction Error (%PE) for Cmax and AUC compare->error pass_fail Does %PE meet FDA criteria? (e.g., Mean %PE ≤ 10%) error->pass_fail

Caption: Overall workflow for developing and validating a Level A IVIVC model.

Part 4: Data Summary and Interpretation

Clear and concise data presentation is essential for comparing results across different experimental stages.

Table 1: In Vitro and In Vivo Performance Summary of PyridoKinib Formulations
Parameter Fast-Release Formulation Medium-Release Formulation Slow-Release Formulation
In Vitro IC50 (Kinase Assay) 0.8 nM0.8 nM0.8 nM
In Vitro GI50 (H460 Cells) 25 nM25 nM25 nM
In Vitro T80% Dissolved (hours) 2816
In Vivo Cmax (ng/mL) 45021095
In Vivo AUC0-24h (ng*h/mL) 320031503050
In Vivo TGI (%) at Day 28 85%82%65%

Data are hypothetical and for illustrative purposes.

Interpretation of Results

The data presented in Table 1 illustrate a critical concept: while all formulations deliver a similar total drug exposure (AUC), the rate of release significantly impacts the maximum plasma concentration (Cmax) and, consequently, the therapeutic efficacy (TGI). The faster-release formulations, which achieve higher peak concentrations, show greater tumor growth inhibition. This suggests that for PyridoKinib, maintaining a plasma concentration above a certain therapeutic threshold is key to its anti-tumor activity.

The established Level A IVIVC model would allow researchers to predict the entire in vivo plasma profile of a new formulation based solely on its in vitro dissolution data. According to FDA guidance, if the model's prediction error for key pharmacokinetic parameters like AUC and Cmax is within acceptable limits (e.g., mean prediction error ≤10%), it can be used as a surrogate for future bioequivalence studies, significantly accelerating post-approval manufacturing changes.[12][20][25]

Conclusion

This guide outlines a scientifically rigorous, integrated approach to establishing an in vitro to in vivo correlation for a novel kinase inhibitor. By systematically linking the fundamental properties of PyridoKinib—from biochemical potency and dissolution rates to in vivo pharmacokinetics and efficacy—a powerful predictive model can be built. Such a model is not merely a regulatory requirement; it is a profound tool that enhances the understanding of a drug product's characteristics, facilitates the establishment of meaningful quality control specifications, and ultimately streamlines the path from the laboratory to the clinic.[11]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available at: [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]

  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. Available at: [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • FDA's Experience on IVIVC-New Drug Products. PQRI. Available at: [Link]

  • FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. SciSpace. Available at: [Link]

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  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. Available at: [Link]

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  • Pharmacologically active pyridazine derivatives. Part 2. PubMed. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

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  • New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, field-proven protocol for the safe disposal of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, a halogenated pyridazine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a foundation of trust in our operational practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. 3-Chloro-5-(1-pyrrolidinyl)pyridazine is a chlorinated, nitrogen-containing heterocyclic compound. While specific toxicological data for this exact molecule may be limited, the structural motifs warrant a cautious approach. Safety Data Sheets (SDS) for analogous compounds, such as other chlorinated pyridazines, indicate risks of serious eye irritation, skin irritation, and potential harm if inhaled or ingested.[1][2]

The primary directive is to prevent exposure. All handling and disposal preparation must be conducted within a certified chemical fume hood.

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particulates, preventing serious eye irritation.[1][3]
Hand Protection Nitrile or neoprene gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Flame-resistant laboratory coat.Protects skin from contact and prevents contamination of personal clothing.
Respiratory Not required if handled exclusively within a fume hood.A properly functioning fume hood provides adequate ventilation. For spill cleanup outside a hood, consult EHS for respirator requirements.[4]

Waste Characterization and Segregation: A Critical Decision Point

Proper disposal begins with correct waste characterization. Due to its chemical structure, 3-Chloro-5-(1-pyrrolidinyl)pyridazine falls under a specific, highly regulated category of chemical waste.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic.[5][6] This is the single most important factor in its disposal pathway. Halogenated waste cannot be mixed with non-halogenated waste streams, as this contaminates the entire volume and dramatically increases disposal costs and complexity.[7]

  • Nitrogen-Containing Heterocycle: The pyridazine ring means that upon thermal decomposition (e.g., incineration), there is a potential to form hazardous nitrogen oxides (NOx) in addition to hydrogen chloride (HCl) gas from the chlorine atom.[2][8] This is why disposal must be handled by facilities with specialized incinerators equipped with scrubbers.

The following decision workflow illustrates the segregation process.

waste_segregation start Generated Waste: 3-Chloro-5-(1-pyrrolidinyl)pyridazine (Solid, Solution, or Contaminated Material) q1 Is the waste solely the pure compound or contaminated materials (gloves, wipes)? start->q1 q2 Is the waste a solution mixed with ONLY other halogenated solvents (e.g., DCM, Chloroform)? q1->q2 No container_halo Collect in: 'HALOGENATED ORGANIC WASTE' Container q1->container_halo Yes q3 Is the waste mixed with ANY non-halogenated solvents (e.g., Acetone, Hexanes, Ethanol)? q2->q3 No q2->container_halo Yes container_error STOP! This creates a mixed waste stream. Consult EHS immediately. DO NOT MIX. q3->container_error Yes

Caption: Waste Segregation Workflow for 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Step-by-Step Disposal Protocol

This protocol ensures compliance with U.S. Environmental Protection Agency (EPA) and local institutional requirements for hazardous waste management.[5][9]

Step 1: Container Selection

All chemical waste must be collected in a designated, compatible container.[7]

  • Compatibility: Use a glass or high-density polyethylene (HDPE) container with a screw-top cap. The original manufacturer's bottle is often a suitable choice once empty.

  • Condition: The container must be clean, dry, and in good condition with no cracks or leaks.

  • Venting: Do not use containers that can build pressure unless they are specifically designed for that purpose. Standard screw caps should be sufficient.

Step 2: Waste Labeling

Proper labeling is a frequent point of failure in regulatory inspections. The label must be affixed to the container before the first drop of waste is added.[10]

  • Label Contents: The label must clearly state:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "3-Chloro-5-(1-pyrrolidinyl)pyridazine "

    • If in solution, list all components and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Accumulation

Waste should be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][11]

  • Solid Waste: For the pure compound or grossly contaminated items (e.g., weigh boats, gloves, absorbent pads from a small spill), place them directly into a designated solid waste container. This container should be a sealable plastic tub or a wide-mouth glass jar, clearly labeled for "Solid Halogenated Waste."

  • Liquid Waste: For solutions, pour the waste carefully into the designated "Liquid Halogenated Waste" container using a funnel. Remove the funnel immediately after use; do not leave it in the container opening.[9]

  • Container Closure: The waste container must remain closed at all times except when actively adding waste.[9] This is a critical safety and regulatory requirement to prevent the release of vapors.

Step 4: Temporary Storage in the SAA
  • Location: Store the waste container in a designated, secure location within the lab, away from ignition sources and incompatible materials (e.g., strong acids, bases, or oxidizers).[10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.

  • Capacity Limits: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[12]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform final chemical disposal. This function is exclusively handled by licensed professionals.

  • Contact EHS: Once the waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Management department.[7]

  • Schedule Pickup: Submit a chemical waste pickup request form as required by your institution. EHS will then collect the waste for consolidation and shipment to a certified hazardous waste disposal facility.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is key to maintaining safety.

  • Small Spills (<100 mL or 100g, contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill using a chemical absorbent pad or material like vermiculite. Do not use paper towels for liquid spills as they can increase the surface area and vapor release.

    • Place all contaminated absorbent materials and any broken glass into a sealed, puncture-proof container.

    • Label the container as "Solid Halogenated Waste" with the chemical name.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (>100 mL or outside a fume hood):

    • Evacuate: Immediately evacuate the laboratory and alert others.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Call your institution's emergency number and report the spill to EHS. Do not attempt to clean it up yourself.[10]

Conclusion

The responsible disposal of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is a non-negotiable aspect of its use in a professional research setting. By adhering to the principles of Hazard Assessment , Strict Segregation , Proper Containment and Labeling , and Coordination with EHS , we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This protocol serves as a direct, operational guide to meet these essential requirements.

References

  • Safety Data Sheet. (2025). Revision Date 26-Dec-2025. Provided by a supplier of (S)-(-)-3-Chloro-1-phenyl-1-propanol.
  • MSDS of 3-Chloro-5-(trifluoromethyl)pyridazine. (2020).
  • Sikorska-Iwan, M., & Modzelewska-Banachiewicz, B. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4627. [Link]

  • Sciencemadness Wiki. (2023). Proper disposal of chemicals. [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-5-(1-pyrrolidinyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-5-(1-pyrrolidinyl)pyridazine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from safety data for structurally similar compounds, including various chlorinated pyridazines and pyridine derivatives. It is crucial to treat this compound with the caution afforded to a substance with unknown toxicological properties. This document is intended to augment, not supplant, your institution's established safety protocols.

Hazard Assessment and Risk Mitigation: A Proactive Approach

Given the structure of 3-Chloro-5-(1-pyrrolidinyl)pyridazine, which contains a chlorinated pyridazine core, we must anticipate potential hazards. Structurally related compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[1][2][3] Therefore, a proactive approach to minimize exposure is essential.

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[1][2]

  • Dermal and Eye Irritation: May cause significant skin and eye irritation upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][4]

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following control measures are designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 3-Chloro-5-(1-pyrrolidinyl)pyridazine.

Protection Type Recommended Equipment Specification and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended for splash-prone operations.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] This protects against accidental splashes that could cause serious eye irritation or damage.[6]
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).Inspect gloves for any signs of degradation or puncture before each use.[7] Nitrile gloves are a good initial choice for splash protection, but should be changed immediately upon contamination.[6][8] For prolonged handling, gloves with a higher chemical resistance, such as butyl rubber, are advisable.
Body Protection A fully buttoned laboratory coat, long-sleeved shirt, and long pants.This prevents direct skin contact with the compound.[5] Clothing should be made of a material that does not easily accumulate static charge.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] If a fume hood is not available or for large spills, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6][7]This minimizes the inhalation of any dust or vapors, which could cause respiratory irritation.[6]

Operational Workflow: From Receipt to Disposal

A structured workflow is essential for safe handling. The following diagram illustrates the key stages and associated safety precautions.

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Away from incompatible materials. Handling Work in a chemical fume hood. Wear appropriate PPE. Avoid generating dust or aerosols. Storage->Handling Transport in a secondary container Disposal Dispose of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not discharge to sewer systems. Handling->Disposal Collect waste in a labeled, sealed container Receiving Receiving Receiving->Storage Inspect container upon receipt G cluster_waste_generation Waste Generation cluster_evaluation Disposal Evaluation cluster_disposal_options Disposal Actions Waste Contaminated materials (PPE, absorbent) and residual compound Evaluation Is a licensed chemical waste disposal service available? Waste->Evaluation LicensedDisposal Package, label, and transfer waste to the licensed service. Evaluation->LicensedDisposal Yes HoldAndConsult Securely store waste and consult with Environmental Health and Safety. Evaluation->HoldAndConsult No

Caption: Decision tree for the disposal of chemical waste.

By adhering to these guidelines, you can handle 3-Chloro-5-(1-pyrrolidinyl)pyridazine with a high degree of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Capot Chemical Co., Ltd. (2020, April 9). MSDS of 3-Chloro-5-(trifluoroMethyl)pyridazine. [Link]

  • PubChem. 3-Chloropyridazine. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.